molecular formula C37H31NO4S B12399695 Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N

Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N

Número de catálogo: B12399695
Peso molecular: 589.7 g/mol
Clave InChI: KLBPUVPNPAJWHZ-OUVSSECZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N is a useful research compound. Its molecular formula is C37H31NO4S and its molecular weight is 589.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C37H31NO4S

Peso molecular

589.7 g/mol

Nombre IUPAC

(2R)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-tritylsulfanyl(1,2,3-13C3)propanoic acid

InChI

InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1/i25+1,34+1,35+1,38+1

Clave InChI

KLBPUVPNPAJWHZ-OUVSSECZSA-N

SMILES isomérico

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)S[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

SMILES canónico

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origen del producto

United States

Foundational & Exploratory

Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N is a stable isotope-labeled derivative of the amino acid cysteine, designed for advanced applications in proteomics, drug discovery, and structural biology. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use.

Core Concepts and Chemical Properties

Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N is a cysteine derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol side chain is protected by a trityl (Trt) group.[1][2] Crucially, it is isotopically labeled with three Carbon-13 (¹³C) atoms at the 1, 2, and 3 positions of the cysteine backbone and one Nitrogen-15 (¹⁵N) atom in the amide group. This labeling renders the molecule "heavy" compared to its unlabeled counterpart, making it an invaluable tool for quantitative analysis using mass spectrometry (MS) and for structural studies by nuclear magnetic resonance (NMR) spectroscopy.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N and its unlabeled analogue.

PropertyFmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵NFmoc-Cys(Trt)-OH (unlabeled)
Molecular Formula C₃₄¹³C₃H₃₁¹⁵NO₄SC₃₇H₃₁NO₄S
Molecular Weight 589.68 g/mol 585.71 g/mol
CAS Number 360795-94-4103213-32-7
Appearance White to off-white solidWhite to off-white solid
Purity (HPLC) ≥98.7%≥99.0%[5]
Isotopic Purity ¹³C: ≥99 atom %; ¹⁵N: ≥98 atom %N/A
Melting Point 170-173 °C164-175 °C[5]
Solubility Soluble in DMSO, DMF, and other organic solvents.Soluble in DMSO, DMF, and other organic solvents.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N is primarily used in Fmoc-based solid-phase peptide synthesis to introduce a stable isotope-labeled cysteine residue at a specific position within a peptide sequence.

Protocol for Manual Fmoc-SPPS:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine (B6355638) in DMF to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid is coupled, perform a final Fmoc deprotection.

    • Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-4 hours at room temperature. This step removes the side-chain protecting groups, including the Trt group from the cysteine, and cleaves the peptide from the resin.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Labeled Fmoc-Cys(Trt)-OH) Deprotection->Coupling Elongation Repeat for Sequence Coupling->Elongation Next Amino Acid Elongation->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Elongation->Cleavage Final Residue Purification Purification (RP-HPLC) Cleavage->Purification Quant_Proteomics_Workflow Sample Biological Sample (e.g., Cell Lysate) Spike Spike-in Heavy Labeled Peptide Sample->Spike Digest Proteolytic Digestion (Trypsin) Spike->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Peak Area Ratio) LCMS->Data Quant Absolute Quantification Data->Quant GPCR_Signaling cluster_membrane Cell Membrane Rhodopsin_inactive Rhodopsin (Inactive) Rhodopsin_active Rhodopsin (Active) Rhodopsin_inactive->Rhodopsin_active Conformational Change (TM6 movement) G_protein G Protein (Transducin) (GDP-bound) Rhodopsin_active->G_protein Interaction G_protein_active Activated Gα-GTP & Gβγ subunits G_protein->G_protein_active GDP/GTP Exchange Effector Downstream Effector (e.g., PDE6) G_protein_active->Effector Activation Photon Photon Photon->Rhodopsin_inactive Light Activation Response Cellular Response (Hyperpolarization) Effector->Response

References

Physical and chemical properties of Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, experimental applications, and technical data for the isotopically labeled amino acid Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N. This compound is a crucial tool in advanced biochemical and pharmaceutical research, particularly in proteomics, metabolic analysis, and structural biology.

Core Properties and Specifications

Fmoc-Cys(Trt)-OH is a derivative of the amino acid L-cysteine, featuring two critical protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino nitrogen and a bulky trityl (Trt) group on the thiol side chain.[1] The Fmoc group is base-labile, making it ideal for solid-phase peptide synthesis (SPPS), while the acid-labile Trityl group prevents the highly reactive thiol from forming unwanted disulfide bonds during synthesis.[1][2]

The isotopically labeled variant, Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N, replaces the first three carbon atoms and the nitrogen atom with their heavy stable isotopes, ¹³C and ¹⁵N, respectively.[3][4] This labeling provides a distinct mass shift, making it an invaluable tracer for quantitative analysis in mass spectrometry (MS) and for structural elucidation using nuclear magnetic resonance (NMR) spectroscopy.[3][] While the chemical reactivity is identical to the unlabeled form, the increased mass is the key feature for its applications.[6]

Physical and Chemical Data Summary

The following table summarizes the key quantitative properties for both the standard and the isotopically labeled compound. Data is compiled from various chemical suppliers and databases.

PropertyFmoc-Cys(Trt)-OH (Unlabeled)Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N (Labeled)
Molecular Formula C₃₇H₃₁NO₄S[7]C₃₄¹³C₃H₃₁¹⁵NO₄S[]
Molecular Weight 585.71 g/mol [7]~589.71 g/mol (M+4)
Exact Mass 585.1974 g/mol [9]589.2075 g/mol
CAS Number 103213-32-7[7]360795-94-4[10]
Appearance White to off-white powder[1][7]White to off-white powder
Melting Point 170-173 °C[7]170-173 °C
Purity (Typical) ≥98% (HPLC, TLC)[1]≥97% (CP), 98 atom % ¹⁵N
Solubility Soluble in DMF, DMSO, THF, CH₂Cl₂, CHCl₃; Insoluble in water.[11]Soluble in DMF, DMSO, THF, CH₂Cl₂, CHCl₃; Insoluble in water.
Optical Rotation [α]²⁰/D +16.0±2°, c = 1 in THF[7]Not typically reported, but expected to be identical.
Storage Temperature 2-8°C or -20°C[7]2-8°C or -20°C

Key Experimental Protocols

Stable isotope-labeled amino acids are instrumental in a variety of analytical techniques.[12] Below are detailed methodologies for common applications.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Assessing the purity of the amino acid derivative is critical before its use in synthesis or cell culture.[] A standard reversed-phase HPLC protocol is outlined below.

  • Objective: To determine the chemical purity and verify the absence of contaminants.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Protocol:

    • Prepare a sample solution of Fmoc-Cys(Trt)-OH at ~1 mg/mL in 50:50 acetonitrile:water.

    • Filter the sample through a 0.22 µm syringe filter.[14]

    • Set the column temperature to 25°C and the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 262 nm or 265 nm, where the Fmoc group has strong absorbance.[15][16]

    • Inject 5-10 µL of the sample.

    • Run a linear gradient, for example:

      • 0-20 min: 50% to 100% Mobile Phase B

      • 20-25 min: Hold at 100% Mobile Phase B

      • 25-30 min: Return to 50% Mobile Phase B and equilibrate.

    • The purity is calculated by integrating the peak area of the main compound and expressing it as a percentage of the total integrated peak area.

Structural Confirmation by NMR Spectroscopy

NMR is used to confirm the chemical structure and verify the successful incorporation of ¹³C and ¹⁵N isotopes.[][17]

  • Objective: To assign proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals to confirm the molecular structure and isotopic labeling pattern.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Experiments:

    • ¹H NMR: Provides information on the proton environment. The Fmoc and Trityl groups will show characteristic aromatic signals, while the cysteine backbone protons will appear in the aliphatic region.

    • ¹³C NMR: Directly detects the ¹³C atoms. For the labeled compound, the signals corresponding to Cα, Cβ, and the carbonyl carbon (C-1, C-2, and C-3) will be significantly enhanced, confirming the labeling.

    • ¹⁵N NMR (or ¹H-¹⁵N HSQC): Directly or indirectly detects the ¹⁵N nucleus. A ¹H-¹⁵N HSQC experiment is highly sensitive and will show a correlation between the amide proton and the labeled ¹⁵N atom, confirming the nitrogen labeling.[]

  • Data Analysis: The resulting spectra are processed and analyzed to match the observed chemical shifts and couplings with the expected structure. The high enrichment of ¹³C and ¹⁵N will dominate the respective spectra at the labeled positions.

Applications and Workflows

The primary application of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N is as a building block and tracer in peptide and protein research.

Solid-Phase Peptide Synthesis (SPPS)

This compound is the standard derivative used to incorporate cysteine into peptides via Fmoc-based SPPS.[2] The workflow involves the sequential addition of amino acids to a growing chain anchored to a solid resin support.

spss_workflow resin Resin Support deprotect Fmoc Deprotection (Piperidine) resin->deprotect Start wash1 Wash deprotect->wash1 couple Coupling: Fmoc-Cys(Trt)-OH-¹³C₃,¹⁵N + Activator (e.g., HBTU) wash1->couple wash2 Wash couple->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat Chain Elongation cleave Cleavage & Deprotection (e.g., 95% TFA) wash2->cleave Final Step repeat->deprotect peptide Purified Labeled Peptide cleave->peptide

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Quantitative Proteomics (SILAC-like applications)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for quantitative proteomics.[17] While cysteine is not a canonical SILAC amino acid due to its low abundance, labeled cysteine can be used in targeted quantitative MS experiments or specialized SILAC-based workflows to track post-translational modifications like S-acylation or disulfide bonding.

silac_workflow cluster_culture 1. Cell Culture cluster_analysis 3. MS Analysis light Control Cells 'Light' Medium (Unlabeled Cys) mix 2. Combine Samples, Protein Extraction & Digestion (Trypsin) light->mix heavy Experimental Cells 'Heavy' Medium (Labeled Cys-¹³C₃,¹⁵N) heavy->mix ms LC-MS/MS Analysis quant Quantification: Compare 'Heavy' vs 'Light' Peptide Peak Intensity ms->quant mix->ms

Workflow for Quantitative Mass Spectrometry.

References

An In-depth Technical Guide to the Structure Elucidation of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N, an isotopically labeled amino acid derivative crucial for advanced applications in drug development and proteomics. This document details the expected analytical data, experimental protocols for its characterization, and the logical workflow for its structural verification.

Introduction

Stable isotope-labeled amino acids (SILAAs) are powerful tools in biomedical research, enabling precise tracking and quantification of molecules in complex biological systems without the need for radioactive isotopes.[1][2] Fmoc-Cys(Trt)-OH, a derivative of cysteine, is a fundamental building block in solid-phase peptide synthesis (SPPS), with the Fmoc group protecting the amine and the trityl (Trt) group protecting the reactive thiol side chain. The isotopically labeled variant, Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N, incorporates three Carbon-13 isotopes at the carboxyl, alpha-carbon, and beta-carbon positions, and a Nitrogen-15 isotope at the amino group. This specific labeling pattern makes it an ideal internal standard for quantitative mass spectrometry (MS) and a valuable probe in nuclear magnetic resonance (NMR) studies of peptide and protein structure and metabolism.[2]

The precise elucidation of its structure is paramount to ensure its correct incorporation into synthesized peptides and the accuracy of subsequent analytical studies. This guide outlines the expected outcomes from key analytical techniques used for this purpose.

Molecular Structure and Isotopic Labeling

The foundational step in the elucidation process is understanding the expected molecular structure and the precise location of the isotopic labels.

Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N cluster_cys Cysteine Backbone cluster_fmoc Fmoc Group cluster_trt Trityl Group C1 ¹³COOH Ca ¹³CH Ca->C1 Cb ¹³CH₂ Ca->Cb N ¹⁵NH Ca->N S S Cb->S Trt_C C S->Trt_C Fmoc_C C=O N->Fmoc_C Fmoc_O O Fmoc_C->Fmoc_O Fmoc_CH2 CH₂ Fmoc_O->Fmoc_CH2 Fmoc_ring Fluorenyl Ring Fmoc_CH2->Fmoc_ring Ph1 Ph Trt_C->Ph1 Ph2 Ph Trt_C->Ph2 Ph3 Ph Trt_C->Ph3 Experimental_Workflow start Sample of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N ms Mass Spectrometry (HR-ESI-MS) start->ms nmr NMR Spectroscopy start->nmr data_analysis Data Analysis and Interpretation ms->data_analysis h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr n_nmr ¹⁵N NMR nmr->n_nmr d_nmr 2D NMR (HSQC, HMBC) nmr->d_nmr h_nmr->data_analysis c_nmr->data_analysis n_nmr->data_analysis d_nmr->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

References

The Precision Tracers: A Technical Guide to 13C and 15N Labeled Cysteine in Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled amino acids have become indispensable tools in modern biological and chemical research, offering a non-radioactive means to trace and quantify metabolic processes and molecular structures with high precision. Among these, L-Cysteine labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) provides a powerful probe into a diverse range of biological questions, from protein dynamics and metabolic fluxes to drug-target engagement. This technical guide delves into the core applications of ¹³C and ¹⁵N labeled cysteine, providing in-depth methodologies, quantitative data insights, and visual workflows to empower researchers in their scientific endeavors.

Quantitative Proteomics: Unveiling the Dynamics of the Proteome

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for accurate protein quantification.[1] By metabolically incorporating amino acids with stable isotopes, researchers can differentiate between protein populations from different experimental conditions. While arginine and lysine (B10760008) are commonly used in SILAC, cysteine labeling offers unique advantages, especially in studying redox biology and drug-target interactions.

SILAC using ¹³C/¹⁵N Labeled Cysteine

In a typical SILAC experiment, one population of cells is grown in a "light" medium containing naturally abundant cysteine, while another is cultured in a "heavy" medium with ¹³C and/or ¹⁵N labeled cysteine.[2] This results in a mass shift for cysteine-containing peptides in the "heavy" population, which can be precisely quantified by mass spectrometry.[] The ratio of "heavy" to "light" peptide signals reflects the relative abundance of the protein across the different conditions.[1]

Experimental Workflow for SILAC using ¹³C/¹⁵N Cysteine:

cluster_adaptation Adaptation Phase cluster_experimental Experimental Phase cluster_analysis Analysis Phase Cell Culture (Light) Cell Culture (Light) Full Incorporation Check (MS) Full Incorporation Check (MS) Cell Culture (Light)->Full Incorporation Check (MS) >5 divisions Combine Cell Populations Combine Cell Populations Cell Culture (Light)->Combine Cell Populations Harvest Cell Culture (Heavy) Cell Culture (Heavy) Cell Culture (Heavy)->Full Incorporation Check (MS) >5 divisions Cell Culture (Heavy)->Combine Cell Populations Harvest Light Medium\n(Natural Cysteine) Light Medium (Natural Cysteine) Light Medium\n(Natural Cysteine)->Cell Culture (Light) Heavy Medium\n(¹³C/¹⁵N Cysteine) Heavy Medium (¹³C/¹⁵N Cysteine) Heavy Medium\n(¹³C/¹⁵N Cysteine)->Cell Culture (Heavy) Experimental Treatment Experimental Treatment Experimental Treatment->Cell Culture (Heavy) Control Control Control->Cell Culture (Light) Protein Extraction & Digestion Protein Extraction & Digestion Combine Cell Populations->Protein Extraction & Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Extraction & Digestion->LC-MS/MS Analysis Data Analysis\n(Quantification) Data Analysis (Quantification) LC-MS/MS Analysis->Data Analysis\n(Quantification) cluster_sample1 Sample 1 (Redox State) cluster_sample2 Sample 2 (Total Protein) Cell Lysate 1 Cell Lysate 1 Block Reduced Cys\n(e.g., NEM) Block Reduced Cys (e.g., NEM) Cell Lysate 1->Block Reduced Cys\n(e.g., NEM) Reduce Oxidized Cys\n(e.g., DTT) Reduce Oxidized Cys (e.g., DTT) Block Reduced Cys\n(e.g., NEM)->Reduce Oxidized Cys\n(e.g., DTT) Label with Heavy Probe\n(e.g., ¹³C-IAM) Label with Heavy Probe (e.g., ¹³C-IAM) Reduce Oxidized Cys\n(e.g., DTT)->Label with Heavy Probe\n(e.g., ¹³C-IAM) Combine Samples Combine Samples Label with Heavy Probe\n(e.g., ¹³C-IAM)->Combine Samples Cell Lysate 2 Cell Lysate 2 Reduce All Cys\n(e.g., DTT) Reduce All Cys (e.g., DTT) Cell Lysate 2->Reduce All Cys\n(e.g., DTT) Label with Light Probe\n(e.g., ¹²C-IAM) Label with Light Probe (e.g., ¹²C-IAM) Reduce All Cys\n(e.g., DTT)->Label with Light Probe\n(e.g., ¹²C-IAM) Label with Light Probe\n(e.g., ¹²C-IAM)->Combine Samples Protein Digestion Protein Digestion Combine Samples->Protein Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion->LC-MS/MS Analysis Quantify Redox State Quantify Redox State LC-MS/MS Analysis->Quantify Redox State Extracellular Cystine Extracellular Cystine Cysteine Pool Cysteine Pool Extracellular Cystine->Cysteine Pool Uptake Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Transsulfuration Pathway Serine Serine Cystathionine Cystathionine Serine->Cystathionine Protein Synthesis Protein Synthesis Cysteine Pool->Protein Synthesis Glutathione (GSH) Glutathione (GSH) Cysteine Pool->Glutathione (GSH) Taurine Taurine Cysteine Pool->Taurine Pyruvate Pyruvate Cysteine Pool->Pyruvate Hydrogen Sulfide (H₂S) Hydrogen Sulfide (H₂S) Cysteine Pool->Hydrogen Sulfide (H₂S) Homocysteine->Cystathionine Transsulfuration Pathway Cystathionine->Cysteine Pool Transsulfuration Pathway Protein Expression\n(¹³C/¹⁵N labeling) Protein Expression (¹³C/¹⁵N labeling) Protein Purification Protein Purification Protein Expression\n(¹³C/¹⁵N labeling)->Protein Purification NMR Sample Preparation NMR Sample Preparation Protein Purification->NMR Sample Preparation NMR Data Acquisition\n(e.g., HSQC, HNCA, NOESY) NMR Data Acquisition (e.g., HSQC, HNCA, NOESY) NMR Sample Preparation->NMR Data Acquisition\n(e.g., HSQC, HNCA, NOESY) Resonance Assignment Resonance Assignment NMR Data Acquisition\n(e.g., HSQC, HNCA, NOESY)->Resonance Assignment Structure Calculation Structure Calculation Resonance Assignment->Structure Calculation Structure Validation Structure Validation Structure Calculation->Structure Validation

References

The Trityl Group: A Cornerstone in Cysteine-Centric Peptide Science and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic manipulation of cysteine residues is a critical aspect of modern peptide chemistry, underpinning the development of novel therapeutics, from cyclic peptides to sophisticated antibody-drug conjugates (ADCs). The thiol functionality of cysteine, while offering a versatile handle for bioconjugation and disulfide bond formation, necessitates a robust protection strategy to prevent unwanted side reactions during synthesis. Among the arsenal (B13267) of thiol-protecting groups, the trityl (Trt) group stands out as a reliable and versatile workhorse, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the role of the Trt protecting group in cysteine derivatives, detailing its chemical properties, applications, and the experimental protocols that govern its use.

The Trityl Group: Properties and Strategic Advantages

The trityl group, a triphenylmethyl moiety, is a bulky and acid-labile protecting group widely employed for the thiol side chain of cysteine. Its key features make it an invaluable tool in peptide synthesis:

  • Acid Lability: The S-Trt bond is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), which is a standard final step in Fmoc-SPPS to release the peptide from the resin and remove other acid-labile side-chain protecting groups.[1] This co-deprotection simplifies the workflow for synthesizing peptides with free thiol groups.

  • Base Stability: The Trt group is stable to the basic conditions (e.g., piperidine) used for the removal of the Fmoc group from the N-terminus of the growing peptide chain, a fundamental requirement for its use in Fmoc-SPPS.[1]

  • Orthogonality: The Trt group is orthogonal to several other cysteine protecting groups, such as the acetamidomethyl (Acm) group, which is stable to TFA but can be removed with reagents like iodine.[2][3] This orthogonality is crucial for the regioselective formation of multiple disulfide bonds in complex peptides.[3]

  • Prevention of Side Reactions: By masking the nucleophilic thiol group, the Trt group prevents undesirable side reactions such as oxidation to disulfides and alkylation during peptide synthesis.[2]

Quantitative Data on Trityl-Cysteine Deprotection

The efficiency of Trt group removal is highly dependent on the composition of the cleavage cocktail, particularly the concentration of TFA and the presence of scavengers. Scavengers are essential to trap the highly stable trityl cation that is generated upon cleavage, preventing its re-attachment to the deprotected cysteine thiol or other nucleophilic residues like tryptophan.[4]

Table 1: Impact of Scavengers on Cys(Trt) Cleavage and Side-Product Formation

Cleavage Cocktail Composition (TFA/Scavengers)Target Peptide Yield (%)S-t-butylated Side Product (%)Reference(s)
95% TFA / 2.5% H₂O / 2.5% TIS81.215.4[5]
90% TFA / 2.5% H₂O / 2.5% TIS / 5% Thioanisole89.55.1[5]
90% TFA / 2.5% H₂O / 2.5% TIS / 5% EDT92.12.3[5]
90% TFA / 2.5% H₂O / 2.5% TIS / 5% DTT93.41.8[5]
TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DTT: Dithiothreitol. Data is illustrative and based on studies of a model peptide.

Table 2: Relative Acid Lability of Different Thiol Protecting Groups

Protecting GroupCleavage ConditionRelative Acid LabilityReference(s)
Trityl (Trt) 5-10% TFA in DCMHigh[6]
4-Methoxytrityl (Mmt)1-2% TFA in DCMVery High[6][7]
Diphenylmethyl (Dpm)60-90% TFA in DCMModerate[6]
Tetrahydropyranyl (Thp)~5-10% TFA in DCMHigh[6]

Experimental Protocols

Synthesis of S-Trityl-L-Cysteine

This protocol describes the protection of the thiol group of L-cysteine with trityl chloride.

Materials:

  • L-cysteine hydrochloride

  • Trityl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend L-cysteine hydrochloride (1.0 eq.) in DCM in a round bottom flask.

  • Add TEA (2.3 eq.) to the suspension and stir until the L-cysteine dissolves.[8]

  • Add trityl chloride (1.01 eq.) portion-wise to the solution over 5-10 minutes while stirring at room temperature.[8]

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with water in a separatory funnel.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Precipitate the product by adding cold diethyl ether.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Fmoc-SPPS of a Peptide Containing Cys(Trt)

This protocol outlines the general steps for incorporating a Fmoc-Cys(Trt)-OH residue into a peptide sequence using an automated peptide synthesizer.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-amino acids (including Fmoc-Cys(Trt)-OH)

  • Coupling reagents (e.g., HCTU, DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine (B6355638) in DMF

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.[9]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the resin's linker or the previously coupled amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (including Fmoc-Cys(Trt)-OH) with the coupling reagent and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for the recommended time.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

  • Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the peptidyl-resin under vacuum.

Cleavage and Deprotection of a Peptide Containing Cys(Trt)

This protocol describes the final cleavage of the peptide from the resin and the removal of the Trt and other acid-labile protecting groups.

Materials:

  • Dried peptidyl-resin

  • Cleavage cocktail (e.g., 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% EDT)[10]

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Place the dried peptidyl-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of peptide).

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Pellet the precipitated peptide by centrifugation.

  • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Applications in Drug Development and Bioconjugation

The unique properties of the Trt protecting group have made it instrumental in various areas of drug discovery and development.

Synthesis of Cyclic Peptides

Many therapeutic peptides possess a cyclic structure, often formed through a disulfide bond between two cysteine residues. The use of Fmoc-Cys(Trt)-OH allows for the synthesis of the linear peptide precursor. Following cleavage and deprotection, the resulting free thiols can be oxidized under dilute conditions to favor intramolecular disulfide bond formation, yielding the desired cyclic peptide.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. Cysteine residues, either native or engineered into the antibody scaffold, are common conjugation sites.[11][12] The synthesis of the drug-linker component often involves peptides containing cysteine. The Trt group can be used to protect the cysteine's thiol during the synthesis of the linker-payload moiety. Subsequent deprotection allows for the selective conjugation to the antibody.

Visualizing Workflows and Logical Relationships

General Workflow for Fmoc-SPPS

SPPS_Workflow Resin Start: Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotect Yes Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect No Wash3 Wash (DCM) Final_Deprotect->Wash3 Cleave Cleavage & Deprotection (TFA Cocktail) Wash3->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Lyophilize Lyophilize Purify->Lyophilize End End: Pure Peptide Lyophilize->End

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Orthogonal Protection Strategy for Regioselective Disulfide Bond Formation

Orthogonal_Strategy Peptide Peptide on Resin Cys(Trt)...Cys(Acm)...Cys(Trt)...Cys(Acm) Cleavage Step 1: Cleavage from Resin (TFA Cocktail) Peptide->Cleavage Deprotection1 Simultaneous Deprotection of Trt groups Cleavage->Deprotection1 Oxidation1 Step 2: First Disulfide Bond Formation (Oxidation, e.g., air) Deprotection1->Oxidation1 Peptide_1SS Peptide with one disulfide bond and two Cys(Acm) groups Oxidation1->Peptide_1SS Deprotection2 Step 3: Acm Deprotection (e.g., Iodine) Peptide_1SS->Deprotection2 Oxidation2 Step 4: Second Disulfide Bond Formation Deprotection2->Oxidation2 Final_Peptide Peptide with two regioselective disulfide bonds Oxidation2->Final_Peptide Cys_Protection_Decision rect_node rect_node Start Start: Synthesizing a Cysteine-containing Peptide Free_Thiol Free Thiol or single disulfide bond needed? Start->Free_Thiol Use_Trt Use Fmoc-Cys(Trt)-OH Free_Thiol->Use_Trt Yes Multiple_SS Multiple regioselective disulfide bonds? Free_Thiol->Multiple_SS No Orthogonal_Strategy Use Orthogonal Strategy (e.g., Cys(Trt) and Cys(Acm)) Multiple_SS->Orthogonal_Strategy Yes Other_Mods Other side-chain modifications needed? Multiple_SS->Other_Mods No Other_Mods->Use_Trt No Specific_PG Select specific protecting group (e.g., Mmt for on-resin deprotection) Other_Mods->Specific_PG Yes

References

A Technical Guide to Isotopic Labeling in Peptide Synthesis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isotopic labeling of peptides, the intentional replacement of specific atoms with their stable heavy isotopes, is a cornerstone technique in modern biomedical research and drug development. By creating peptides that are chemically identical to their natural counterparts but distinguishable by mass, researchers can unlock a wealth of information about protein dynamics, quantification, and interactions. This in-depth guide provides a comprehensive overview of the core principles, methodologies, and applications of isotopic labeling in peptide synthesis, tailored for researchers, scientists, and drug development professionals.

Stable isotope-labeled peptides serve as invaluable tools in a variety of applications, including as internal standards for quantitative proteomics, probes for studying protein structure and dynamics by nuclear magnetic resonance (NMR) spectroscopy, and tracers in metabolic research and pharmacokinetic studies.[1] The most commonly used stable isotopes in peptide labeling are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[1] The choice of labeling strategy depends on the specific research question, the required level of incorporation, and the biological system under investigation.

Core Labeling Strategies

There are three primary strategies for introducing isotopic labels into peptides: metabolic labeling, chemical labeling, and in vitro synthesis.

  • Metabolic Labeling (e.g., SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique where cells are grown in a medium containing "heavy" isotopically labeled amino acids.[2] Through cellular protein synthesis, these heavy amino acids are incorporated into the entire proteome.[2] This method is renowned for its high accuracy in quantitative proteomics because the "light" (unlabeled) and "heavy" (labeled) cell populations can be combined at an early stage, minimizing experimental variability.[3]

  • Chemical Labeling (e.g., iTRAQ, TMT): In this post-synthesis modification approach, peptides are chemically tagged with isotopic labels after they have been synthesized and isolated. Isobaric tags like iTRAQ (isobaric Tags for Relative and Absolute Quantitation) and TMT (Tandem Mass Tags) are prominent examples.[2] These reagents allow for the simultaneous analysis of multiple samples (multiplexing), which is a significant advantage in high-throughput studies.[2]

  • In Vitro Synthesis (SPPS and Cell-Free Systems):

    • Solid-Phase Peptide Synthesis (SPPS): SPPS is a highly controlled chemical method for synthesizing peptides amino acid by amino acid on a solid support.[1] Isotopically labeled amino acids can be incorporated at specific positions in the peptide sequence with very high efficiency.[1] This method offers precise control over the final product and is ideal for generating custom-labeled peptides for use as internal standards.[1]

    • Cell-Free Protein Synthesis (CFPS): CFPS systems utilize cell extracts to produce proteins and peptides in a test tube. By supplementing the reaction mixture with isotopically labeled amino acids, labeled peptides can be generated rapidly. This method is particularly useful for producing peptides that may be toxic to cells.

Quantitative Data Comparison

The choice of labeling method significantly impacts the efficiency of isotope incorporation, the overall cost, and the types of experiments that can be performed. The following tables provide a summary of key quantitative parameters for different labeling strategies.

Labeling MethodTypical Isotopic EnrichmentIncorporation EfficiencyRelative CostKey AdvantagesKey Disadvantages
SILAC >95%Approaches 100% after sufficient cell doublingsHighHigh accuracy and reproducibility, in vivo labeling.Limited to cell culture, time-consuming, expensive media.
Chemical Labeling (TMT/iTRAQ) Reagent dependent (>99%)High, but can be affected by reaction conditions and sample pH.Moderate to HighHigh multiplexing capabilities, applicable to various sample types.Potential for incomplete labeling, can introduce analytical bias.
Solid-Phase Peptide Synthesis (SPPS) >99%>99%HighPrecise control over label position, high purity.Expensive for long peptides, not suitable for whole proteome analysis.
Cell-Free Protein Synthesis (CFPS) Dependent on supplied amino acids (>99%)HighModerateRapid synthesis, suitable for toxic peptides.Lower yield compared to in vivo methods, potential for incomplete reactions.

Table 1: Comparison of Isotopic Labeling Methods.

Labeled Amino AcidIsotope(s)Mass Difference (Da)Isotopic Enrichment
Alanine¹³C₃, ¹⁵N+4>99%[1]
Arginine¹³C₆, ¹⁵N₄+10>99%[1]
Isoleucine¹³C₆, ¹⁵N+7>99%[1]
Leucine¹³C₆, ¹⁵N+7>99%[1]
Lysine¹³C₆, ¹⁵N₂+8>99%[1]
Phenylalanine¹³C₉, ¹⁵N+10>99%[1]
Proline¹³C₅, ¹⁵N+6>99%[1]
Valine¹³C₅, ¹⁵N+6>99%[1]

Table 2: Common Isotopically Labeled Amino Acids Used in SPPS.[1]

Experimental Protocols

Detailed and reproducible protocols are critical for successful isotopic labeling. Below are methodologies for two common labeling techniques.

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol outlines the general steps for labeling cultured mammalian cells using SILAC for quantitative proteomics.

Materials:

  • SILAC-compatible cell culture medium (deficient in L-arginine and L-lysine)

  • Dialyzed fetal bovine serum (FBS)

  • "Light" L-arginine and L-lysine

  • "Heavy" ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine

  • Cell line of interest

  • Standard cell culture reagents and equipment

Methodology:

  • Adaptation Phase:

    • Culture the cells in "light" SILAC medium supplemented with "light" L-arginine and L-lysine and dialyzed FBS for at least five passages to ensure complete incorporation of the light amino acids.

    • In parallel, culture another population of the same cells in "heavy" SILAC medium supplemented with "heavy" L-arginine and L-lysine and dialyzed FBS for the same number of passages to achieve near-complete incorporation of the heavy amino acids.

    • Verification of Incorporation: After 5-6 doublings, harvest a small aliquot of the "heavy" labeled cells, extract proteins, digest with trypsin, and analyze by mass spectrometry to confirm >95% incorporation of the heavy amino acids.

  • Experimental Phase:

    • Once complete incorporation is confirmed, subject the "light" and "heavy" cell populations to their respective experimental conditions (e.g., drug treatment vs. vehicle control).

    • After the treatment period, harvest the cells.

    • Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.

  • Sample Processing and Analysis:

    • Lyse the combined cell pellet and extract the proteins.

    • Digest the protein mixture into peptides using an appropriate protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use specialized software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Isotopic Labeling

This protocol describes the manual synthesis of a peptide with a site-specifically incorporated stable isotope-labeled amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids (both standard and isotopically labeled)

  • Rink amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Reaction vessel with a sintered glass frit

Methodology:

  • Resin Swelling: Swell the resin in DMF in the reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the desired Fmoc-protected amino acid (either standard or isotopically labeled) and coupling reagents in DMF.

    • Add DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a ninhydrin (B49086) test to confirm complete coupling.

  • Washing: Wash the resin with DMF.

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, incorporating the isotopically labeled amino acid at the desired position.

  • Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification and Analysis: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological pathways. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Quantitative Proteomics Workflow using SILAC

This workflow illustrates the key steps in a SILAC-based quantitative proteomics experiment, from cell culture to data analysis.

SILAC_Workflow cell_culture_light Cell Culture ('Light' Medium) treatment_light Experimental Treatment A cell_culture_light->treatment_light cell_culture_heavy Cell Culture ('Heavy' Medium) treatment_heavy Experimental Treatment B cell_culture_heavy->treatment_heavy combine_cells Combine Cells (1:1 Ratio) treatment_light->combine_cells treatment_heavy->combine_cells lysis Cell Lysis & Protein Extraction combine_cells->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis: Identification & Quantification lcms->data_analysis results Relative Protein Abundance data_analysis->results

Caption: Workflow for a SILAC-based quantitative proteomics experiment.

Solid-Phase Peptide Synthesis (SPPS) Workflow

This diagram outlines the cyclical nature of solid-phase peptide synthesis.

SPPS_Workflow start Start with Resin-bound Amino Acid deprotection Fmoc Deprotection start->deprotection washing1 Washing deprotection->washing1 coupling Amino Acid Coupling (Light or Heavy) washing1->coupling washing2 Washing coupling->washing2 repeat Repeat for each Amino Acid washing2->repeat repeat->deprotection Next Cycle cleavage Cleavage from Resin & Deprotection repeat->cleavage Final Cycle purification Purification (HPLC) cleavage->purification final_peptide Final Labeled Peptide purification->final_peptide MAPK_Pathway_Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors proliferation Cell Proliferation, Differentiation transcription_factors->proliferation labeled_inhibitor Isotopically Labeled Peptide Inhibitor labeled_inhibitor->erk Inhibits Binding/ Phosphorylation

References

The Quintessential Guide to Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Trailblazers in Scientific Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds have become indispensable tools in the nuanced exploration of biological systems. Among these, Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N emerges as a highly specialized tracer for dissecting the metabolic pathways of cysteine, a semi-essential amino acid pivotal to cellular homeostasis, redox regulation, and protein structure. This technical guide provides an in-depth exploration of the application of this heavy-labeled cysteine analogue in metabolic studies. It details the underlying principles, experimental workflows, data interpretation, and its significance in advancing drug development and our understanding of disease pathophysiology.

Introduction: The Significance of Cysteine Metabolism

Cysteine is a sulfur-containing amino acid central to a myriad of physiological processes. Its thiol group endows it with unique reactive properties, making it a critical component of the antioxidant glutathione (B108866), a key player in detoxification, and a frequent participant in the active sites of enzymes. Dysregulation of cysteine metabolism has been implicated in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

The use of stable isotope tracers, such as Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N, allows researchers to meticulously track the journey of cysteine through its metabolic network. By introducing a "heavy" version of the molecule, scientists can distinguish it from its naturally abundant "light" counterpart using mass spectrometry. This enables the precise quantification of metabolic flux—the rate at which metabolites are processed through a pathway—providing a dynamic snapshot of cellular activity.[1][2]

The Fmoc (fluorenylmethyloxycarbonyl) and Trt (trityl) protecting groups make this particular isotope-labeled cysteine derivative especially suitable for solid-phase peptide synthesis, allowing for its incorporation into specific proteins to study their synthesis and turnover.[3][4]

Core Principles of Stable Isotope Tracing

Metabolic studies using stable isotopes like ¹³C and ¹⁵N rely on the ability of analytical instruments, primarily mass spectrometers, to differentiate between molecules based on their mass-to-charge ratio (m/z).[5] When a cell culture or organism is supplied with Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N, the labeled cysteine is taken up by the cells and incorporated into downstream metabolites and proteins.

The presence of three ¹³C atoms and one ¹⁵N atom results in a mass shift of +4 Daltons compared to the unlabeled molecule. This mass difference allows for the ratiometric analysis of labeled versus unlabeled species, providing a quantitative measure of their synthesis and turnover.[6]

Synthesis and Quality Control

The synthesis of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N is a multi-step process that begins with isotopically labeled starting materials. While specific proprietary methods may vary, the general approach involves the chemical synthesis of the amino acid backbone with the incorporation of ¹³C and ¹⁵N isotopes, followed by the addition of the Fmoc and Trt protecting groups.[7]

Key Synthesis Steps (Generalized):

  • Preparation of Labeled Cysteine Precursor: Synthesis of the cysteine molecule from precursors enriched with ¹³C and ¹⁵N.

  • Trityl Group Protection: The thiol group of the synthesized cysteine is protected with a trityl group to prevent unwanted side reactions.

  • Fmoc Group Protection: The amino group of the S-trityl cysteine is protected with an Fmoc group.

  • Purification and Characterization: The final product is purified, typically by chromatography, and its identity and isotopic enrichment are confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Representative Quality Control Specifications

ParameterSpecificationAnalytical Method
Chemical Purity ≥98%High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment ≥99 atom % ¹³C; ≥99 atom % ¹⁵NMass Spectrometry (MS)
Enantiomeric Purity ≥99.5% L-enantiomerChiral Chromatography
Identity Confirmation Conforms to reference spectra¹H NMR, ¹³C NMR, MS

Experimental Protocols

The following protocols are generalized frameworks that can be adapted to specific research questions and experimental systems.

Metabolic Labeling of Cultured Cells

This protocol describes the labeling of mammalian cells in culture to trace the incorporation of cysteine into intracellular metabolites.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N

  • Cell lysis buffer

  • Liquid nitrogen

Procedure:

  • Cell Culture Preparation: Culture cells to the desired confluency in standard complete medium.

  • Preparation of Labeling Medium: Prepare a custom medium deficient in cysteine. Supplement this medium with a known concentration of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N. Note: The protecting groups will be cleaved by cellular enzymes, making the labeled cysteine available for metabolism.

  • Labeling: Aspirate the standard medium, wash the cells with PBS, and replace it with the labeling medium.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled cysteine.

  • Metabolite Extraction: At each time point, aspirate the medium, wash the cells with ice-cold PBS, and quench metabolism by adding liquid nitrogen.

  • Cell Lysis and Collection: Add ice-cold lysis buffer to the plate, scrape the cells, and collect the lysate.

  • Sample Preparation for MS: Process the cell lysate to extract metabolites. This typically involves protein precipitation with a cold solvent (e.g., methanol, acetonitrile), followed by centrifugation to pellet the protein. The supernatant containing the metabolites is then collected and dried.

Sample Preparation for Mass Spectrometry

Materials:

  • Dried metabolite extracts

  • Derivatization reagents (optional, depending on the analytical method)

  • Solvents for resuspension (compatible with LC-MS)

Procedure:

  • Resuspension: Reconstitute the dried metabolite extracts in a suitable solvent for mass spectrometry analysis.

  • Derivatization (Optional): For certain classes of metabolites, derivatization may be necessary to improve chromatographic separation and ionization efficiency.

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography. The instrument should be operated in a mode that allows for the detection and quantification of both the labeled and unlabeled forms of the target metabolites.

Data Presentation and Analysis

The primary output of a stable isotope tracing experiment is the measurement of the fractional contribution of the tracer to a particular metabolite pool. This is often represented as the percentage of the metabolite pool that is labeled with the heavy isotope.

Table 2: Hypothetical Quantitative Data from a Tracer Experiment

This table presents representative data from a hypothetical experiment where a cancer cell line was incubated with Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N for 24 hours. The data reflects the percentage of the metabolite pool that is labeled with ¹³C₃ and ¹⁵N.

MetaboliteLabeled Species (M+4)% Labeled
Cysteine ¹³C₃, ¹⁵N-Cysteine85%
Glutathione (GSH) ¹³C₃, ¹⁵N-Glutathione62%
Taurine ¹³C₂, ¹⁵N-Taurine*15%
Coenzyme A ¹³C₃, ¹⁵N-Cysteamine moiety25%

*Note: The carbon backbone is modified during the conversion of cysteine to taurine, resulting in a different labeling pattern.

Visualization of Pathways and Workflows

Cysteine Metabolic Pathways

The primary metabolic fate of cysteine that can be traced with Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N is its incorporation into glutathione.

cluster_0 Cellular Uptake and Deprotection cluster_1 Glutathione Biosynthesis Fmoc_Cys_Trt_OH_13C3_15N Fmoc-Cys(Trt)-OH- 1,2,3-13C3,15N (Tracer) Labeled_Cysteine 13C3, 15N-Cysteine Fmoc_Cys_Trt_OH_13C3_15N->Labeled_Cysteine Cellular uptake & enzymatic deprotection Gamma_Glutamylcysteine γ-Glutamyl-13C3, 15N-cysteine Labeled_Cysteine->Gamma_Glutamylcysteine Glutamate-cysteine ligase (GCL) Glutamate Glutamate Glutamate->Gamma_Glutamylcysteine Labeled_GSH 13C3, 15N-Glutathione (GSH) Gamma_Glutamylcysteine->Labeled_GSH Glutathione synthetase (GS) Glycine Glycine Glycine->Labeled_GSH

Cysteine incorporation into the glutathione biosynthesis pathway.
Experimental Workflow

The overall workflow for a metabolic tracing experiment using Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N is outlined below.

Cell_Culture 1. Cell Culture (e.g., Mammalian cells) Labeling 2. Metabolic Labeling with Fmoc-Cys(Trt)-OH- 1,2,3-13C3,15N Cell_Culture->Labeling Quenching 3. Quenching of Metabolism (e.g., Liquid Nitrogen) Labeling->Quenching Extraction 4. Metabolite Extraction (e.g., Methanol/Acetonitrile) Quenching->Extraction MS_Analysis 5. LC-MS/MS Analysis Extraction->MS_Analysis Data_Analysis 6. Data Analysis (Isotopologue Distribution, Flux Calculation) MS_Analysis->Data_Analysis

Generalized experimental workflow for metabolic tracing.

Applications in Drug Development and Research

The ability to trace cysteine metabolism provides invaluable insights in several key areas:

  • Oncology: Cancer cells often exhibit altered metabolism and an increased demand for antioxidants like glutathione to combat oxidative stress. Tracing cysteine flux can help identify metabolic vulnerabilities that can be targeted with novel therapeutics.

  • Neurodegenerative Diseases: Oxidative stress is a hallmark of many neurodegenerative conditions. Understanding how cysteine and glutathione metabolism are altered in these diseases can open new avenues for therapeutic intervention.

  • Pharmacokinetics and Drug Metabolism: Isotope-labeled compounds are used in drug development to study the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates.

  • Toxicology: By tracing the detoxification pathways involving glutathione, researchers can better understand the mechanisms of drug-induced toxicity.

Conclusion

Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N is a powerful and precise tool for the investigation of cysteine metabolism. Its application in metabolic flux analysis provides a dynamic view of cellular processes that is not attainable with traditional static measurements. For researchers in both academia and industry, the use of this and other stable isotope tracers is essential for unraveling the complexities of biological systems and for the development of the next generation of therapeutics. As analytical technologies continue to advance, the insights gained from these sophisticated molecular probes will undoubtedly accelerate the pace of scientific discovery.

References

The Strategic Use of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N as a Gold Standard for Peptide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics and drug development, the precision and accuracy of peptide and protein quantification are paramount. The use of stable isotope-labeled (SIL) internal standards in conjunction with mass spectrometry (MS) has become the gold standard for achieving reliable and reproducible results. This guide focuses on the application of a specific, high-purity SIL amino acid, Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N, as an internal standard for the precise quantification of cysteine-containing peptides.

Introduction to Stable Isotope Labeling and Internal Standards

Quantitative mass spectrometry relies on the principle of isotope dilution, where a known amount of a stable isotope-labeled analogue of the target analyte is added to a sample.[1] This "heavy" internal standard is chemically identical to the endogenous "light" analyte, ensuring they exhibit the same behavior during sample preparation, chromatography, and ionization. The mass spectrometer distinguishes between the heavy and light versions based on their mass difference. By measuring the ratio of the signal intensity of the endogenous analyte to the internal standard, precise quantification can be achieved, correcting for variability in sample handling, matrix effects, and instrument response.[2][3]

Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N is a protected amino acid building block used in solid-phase peptide synthesis (SPPS) to generate a full-length peptide internal standard.[4] The incorporation of three ¹³C atoms and one ¹⁵N atom provides a significant mass shift, preventing isotopic overlap with the natural abundance analyte. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a temporary protecting group for the α-amino group, while the Trityl (Trt) group provides acid-labile protection for the cysteine sulfhydryl group.[5][6]

Properties of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N

This stable isotope-labeled amino acid is a cornerstone for generating high-quality internal standards for cysteine-containing peptides. Its key properties are summarized below.

PropertyValueReference
Chemical Formula (C₆H₅)₃CSCH₂CH(NH₂-FMOC)COOH[4]
Molecular Weight 589.7 g/mol [4]
Isotopic Enrichment ¹³C, 99%; ¹⁵N, 99%[4]
Chemical Purity ≥98%[4]
Applications Biomolecular NMR, Proteomics[4]
Storage Conditions Refrigerated (+2°C to +8°C), desiccated, and protected from light.[4]

Experimental Workflow and Protocols

The successful use of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N as an internal standard involves a multi-step workflow, from the synthesis of the labeled peptide to the final LC-MS/MS analysis.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Sample Analysis SPPS Fmoc Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Quantification Peptide Quantification (AAA) Purification->Quantification Spiking Spiking of Labeled Internal Standard Quantification->Spiking Known Amount SamplePrep Sample Preparation (e.g., Digestion) SamplePrep->Spiking LCMS LC-MS/MS Analysis Spiking->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: Overall workflow from peptide synthesis to quantitative analysis.

Protocol 1: Synthesis of the Stable Isotope-Labeled Peptide Internal Standard

This protocol outlines the manual synthesis of a target peptide containing a cysteine residue using Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N.[7][8][9][10]

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N)

  • N,N-dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[6]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[10]

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution. Agitate for 5-10 minutes, drain, and repeat. Wash the resin thoroughly with DMF.[10]

  • Amino Acid Coupling: Dissolve the desired Fmoc-amino acid and coupling reagents in DMF. Add this solution to the resin and agitate for 1-2 hours. For the cysteine position, use Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the peptide-resin with DCM and dry it. Add the cleavage cocktail and agitate for 2-4 hours. This step cleaves the peptide from the resin and removes the Trt and other side-chain protecting groups.[5][10]

  • Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide.[10]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quantification: Determine the precise concentration of the purified peptide stock solution, typically by amino acid analysis (AAA).[11]

Protocol 2: Sample Preparation and LC-MS/MS Analysis

This protocol describes a general procedure for the quantification of a target peptide in a complex biological matrix, such as plasma.

lcms_workflow start Biological Sample (e.g., Plasma) denature Protein Denaturation, Reduction & Alkylation start->denature digest Tryptic Digestion denature->digest spike Spike with Labeled Peptide Standard digest->spike spe Solid Phase Extraction (SPE) Cleanup spike->spe lcms LC-MS/MS Analysis (MRM/PRM) spe->lcms quant Quantification (Peak Area Ratio) lcms->quant

Caption: Detailed workflow for sample preparation and LC-MS/MS analysis.

Materials:

  • Biological sample (e.g., human plasma)

  • Denaturation/reduction buffer (e.g., urea, DTT)

  • Alkylation reagent (e.g., iodoacetamide)

  • Trypsin (MS-grade)

  • Quenching solution (e.g., formic acid)

  • Purified stable isotope-labeled peptide internal standard

  • SPE cartridges

  • LC-MS/MS system

Procedure:

  • Protein Denaturation, Reduction, and Alkylation: Denature proteins in the sample to unfold them. Reduce disulfide bonds with a reducing agent like DTT, and then alkylate the free cysteine residues with a reagent like iodoacetamide (B48618) to prevent them from reforming.[12]

  • Proteolytic Digestion: Digest the proteins into smaller peptides using an enzyme such as trypsin.[12]

  • Spiking the Internal Standard: Add a precise, known amount of the purified Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N-containing peptide internal standard to the digested sample.

  • Sample Cleanup: Use solid-phase extraction (SPE) to remove salts and other contaminants that could interfere with the LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the cleaned sample onto an LC-MS/MS system. Use a targeted method such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) to specifically monitor for the precursor-to-fragment ion transitions of both the endogenous (light) and internal standard (heavy) peptides.[12]

  • Data Analysis: Integrate the peak areas for both the light and heavy peptides. Calculate the peak area ratio (light/heavy) and determine the concentration of the endogenous peptide using a calibration curve.[12]

Quantitative Data Presentation

The use of a stable isotope-labeled internal standard like one derived from Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N allows for highly accurate and precise quantification. The tables below present typical performance data for an LC-MS/MS assay for a cysteine-containing peptide using this type of internal standard. (Note: This data is illustrative of typical assay performance).

Table 1: Illustrative Calibration Curve Performance

Analyte Concentration (fmol/µL)Internal Standard Concentration (fmol/µL)Peak Area Ratio (Analyte/IS)Calculated Concentration (fmol/µL)Accuracy (%)
1.050.00.0211.05105.0
5.050.00.0984.9098.0
25.050.00.51025.50102.0
100.050.01.99599.7599.8
500.050.010.15507.50101.5
1000.050.019.88994.0099.4
Linearity (r²) >0.998

Table 2: Illustrative Precision and Accuracy Data

Quality Control LevelNominal Conc. (fmol/µL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
LLOQ1.0<15%<20%85-115
Low QC3.0<10%<15%90-110
Mid QC75.0<10%<15%90-110
High QC750.0<10%<15%90-110

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation. This data is representative of typical performance found in similar LC-MS/MS assays.[13]

Conclusion

Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N is a critical reagent for the development of robust and reliable quantitative assays for cysteine-containing peptides. By enabling the synthesis of high-purity, stable isotope-labeled peptide internal standards, it allows researchers in academia and the pharmaceutical industry to achieve the highest levels of accuracy and precision in their quantitative workflows. The detailed protocols and workflows presented in this guide provide a framework for the successful implementation of this technology, ultimately leading to higher quality data in proteomics research and drug development.

References

A Technical Guide to the Commercial Availability and Application of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, key characteristics, and applications of the isotopically labeled amino acid, Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N. This valuable reagent is a critical tool in modern proteomics and drug development, enabling precise quantification of proteins and peptides through mass spectrometry-based approaches.

Commercial Availability and Specifications

Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N and its singly labeled counterpart, Fmoc-Cys(Trt)-OH-¹⁵N, are available from several specialized chemical suppliers. The table below summarizes the key quantitative data for these products from prominent vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

SupplierProduct NameCatalog NumberChemical PurityIsotopic Enrichment
MedChemExpress Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵NHY-W007798S98.7%[1]Not explicitly specified, described as ¹⁵N-labeled and ¹³C-labeled[1]
Sigma-Aldrich Fmoc-Cys(Trt)-OH-¹⁵N67660897% (CP)98 atom % ¹⁵N
BOC Sciences Fmoc-Cys(Trt)-OH-[¹³C₃,¹⁵N]BLP-009009Not specifiedNot specified
BOC Sciences Fmoc-Cys(Trt)-OH-[¹⁵N]BLP-00057897% (CP); 98% atom ¹⁵N[]98 atom % ¹⁵N[]

Core Applications in Research and Development

The primary application of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N lies in its use as a building block for the synthesis of stable isotope-labeled (SIL) peptides.[3] These SIL peptides are chemically identical to their endogenous counterparts but have a greater mass due to the incorporation of heavy isotopes.[3] This mass difference allows them to be distinguished and quantified by mass spectrometry (MS).[3]

SIL peptides are invaluable as internal standards for the accurate and precise quantification of proteins and peptides in complex biological samples.[3] This technique, often referred to as the Absolute Quantification (AQUA) strategy, involves spiking a known quantity of the SIL peptide into a biological sample before analysis.[3] By comparing the MS signal intensity of the SIL peptide to that of its unlabeled analogue, researchers can determine the absolute concentration of the target protein or peptide.

Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis (SPPS) of an Isotopically Labeled Peptide

1. Resin Preparation and Swelling:

  • Select a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).
  • Place the resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for 30-60 minutes at room temperature.
  • Drain the DMF from the reaction vessel.

2. First Amino Acid Loading (if not pre-loaded):

  • Couple the first Fmoc-protected amino acid to the resin using a suitable activation method (e.g., DIC/Oxyma or HBTU/DIPEA).
  • Allow the coupling reaction to proceed for 1-2 hours.
  • Wash the resin thoroughly with DMF to remove excess reagents.
  • Cap any unreacted sites on the resin using an acetic anhydride (B1165640) solution.

3. Iterative Deprotection and Coupling Cycles:

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step.
  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the deprotection byproducts.
  • Amino Acid Coupling:
  • In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents), which can be the labeled Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N, using a coupling reagent such as HBTU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF.
  • Add the activated amino acid solution to the resin.
  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.
  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
  • Washing: Wash the resin with DMF to remove excess reagents.
  • Repeat these deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

4. Final Deprotection and Cleavage:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection step.
  • Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and then dry the resin under vacuum.
  • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups. A common cocktail for Trt group removal is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
  • Add the cleavage cocktail to the resin and incubate with agitation for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the peptide from the filtrate by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
  • Dry the crude peptide pellet under vacuum.

5. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final labeled peptide using mass spectrometry and analytical HPLC.

Visualizing Workflows and Pathways

To further illustrate the processes involved, the following diagrams have been generated using the DOT language.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Labeled or Unlabeled) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis MS/HPLC Analysis Purification->Analysis Aqua_Workflow cluster_synthesis Peptide Synthesis cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis SIL_Peptide Synthesize SIL Peptide (using Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N) Spike Spike Known Amount of SIL Peptide into Sample SIL_Peptide->Spike Digest Proteolytic Digestion Spike->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantification (Compare SIL and Endogenous Peptide Signals) LCMS->Quant

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Isotopically Labeled Amino Acids

This guide provides a comprehensive overview of the core principles, safety protocols, and handling procedures for working with isotopically labeled amino acids. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to safely and effectively utilize these powerful tools in their work, from metabolic research to quantitative proteomics.

Introduction to Isotopically Labeled Amino Acids

Isotopically labeled amino acids are indispensable molecules in modern life sciences. In these compounds, one or more atoms have been replaced by a specific isotope. This substitution can involve either a stable, non-radioactive isotope (e.g., ¹³C, ¹⁵N, ²H) or a radioactive isotope (e.g., ³H, ¹⁴C, ³⁵S).[1][][3] This labeling allows researchers to trace the journey of amino acids through complex biological systems, elucidate metabolic pathways, and quantify changes in protein abundance with high precision.[1][]

Stable isotope labeling, in particular, has become a gold standard in quantitative proteomics through techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[][4][5] These methods offer significant advantages in safety and accuracy over traditional techniques.[] Radioactive isotopes, while requiring more stringent safety measures, remain crucial for certain applications in metabolic studies and oncologic imaging due to their high sensitivity.[6][7][8]

Core Safety Principles

Regardless of the isotope type, a foundational commitment to safety is paramount. This involves a thorough risk assessment before any experiment and adherence to established safety principles.

The ALARA Principle

For work involving radioactive isotopes, the A s L ow A s R easonably A chievable (ALARA) principle is the cornerstone of radiation safety. This principle mandates minimizing radiation doses through the optimization of time, distance, and shielding.

  • Time: Minimize the duration of handling radioactive materials.[9] Conduct "dummy runs" without radioactivity to streamline procedures.[9]

  • Distance: Maximize the distance from the radioactive source. The intensity of radiation decreases with the square of the distance.[9]

  • Shielding: Use appropriate shielding materials for the specific type of radiation being emitted.[9]

Designated Work Areas

All work with isotopically labeled amino acids, particularly radioactive ones, should be performed in a designated and clearly marked area.[10][11]

  • Work surfaces should be covered with plastic-backed absorbent paper to contain spills.[10][12]

  • For volatile compounds, such as ³⁵S-labeled methionine/cysteine or certain ¹²⁵I compounds, work must be conducted in a designated radioactive materials fume hood.[10][13]

  • Regularly monitor the work area for contamination using appropriate survey instruments (e.g., Geiger counters) or wipe tests.[12][14]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent personal contamination and exposure.

  • Lab Coat: A full-length lab coat, worn closed with sleeves rolled down, is required.[13][15]

  • Gloves: Disposable nitrile or latex gloves are essential. For high-energy beta emitters or when handling significant activities, wearing two pairs of gloves is recommended.[11][12][13]

  • Eye Protection: Safety glasses or goggles should be worn, especially when there is a risk of splashing.[11][13][15]

  • Closed-Toed Shoes: Never wear sandals or open-toed shoes in a laboratory where radioactive materials are handled.[11][13]

Safety and Handling of Radioactively Labeled Amino Acids

Radioactive isotopes pose a dual risk of external radiation exposure and internal contamination. Strict protocols are essential for their safe management.

Storage and Shielding

Proper storage is critical for both safety and maintaining the chemical integrity of the compound. Radioactive decay releases energy that can accelerate chemical decomposition, a process known as autoradiolysis.[16][17]

  • Containment: Store radioactive materials in clearly labeled, sealed containers.[9] For long-term storage of ³H and ¹⁴C compounds, double-containment is essential to prevent seepage through plastic containers.[16]

  • Shielding: Store vials and containers behind appropriate shielding. For example, 1 cm of Perspex/Plexiglas is effective for stopping beta particles from isotopes like ¹⁴C and ³⁵S.[9]

  • Temperature: Store compounds at the lowest practical temperature, often -80°C, to minimize decomposition.[18]

  • Security: Radioactive materials must be stored in a secure location, such as a locked freezer or cabinet, to prevent unauthorized access.[11]

Spill and Decontamination Procedures

Prompt and correct response to a radioactive spill is crucial to prevent the spread of contamination.

  • Alert and Isolate: Immediately alert others in the lab and isolate the contaminated area.[19][20]

  • Contain: Cover the spill with absorbent paper to prevent it from spreading.[19][20]

  • Personnel Decontamination: If skin is contaminated, wash the affected area gently with mild soap and lukewarm water; do not abrade the skin.[14][19] Remove any contaminated clothing immediately.[19]

  • Cleanup: Wearing appropriate PPE, clean the spill area by working from the outer edge inward.[14][19][20] Use commercial decontamination solutions or soap and water.[19]

  • Survey: After cleanup, monitor the area and personnel with a survey meter and perform wipe tests to ensure decontamination is complete.[21]

  • Report: Report all spills to the institution's Radiation Safety Officer (RSO).[14][19][20][22]

Waste Disposal

Radioactive waste must be segregated from general and chemical waste and handled according to institutional and regulatory guidelines.

  • Segregation: Do not mix different radioactive isotopes in the same waste container.[] Separate waste by form (e.g., solid, liquid, scintillation vials).

  • Labeling: All radioactive waste containers must be clearly labeled with the isotope, activity level, date, and other required information.[]

  • Disposal Path: Short-lived isotopes may be stored for decay, while long-lived isotopes like ¹⁴C and ³H must be disposed of through a licensed radioactive waste service.[]

Safety and Handling of Stable Isotope-Labeled Amino Acids

Stable isotopes are not radioactive and do not pose a radiation hazard.[3][24][25][26] Therefore, the primary safety concerns revolve around standard chemical safety and, critically, the prevention of isotopic contamination that can compromise experimental results.

General Laboratory Practice

While not radioactive, labeled amino acids are still chemicals and should be handled with care. Standard laboratory practices, including the use of PPE (lab coat, gloves, eye protection), are sufficient. The main goal is to prevent the introduction of unlabeled ("light") amino acids from the environment into the "heavy" experimental samples.

  • Clean Workspace: Work in a clean environment, such as a laminar flow hood, to minimize contamination from dust and other environmental sources.[27]

  • Dedicated Equipment: Use dedicated pipettes, tubes, and racks for handling stable isotope-labeled compounds to prevent cross-contamination.[27]

  • High-Purity Reagents: Use high-purity, mass spectrometry-grade reagents to avoid introducing unlabeled contaminants.[27]

Storage and Waste Disposal
  • Storage: Compounds with stable isotopes can be stored in the same manner as their unlabeled counterparts.[18] They should be kept in clearly labeled, sealed containers to maintain purity.

  • Waste Disposal: Waste containing stable isotope-labeled compounds is generally not considered hazardous from an isotopic perspective and can be disposed of as standard chemical waste, provided no other hazardous materials are present.[]

Quantitative Data Summary

The choice of isotope is dictated by the experimental goal, desired detection method, and safety considerations.

Table 1: Common Radioisotopes for Amino Acid Labeling

Isotope Half-Life Emission Type Primary Hazard Common Applications
Tritium (³H) 12.3 years Beta (Low Energy) Internal Contamination Peptide labeling, autoradiography
Carbon-14 (¹⁴C) 5,730 years Beta (Low Energy) Internal Contamination Metabolic pathway tracing
Sulfur-35 (³⁵S) 87.4 days Beta (Low Energy) Internal Contamination Labeling of methionine/cysteine

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma, X-ray | External/Internal | Radioimmunoassays, SPECT imaging |

(Data compiled from various sources including[28])

Table 2: Common Stable Isotopes for Amino Acid Labeling

Isotope Natural Abundance (%) Key Features Common Applications
Deuterium (²H) 0.015 Large mass difference from ¹H NMR studies, metabolic tracing
Carbon-13 (¹³C) 1.10 Ideal for tracing carbon backbones Metabolic flux analysis, quantitative proteomics (SILAC)

| Nitrogen-15 (¹⁵N) | 0.366 | Traces nitrogen pathways | Proteomics (SILAC), protein structure (NMR) |

(Data compiled from various sources including[3][29])

Table 3: Typical Isotopic Purity and Enrichment

Parameter Description Typical Values Importance
Isotopic Enrichment The abundance of the desired isotope in the labeled position. >97% to 99% High enrichment is crucial for sensitivity and accuracy in mass spectrometry.[27][30]
Chemical Purity The percentage of the desired chemical compound, free from other chemical impurities. >98% Prevents interference from unlabeled amino acids or other contaminants.[]

| Incorporation Efficiency | The degree to which labeled amino acids have replaced their unlabeled counterparts in a biological system (e.g., cellular proteins). | Target >97% | Incomplete incorporation can lead to underestimation of heavy-to-light ratios in SILAC experiments.[27] |

Experimental Protocols and Workflows

General Handling and Safety Workflow

This workflow outlines the fundamental steps for safely handling any isotopically labeled compound, with specific checkpoints for radioactive materials.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Plan Experiment risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don PPE (Lab Coat, Gloves, Goggles) risk_assessment->ppe setup_area Set Up Designated Work Area ppe->setup_area retrieve Retrieve Labeled Compound setup_area->retrieve is_radioactive Radioactive? retrieve->is_radioactive shielding Use Appropriate Shielding is_radioactive->shielding Yes perform_exp Perform Experiment is_radioactive->perform_exp No shielding->perform_exp monitor_personnel Monitor Personnel for Contamination? perform_exp->monitor_personnel decontaminate Decontaminate as Needed monitor_personnel->decontaminate Yes dispose Dispose of Waste Properly monitor_personnel->dispose No (Stable Isotope) decontaminate->dispose clean_area Clean & Survey Work Area dispose->clean_area end End: Document Experiment clean_area->end

Caption: General workflow for safely handling isotopically labeled amino acids.

Protocol: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling technique for quantitative mass spectrometry-based proteomics.[4][31][32]

Methodology:

  • Adaptation Phase:

    • Culture two populations of cells in parallel. One population is grown in "light" medium containing natural abundance amino acids (e.g., ¹²C₆-Arginine, ¹²C₆-Lysine).[4][33]

    • The second population is grown in "heavy" medium, where the essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Arginine, ¹³C₆-Lysine).[4][33]

    • The medium must be prepared with dialyzed fetal bovine serum to remove unlabeled amino acids.[32]

    • Cells are cultured for at least five doublings to ensure near-complete incorporation (>97%) of the heavy amino acids into the entire proteome.[27][32]

  • Incorporation Check (Optional but Recommended):

    • Harvest a small aliquot of the "heavy" labeled cells.[27]

    • Lyse the cells, digest the proteins with trypsin, and analyze the resulting peptides by mass spectrometry.[27]

    • Calculate the percentage of heavy amino acid incorporation to confirm complete labeling before proceeding.[27][34]

  • Experimental Phase:

    • Once full incorporation is confirmed, subject the two cell populations to different experimental conditions (e.g., drug treatment vs. control).[4][33]

    • After treatment, harvest the cells.

  • Sample Preparation for Mass Spectrometry:

    • Combine equal numbers of cells (or equal amounts of protein lysate) from the "light" and "heavy" populations.[32]

    • Lyse the combined cell mixture.

    • Digest the total protein extract into peptides using an enzyme like trypsin.[35]

    • Clean up and fractionate the peptide mixture (e.g., using reversed-phase chromatography).[35][36]

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][31]

    • Peptides from the "light" and "heavy" samples will appear as pairs of peaks separated by a specific mass difference corresponding to the isotopic label.

    • The ratio of the intensities of these paired peaks provides accurate relative quantification of each protein between the two experimental conditions.

G cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase culture_light Culture Cells ('Light' Medium) treat_light Condition 1 (e.g., Control) culture_light->treat_light culture_heavy Culture Cells ('Heavy' Medium) treat_heavy Condition 2 (e.g., Drug) culture_heavy->treat_heavy combine Combine Cell Lysates 1:1 treat_light->combine treat_heavy->combine digest Protein Digestion (Trypsin) combine->digest lcms LC-MS/MS Analysis digest->lcms quant Quantify Heavy/Light Peptide Ratios lcms->quant

Caption: A simplified workflow for a SILAC quantitative proteomics experiment.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Isotopically Labeled Cysteine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled peptides are indispensable tools in modern biomedical research and drug development.[1][2] The incorporation of heavy isotopes, such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), into peptides allows for their precise quantification and differentiation from their endogenous counterparts in complex biological matrices using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][] This application note provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing the isotopically labeled amino acid Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N.

The use of Fmoc-Cys(Trt)-OH, where the cysteine thiol is protected by a trityl (Trt) group, is a well-established and cost-effective method for introducing cysteine residues into peptides.[5] The acid-labile nature of the Trt group allows for its removal during the final cleavage of the peptide from the resin.[6] This protocol outlines the standard Fmoc-SPPS workflow, adapted for the incorporation of the labeled cysteine analog, and provides guidelines for cleavage, purification, and characterization of the final peptide product.

Applications

Peptides synthesized with Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N are valuable reagents for a variety of applications, including:

  • Quantitative Proteomics: As internal standards for the absolute quantification of proteins and their post-translational modifications.[7][8]

  • Pharmacokinetic Studies: To trace the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drug candidates.[3]

  • Biomarker Discovery and Validation: For the accurate measurement of potential peptide biomarkers in clinical samples.[9]

  • Structural Biology: For NMR studies to determine the three-dimensional structure and dynamics of peptides and proteins.[3][]

  • Enzyme-Substrate Interaction Studies: To investigate the mechanism of action of enzymes that process cysteine-containing substrates.[1]

Experimental Protocols

This section details the materials and methods for the manual solid-phase synthesis of a peptide containing an isotopically labeled cysteine residue.

Materials
  • Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Diethyl ether

  • Acetonitrile (B52724) (ACN)

  • Water (HPLC grade)

  • Solid-phase synthesis vessel

  • Shaker

Resin Preparation and Swelling
  • Place the desired amount of resin in a solid-phase synthesis vessel.

  • Add DMF to the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.[5][7]

  • Drain the DMF from the vessel.

Fmoc-SPPS Cycle

The following steps are repeated for each amino acid to be coupled to the growing peptide chain.

1. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.[10]

  • Agitate the mixture for 5-10 minutes at room temperature.[5]

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.[7]

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[7]

2. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading), coupling reagent (e.g., DIC, 3 eq.), and an additive (e.g., Oxyma Pure, 3 eq.) in DMF.[10] For the incorporation of the labeled cysteine, use Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.[10]

  • To monitor the completion of the coupling reaction, a colorimetric test such as the Kaiser test can be performed.

  • After the coupling is complete, drain the solution and wash the resin with DMF (3-5 times).

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with DMF, followed by DCM, and dry the resin under vacuum.[11]

  • Prepare a cleavage cocktail. A common cocktail for peptides containing Cys(Trt) is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v/w/v/v).[11] The inclusion of scavengers like TIS and EDT is crucial to prevent the re-attachment of the trityl cation to the cysteine thiol.[12]

  • Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin) in a fume hood.[11]

  • Agitate the mixture at room temperature for 2-4 hours.[5]

Peptide Precipitation and Purification
  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[5]

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.[5]

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water and acetonitrile containing 0.1% TFA.

Data Presentation

The following tables summarize typical quantitative data for the Fmoc-SPPS of a peptide containing Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N.

Table 1: Reagent Equivalents for Amino Acid Coupling

ReagentEquivalents (relative to resin loading)
Fmoc-amino acid3
DIC3
Oxyma Pure3

Table 2: Standard Reaction Times for SPPS Steps

StepDuration
Resin Swelling30-60 minutes
Fmoc Deprotection2 x 5-15 minutes
Amino Acid Coupling1-2 hours
Cleavage2-4 hours

Table 3: Common Cleavage Cocktails for Cys(Trt) Deprotection

CocktailComposition (v/v)Scavengers
Reagent KTFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)Phenol, Thioanisole, EDT
StandardTFA/TIS/H₂O (95:2.5:2.5)TIS

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase peptide synthesis of a peptide containing Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N.

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Labeled Peptide Purification->FinalPeptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Example Signaling Pathway: PI3K/Akt Pathway

Peptides containing labeled cysteine residues can be used to study various signaling pathways. For instance, they can be designed as substrates or inhibitors of enzymes within these pathways, such as kinases or phosphatases. The PI3K/Akt signaling pathway, which is crucial for cell growth and survival, is often studied using such tools.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes

Caption: Simplified diagram of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for Incorporating Labeled Cysteine into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of labeled cysteine residues into synthetic peptides, a critical process for advancing biomedical research and drug development. Site-specific labeling of peptides enables a deeper understanding of their structure, function, and interactions, facilitating the development of novel therapeutics and diagnostics.

Introduction

Cysteine's unique thiol side chain offers a highly reactive and specific handle for chemical modification, making it an ideal target for labeling peptides with a variety of moieties, including fluorophores, isotopes, and therapeutic payloads. This document outlines key methodologies for achieving efficient and specific cysteine labeling, including Solid-Phase Peptide Synthesis (SPPS) of cysteine-containing peptides, post-synthetic labeling via maleimide (B117702) chemistry and click chemistry, and the powerful technique of Native Chemical Ligation (NCL).

Key Methodologies and Protocols

Solid-Phase Peptide Synthesis (SPPS) of Cysteine-Containing Peptides

The foundation of producing a labeled peptide is the successful synthesis of the peptide itself with a strategically placed cysteine residue. Fmoc-based SPPS is the most common method for this purpose.

Workflow for SPPS of Cysteine-Containing Peptides

Resin Resin Support Fmoc_AA Fmoc-Amino Acid Coupling Resin->Fmoc_AA 1. First AA coupling Deprotection Fmoc Deprotection Fmoc_AA->Deprotection 2. Piperidine (B6355638) Deprotection->Fmoc_AA Repeat for each AA Cys_Coupling Fmoc-Cys(Protecting Group)-OH Coupling Deprotection->Cys_Coupling At desired position Chain_Elongation Chain Elongation Cys_Coupling->Deprotection Continue SPPS Cleavage Cleavage from Resin & Side-Chain Deprotection Chain_Elongation->Cleavage 3. TFA Cocktail Purification HPLC Purification Cleavage->Purification 4. C18 Column Peptide Purified Cysteine- Containing Peptide Purification->Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis of a Cysteine-Containing Peptide.

Experimental Protocol: Fmoc-SPPS of a Cysteine-Containing Peptide

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Amino Acid Coupling:

    • Deprotect the N-terminal Fmoc group on the resin-bound amino acid using a 20% piperidine solution in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

    • Activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Wash the resin with DMF.

  • Incorporation of Cysteine:

    • When the desired position for cysteine is reached, use an Fmoc-Cys-OH with a suitable thiol protecting group (e.g., Fmoc-Cys(Trt)-OH). The trityl (Trt) group is acid-labile and will be removed during the final cleavage step.

    • Couple the protected cysteine using the same procedure as other amino acids.

  • Chain Elongation: Continue the coupling and deprotection cycles until the full peptide sequence is assembled.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with dichloromethane (B109758) (DCM).

    • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), a scavenger like triisopropylsilane (B1312306) (TIS), and water (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours at room temperature. This cleaves the peptide from the resin and removes most side-chain protecting groups, including the Trt group from cysteine.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and air dry.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2][3]

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Maleimide-Based Labeling of Cysteine

Maleimide chemistry is a robust and widely used method for the site-specific labeling of cysteine residues. The maleimide group reacts specifically with the thiol group of cysteine via a Michael addition reaction to form a stable thioether bond.[4]

Experimental Workflow for Maleimide Labeling

Peptide_Prep Prepare Peptide Solution (pH 7.0-7.5) Reduction Reduce Disulfides (TCEP) Peptide_Prep->Reduction Reaction Mix Peptide and Label Reduction->Reaction Label_Prep Prepare Maleimide- Label Stock (DMSO/DMF) Label_Prep->Reaction Incubation Incubate (RT, 2h or 4°C, overnight) Reaction->Incubation Purification Purify Labeled Peptide (HPLC or SEC) Incubation->Purification Characterization Characterize (MS, UV-Vis) Purification->Characterization

Caption: General workflow for labeling a cysteine-containing peptide with a maleimide-activated label.

Experimental Protocol: Fluorescent Labeling with a Maleimide Dye

  • Peptide Preparation: Dissolve the purified cysteine-containing peptide in a degassed buffer at a pH between 7.0 and 7.5 (e.g., phosphate-buffered saline (PBS), Tris, or HEPES).[5][6] A typical peptide concentration is 1-5 mM.

  • Reduction of Disulfides (if necessary): If the peptide has formed disulfide dimers, these must be reduced prior to labeling. Add a 10- to 100-fold molar excess of a reducing agent that does not contain a thiol, such as Tris(2-carboxyethyl)phosphine (TCEP).[5][6] Incubate for 20-30 minutes at room temperature.

  • Maleimide-Label Preparation: Prepare a 10 mM stock solution of the maleimide-activated label (e.g., a fluorescent dye) in anhydrous DMSO or DMF.[6][7] This solution should be prepared fresh.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide-label solution to the peptide solution.[6][8] Mix thoroughly and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[6][7]

  • Purification of the Labeled Peptide: Remove the unreacted label and byproducts.

    • Size-Exclusion Chromatography (SEC): A desalting column can be used for a quick separation of the labeled peptide from the excess free dye.[7]

    • RP-HPLC: This is the standard method for obtaining a highly pure labeled peptide.[1] Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[1][2]

  • Characterization:

    • Mass Spectrometry (MS): Confirm the identity of the labeled peptide by verifying that its mass corresponds to the sum of the peptide mass and the mass of the maleimide label.[7]

    • UV-Vis Spectroscopy: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the peptide, if it contains Trp or Tyr) and at the maximum absorbance wavelength of the label.[7]

Quantitative Data for Cysteine Labeling Methods

ParameterMaleimide ChemistryNative Chemical LigationClick Chemistry (CuAAC)
Typical Efficiency/Yield >80-95%[7][9]Near-quantitative[10]High to quantitative[11]
Reaction pH 6.5 - 7.5[5]~7.0[10]Wide range, often neutral
Reaction Time 2 hours to overnight[6][7]1-4 hours[12]Minutes to a few hours
Specificity High for thiolsHighly specific for N-terminal CysBioorthogonal, highly specific
Bond Stability Stable thioether bond[4]Native amide bond[10]Stable triazole ring
Native Chemical Ligation (NCL)

NCL is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments.[13] It involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue.[10]

Mechanism of Native Chemical Ligation

Peptide1 Peptide 1 (C-terminal thioester) Transthioesterification Transthioesterification (reversible) Peptide1->Transthioesterification Peptide2 Peptide 2 (N-terminal Cysteine) Peptide2->Transthioesterification Intermediate Thioester-linked Intermediate Transthioesterification->Intermediate Acyl_Shift S-to-N Acyl Shift (irreversible) Intermediate->Acyl_Shift Ligated_Peptide Ligated Peptide (Native Amide Bond) Acyl_Shift->Ligated_Peptide

Caption: The two-step mechanism of Native Chemical Ligation (NCL).

Experimental Protocol: Native Chemical Ligation

  • Peptide Fragment Preparation:

    • Synthesize the C-terminal peptide fragment as a thioester. This can be achieved using specific linkers in SPPS.

    • Synthesize the N-terminal peptide fragment with a cysteine at its N-terminus using standard SPPS.

  • Ligation Reaction:

    • Dissolve both peptide fragments at equimolar concentrations (typically 1-5 mM) in a ligation buffer (e.g., 6 M guanidine (B92328) hydrochloride, 100 mM phosphate (B84403) buffer, pH 7.0).[10]

    • Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to facilitate the reaction.[10] A reducing agent like TCEP is also included to maintain the cysteine in its reduced state.

    • Incubate the reaction mixture at room temperature or 37°C and monitor its progress by RP-HPLC.[12]

  • Purification: Once the reaction is complete, purify the full-length ligated peptide by RP-HPLC.

Click Chemistry for Cysteine Labeling

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for labeling peptides.[11][14] This requires one of the components (either the peptide or the label) to contain an azide (B81097) group and the other an alkyne group.

Experimental Protocol: CuAAC Labeling

  • Peptide and Label Preparation:

    • Synthesize the peptide to contain either an azide or an alkyne functionality. This can be achieved by incorporating an amino acid with the desired functional group during SPPS (e.g., propargylglycine (B1618536) for an alkyne or azidolysine for an azide).

    • The label (e.g., a fluorophore) should have the corresponding reactive partner.

  • Click Reaction:

    • Dissolve the peptide and the label in a suitable solvent system, often a mixture of water and an organic solvent like t-butanol or DMSO.

    • Add the copper(I) catalyst, which is typically generated in situ from a CuSO₄ solution and a reducing agent like sodium ascorbate.

    • Add a copper-chelating ligand, such as TBTA, to stabilize the Cu(I) and improve reaction efficiency.

    • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purification: Purify the resulting triazole-linked peptide conjugate by RP-HPLC.

Applications of Labeled Cysteine-Containing Peptides

Fluorescence Resonance Energy Transfer (FRET) Assays

Fluorescently labeled peptides are widely used as substrates in FRET assays to monitor enzyme activity, such as that of proteases.[15][16] A peptide is synthesized with a donor fluorophore and a quencher molecule on opposite sides of a protease cleavage site. In the intact peptide, the quencher suppresses the donor's fluorescence. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence that can be monitored in real-time.[17]

FRET Assay Principle

cluster_0 Intact Peptide cluster_1 Cleaved Peptide Donor_Quenched Donor Peptide_Backbone ---Cleavage Site--- Donor_Quenched->Peptide_Backbone Protease Protease No_Fluorescence No/Low Fluorescence (FRET) Donor_Quenched->No_Fluorescence Energy Transfer Quencher Quencher Peptide_Backbone->Quencher Donor_Active Donor Protease->Donor_Active Cleavage Excitation Excitation Light Excitation->Donor_Quenched Excitation->Donor_Active Fluorescence Fluorescence Signal Donor_Active->Fluorescence Cleaved_Quencher Quencher

Caption: Principle of a FRET-based protease assay using a labeled peptide substrate.

Isotope Labeling for Structural and Quantitative Studies

Incorporating stable isotopes (e.g., ¹³C, ¹⁵N, D) into cysteine residues is a powerful tool for structural biology and proteomics.

  • NMR Spectroscopy: Isotope-labeled cysteine can be used to simplify complex NMR spectra and to determine disulfide bond patterns in cysteine-rich peptides.[18][19]

  • Mass Spectrometry: Peptides with isotopically labeled cysteine residues are used as internal standards for the absolute quantification of proteins in complex biological samples (e.g., using the AQUA method).[20] Isotope-coded affinity tags (ICAT) that specifically react with cysteine thiols are also used for quantitative proteomics.[21]

Analytical Characterization of Labeled Peptides

Accurate characterization of the final labeled peptide is crucial to ensure its identity, purity, and suitability for downstream applications.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the primary tool for both the purification and purity analysis of synthetic peptides.

Typical HPLC Protocol for Labeled Peptides

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% TFA in water.[2]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[2]

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. A typical gradient might be 5% to 65% B over 30 minutes.

  • Detection: UV absorbance is monitored at 214-220 nm (for the peptide bond) and at the absorbance maximum of the label (if applicable).[3][22]

  • Purity Assessment: The purity of the final product is determined by integrating the area of the product peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight of the synthesized and labeled peptides, thereby verifying their identity.

  • Electrospray Ionization (ESI-MS): This is a soft ionization technique well-suited for analyzing peptides. It provides a mass-to-charge ratio from which the molecular weight can be determined.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): Another common technique for determining the molecular weight of peptides.

  • Tandem Mass Spectrometry (MS/MS): This technique is used to fragment the peptide and analyze the fragment ions to confirm the amino acid sequence and to pinpoint the location of the label.[23][24]

By following these detailed protocols and utilizing the appropriate analytical techniques, researchers can confidently synthesize and characterize labeled cysteine-containing peptides for a wide range of applications in science and drug development.

References

Unlocking Precision in Proteomics: Absolute Quantification of Cysteine-Containing Peptides Using Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of quantitative proteomics, the precise measurement of protein abundance is paramount to understanding complex biological processes and for the development of novel therapeutics. Cysteine residues, with their unique reactivity, are often at the heart of protein function, participating in catalysis, protein structure stabilization through disulfide bonds, and redox signaling. Consequently, the accurate quantification of cysteine-containing peptides can provide critical insights into cellular pathways and disease mechanisms.

This document provides detailed application notes and protocols for the use of Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N , a stable isotope-labeled amino acid, in quantitative proteomics workflows. The primary application highlighted is the Absolute QUAntification (AQUA) strategy, a powerful mass spectrometry-based method that provides precise and accurate measurement of target peptides by using synthetic, stable isotope-labeled peptides as internal standards.[1][2][3][4] By incorporating a known amount of the heavy-labeled synthetic peptide, the absolute quantity of the corresponding endogenous, or 'light', peptide in a complex biological sample can be determined.

Principle of the AQUA (Absolute QUAntification) Workflow

The AQUA methodology leverages the chemical identity of a synthetic, stable isotope-labeled peptide with its endogenous counterpart.[3] Both the 'heavy' (labeled) and 'light' (unlabeled) peptides exhibit identical chromatographic behavior, ionization efficiency, and fragmentation patterns in the mass spectrometer.[4] This allows for their co-analysis in a single mass spectrometry run, where they are distinguishable by a specific mass shift.[5] The ratio of the signal intensities between the known amount of the spiked-in heavy standard and the endogenous light peptide enables the calculation of the absolute concentration of the target peptide.

Below is a logical workflow diagram illustrating the key steps of the AQUA protocol.

AQUA_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis start Biological Sample (Cells, Tissue, etc.) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant spike Spike-in Heavy Peptide Standard (synthesized with this compound) quant->spike digest Proteolytic Digestion (e.g., Trypsin) spike->digest lcms LC-MS/MS Analysis digest->lcms srm Selected Reaction Monitoring (SRM) / Parallel Reaction Monitoring (PRM) lcms->srm chrom Extract Ion Chromatograms (Light & Heavy Peptides) srm->chrom ratio Calculate Peak Area Ratios (Light/Heavy) chrom->ratio abs_quant Determine Absolute Quantity of Endogenous Peptide ratio->abs_quant end Absolute Quantification abs_quant->end Final Result

Caption: AQUA workflow for absolute peptide quantification.

Experimental Protocols

This section details the key experimental procedures for utilizing a synthetic peptide containing this compound as an internal standard for absolute quantification.

Selection and Synthesis of the Heavy-Labeled Peptide Standard
  • Target Peptide Selection:

    • Identify a target protein of interest and select a unique tryptic peptide that is ideally 7-20 amino acids in length.

    • The peptide should not contain amino acids prone to modifications (e.g., methionine, tryptophan) unless the modification is the subject of the study.

    • Ensure the selected peptide has good ionization efficiency and fragmentation characteristics for robust detection by mass spectrometry.

  • Peptide Synthesis:

    • Synthesize the selected peptide using solid-phase peptide synthesis (SPPS).

    • Incorporate this compound at the corresponding cysteine position to generate the heavy-labeled internal standard.

    • Purify the synthetic peptide to a high degree (>95%) using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and isotopic enrichment of the peptide by mass spectrometry.

    • Accurately quantify the concentration of the purified heavy peptide stock solution, for example, by amino acid analysis.[6]

Sample Preparation
  • Protein Extraction:

    • Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the integrity of the proteome.

    • Sonicate or homogenize the sample to ensure complete cell disruption and protein solubilization.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Protein Quantification:

    • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for ensuring equal protein loading across different samples.

  • Spiking the Internal Standard:

    • Add a known amount of the heavy-labeled synthetic peptide standard to the protein lysate. The amount to be added should be optimized to be within the linear dynamic range of the mass spectrometer and comparable to the expected abundance of the endogenous peptide.

  • Reduction, Alkylation, and Digestion:

    • Denature the proteins in the lysate using a denaturing agent (e.g., urea, SDS).

    • Reduce disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

    • Alkylate free cysteine residues with an alkylating agent such as iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM) to prevent disulfide bond reformation.

    • Perform in-solution or in-gel digestion of the protein mixture with a protease, most commonly trypsin, overnight at 37°C.

  • Peptide Desalting:

    • Desalt the digested peptide mixture using a C18 solid-phase extraction (SPE) cartridge or StageTip to remove salts and other contaminants that can interfere with mass spectrometry analysis.

    • Elute the peptides and dry them under vacuum.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Resuspend the dried peptides in a suitable buffer for liquid chromatography.

    • Separate the peptides using a nano-flow RP-HPLC system coupled to the mass spectrometer. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides from the column.

  • Mass Spectrometry Analysis:

    • Perform mass spectrometry analysis in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), for optimal sensitivity and specificity.[3]

    • In SRM/PRM, the mass spectrometer is programmed to specifically monitor for the precursor ion of the target peptide (both light and heavy forms) and its specific fragment ions.

Data Analysis and Quantification
  • Data Extraction:

    • Extract the ion chromatograms for the precursor-fragment ion pairs of both the light (endogenous) and heavy (internal standard) peptides.

  • Peak Integration:

    • Integrate the peak areas of the extracted ion chromatograms for both the light and heavy peptides.

  • Absolute Quantification:

    • Calculate the ratio of the peak area of the endogenous peptide to the peak area of the heavy-labeled internal standard.

    • Determine the absolute amount of the endogenous peptide in the original sample using the following formula:

    Amount of Endogenous Peptide = (Peak Area of Endogenous Peptide / Peak Area of Heavy Peptide) * Amount of Spiked-in Heavy Peptide

Application: Monitoring Cysteine Modifications in Signaling Pathways

The absolute quantification of cysteine-containing peptides is particularly valuable for studying signaling pathways where the modification of specific cysteine residues plays a regulatory role. For instance, in redox signaling, the reversible oxidation of cysteine thiols can act as a molecular switch, altering protein function and downstream signaling events.

The diagram below illustrates a generic signaling pathway where the quantification of a specific cysteine-containing peptide can provide insights into the pathway's activation state.

Signaling_Pathway cluster_pathway Redox Signaling Pathway cluster_cys_mod Cysteine Modification Stimulus Oxidative Stress (e.g., H2O2) Receptor Receptor Protein Stimulus->Receptor activates Kinase Protein Kinase Receptor->Kinase phosphorylates TargetProtein Target Protein (with critical Cys residue) Kinase->TargetProtein activates Response Cellular Response (e.g., Apoptosis, Proliferation) TargetProtein->Response regulates Cys_unmod TargetProtein-SH (Reduced, Active) Cys_mod TargetProtein-SOH (Oxidized, Inactive) Cys_unmod->Cys_mod Redox Regulation

Caption: Cysteine modification in a signaling pathway.

By using an AQUA workflow with a heavy-labeled peptide corresponding to the cysteine-containing region of the "Target Protein," researchers can precisely quantify the absolute amount of this protein and, in more advanced workflows, the stoichiometry of its oxidative modification.

Data Presentation

Quantitative data from AQUA experiments should be presented in a clear and structured format to facilitate comparison and interpretation. The following tables provide examples of how to present quantitative results for a target cysteine-containing peptide under different experimental conditions.

Table 1: Absolute Quantification of Target Peptide in Control vs. Treated Samples

Sample IDConditionReplicatePeak Area (Endogenous)Peak Area (Heavy Standard)Amount of Heavy Standard (fmol)Calculated Absolute Amount (fmol)
S1Control11.25E+072.50E+0710050.0
S2Control21.30E+072.60E+0710050.0
S3Control31.20E+072.40E+0710050.0
S4Treated12.40E+072.40E+07100100.0
S5Treated22.50E+072.50E+07100100.0
S6Treated32.60E+072.60E+07100100.0

Table 2: Summary of Quantitative Results

ConditionMean Absolute Amount (fmol)Standard DeviationFold Change (Treated/Control)p-value
Control50.00.0--
Treated100.00.02.0< 0.001

Conclusion

The use of this compound in the synthesis of stable isotope-labeled internal standards for the AQUA workflow provides a robust and precise method for the absolute quantification of cysteine-containing peptides. This approach is invaluable for researchers in basic science and drug development, enabling the accurate measurement of protein abundance and the investigation of the critical roles of cysteine modifications in biological systems. The detailed protocols and application examples provided herein serve as a comprehensive guide for the successful implementation of this powerful quantitative proteomics strategy.

References

Application Notes: Utilizing Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N for Advanced Protein NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Site-specific isotopic labeling of amino acids is a powerful strategy in protein NMR spectroscopy, enabling detailed investigation of protein structure, dynamics, and interactions. Cysteine residues are of particular interest due to their unique chemical properties, including their role in forming structural disulfide bonds, participating in enzymatic catalysis, and binding to metal cofactors. The use of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N provides a precise tool for introducing NMR-active isotopes exclusively at a cysteine residue of interest during solid-phase peptide synthesis (SPPS). This targeted labeling approach offers significant advantages over uniform labeling, especially for large proteins where spectral overlap can be a major challenge.

By replacing specific carbon and nitrogen atoms with their heavier stable isotopes, ¹³C and ¹⁵N, researchers can "turn on" NMR signals at a defined position within the protein. This simplifies complex spectra and allows for the unambiguous assignment and analysis of signals from the labeled cysteine. This technique is invaluable for probing the local environment of active sites, characterizing conformational changes upon ligand binding, and studying the dynamics of specific domains within a larger protein structure.

Key Advantages of Site-Specific Cysteine Labeling

FeatureAdvantage in Protein NMR SpectroscopyRationale
Spectral Simplification Reduces signal overlap and spectral crowding in multi-dimensional NMR experiments.Only the labeled cysteine residue will give rise to strong signals in ¹³C/¹⁵N-edited experiments, making its resonance assignment straightforward even in large proteins.
Probing Active Sites Enables detailed characterization of the chemical environment and dynamics of catalytic cysteine residues.The unique chemical shifts of the ¹³C and ¹⁵N nuclei are highly sensitive to local structure, protonation state, and hydrogen bonding.
Disulfide Bond Analysis Facilitates the study of disulfide bond formation and the local conformational effects.The chemical shift of the cysteine's β-carbon (Cβ) is a sensitive indicator of its oxidation state (thiol vs. disulfide).
Interaction Studies Provides a direct probe for monitoring interactions with drugs, inhibitors, or other proteins at a specific site.Changes in the chemical shifts or relaxation properties of the labeled cysteine upon binding can be easily monitored to map interaction surfaces and determine binding affinities.
Dynamic Insights Allows for the measurement of site-specific relaxation parameters to characterize local backbone and side-chain dynamics.¹⁵N relaxation experiments (T₁, T₂, and Het-NOE) on the labeled site provide information on motions over a wide range of timescales.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N via Fmoc-SPPS

This protocol outlines the manual solid-phase peptide synthesis (SPPS) steps for incorporating the isotopically labeled cysteine residue into a target peptide sequence.

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids (unlabeled)

  • Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF

  • Coupling reagents: HBTU/HOBt or DIC/Oxyma

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Initial Fmoc Deprotection: Drain the DMF. Add the 20% piperidine solution and agitate for 10-15 minutes to remove the Fmoc group from the resin. Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling (for residues before the labeled Cys):

    • In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents) and coupling reagents in DMF.

    • Add DIPEA (5-10 equivalents) to the solution to pre-activate.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling.

    • Wash the resin with DMF (3-5 times).

  • Repeat steps of deprotection and coupling for each subsequent amino acid until reaching the position for the labeled cysteine.

  • Incorporation of Labeled Cysteine:

    • Perform the Fmoc deprotection step as described above.

    • Dissolve Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N (2 equivalents) and coupling reagents in DMF.

    • Add DIPEA and pre-activate the labeled amino acid.

    • Add the activated solution to the resin and allow the coupling reaction to proceed for 2-4 hours to ensure high efficiency.

    • Wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Continue with the synthesis by coupling the remaining unlabeled amino acids as per the standard procedure.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection. Wash the resin with DMF, followed by DCM, and dry under vacuum.

Protocol 2: Peptide Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the Trt protecting group from the cysteine side chain and other acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • In a fume hood, add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours. The Trityl (Trt) group on the labeled cysteine is acid-labile and will be removed during this step.

  • Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the mass and purity of the final labeled peptide by mass spectrometry.

Protocol 3: NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

Materials:

  • Lyophilized, purified ¹³C,¹⁵N-labeled peptide/protein

  • NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5)

  • Deuterium oxide (D₂O)

  • Internal standard (e.g., DSS or TSP)

  • 5 mm NMR tubes (or Shigemi tubes for smaller volumes)

Procedure:

  • Dissolve the lyophilized peptide/protein in the NMR buffer to a final concentration of 0.1 - 1.0 mM. Higher concentrations are generally better but may be limited by solubility.

  • Add D₂O to a final concentration of 5-10% (v/v) to provide a lock signal for the NMR spectrometer.

  • Add a small amount of an internal chemical shift reference standard (e.g., DSS).

  • Gently transfer the solution into a clean NMR tube, ensuring there are no air bubbles. For a standard 5 mm tube, a volume of 500-550 µL is typical.

  • The sample should be a clear, monodisperse solution with no visible precipitate. If needed, centrifuge the sample to remove any aggregates before transferring to the NMR tube.

  • The sample must be stable at room temperature for the duration of the NMR experiments, which can last for hours or days.

Data Presentation

The incorporation of ¹³C and ¹⁵N isotopes into the cysteine residue provides unique spectroscopic signatures that can be leveraged for detailed analysis.

Table 1: Physicochemical Properties of Labeled Cysteine Precursor

PropertyValue
Compound Name Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N
Molecular Formula C₃₄[¹³C]₃H₃₁[¹⁵N]O₄S
Molecular Weight ~589.7 g/mol (varies with isotopic purity)
Isotopic Enrichment Typically >98% for ¹³C and ¹⁵N
¹³C Labeled Positions Cα, Cβ, and Carbonyl Carbon (C')
¹⁵N Labeled Position Amide Nitrogen (N)

Table 2: Illustrative NMR Chemical Shifts for a Cysteine Residue in a Protein

This table presents typical chemical shift ranges for the labeled nuclei in a cysteine residue within a folded protein. The exact values are highly sensitive to the local chemical environment.

NucleusTypical Chemical Shift (ppm) - Reduced ThiolTypical Chemical Shift (ppm) - Oxidized Disulfide
¹⁵N (Amide) 115 - 128115 - 128
¹³C' (Carbonyl) 170 - 176170 - 176
¹³Cα (Alpha-Carbon) 55 - 6252 - 58
¹³Cβ (Beta-Carbon) ~28~41

Note: The significant downfield shift of the ¹³Cβ resonance is a key indicator of disulfide bond formation.

Visualizations

Diagrams created with Graphviz help to visualize the experimental workflows and the underlying principles of the technique.

spss_workflow cluster_resin Resin Preparation cluster_synthesis Peptide Synthesis Cycle cluster_labeling Isotope Labeling cluster_final Final Steps swell 1. Resin Swelling in DMF deprot1 2. Initial Fmoc Deprotection swell->deprot1 couple_unlabeled 3. Couple Unlabeled Fmoc-AA-OH deprot1->couple_unlabeled wash1 Wash couple_unlabeled->wash1 deprot2 Fmoc Deprotection (20% Piperidine) wash1->deprot2 wash2 Wash deprot2->wash2 wash2->couple_unlabeled Repeat for each residue couple_labeled 4. Couple Labeled Fmoc-Cys(Trt)-¹³C₃,¹⁵N-OH wash2->couple_labeled At Cys Position elongate 5. Chain Elongation (Unlabeled AAs) couple_labeled->elongate cleave 6. Cleavage & Deprotection (TFA Cocktail) elongate->cleave purify 7. HPLC Purification cleave->purify

Caption: Workflow for SPPS incorporating a ¹³C,¹⁵N-labeled cysteine.

nmr_logic cluster_before Unlabeled Protein NMR cluster_after Site-Specifically Labeled Protein NMR unlabeled_protein Protein with Natural Abundance Cys nmr1 2D ¹H-¹H TOCSY / NOESY unlabeled_protein->nmr1 spectrum1 Complex Spectrum: - Severe signal overlap - Ambiguous Cys assignment nmr1->spectrum1 logic_arrow Leads to labeled_protein Protein with Site-Specific ¹³C,¹⁵N-Cysteine nmr2 2D ¹H-¹⁵N HSQC labeled_protein->nmr2 spectrum2 Simplified Spectrum: - Single, strong peak for Cys amide - Unambiguous assignment nmr2->spectrum2

Caption: Logic of using labeled cysteine to simplify NMR spectra.

Application Notes and Protocols for Fmoc-Cys(Trt)-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient and successful coupling of Fmoc-Cys(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS). Cysteine, with its reactive thiol side chain, is a critical amino acid in many peptides and proteins, often involved in disulfide bond formation, which is crucial for their structure and function. The trityl (Trt) protecting group is widely used for the sulfhydryl group of cysteine due to its lability in trifluoroacetic acid (TFA), allowing for its removal during the final cleavage step.[1][2] However, the coupling of Fmoc-Cys(Trt)-OH presents unique challenges, most notably the risk of racemization.[1][3][4] This guide offers detailed protocols and strategies to mitigate these challenges and achieve high-yield, high-purity peptide synthesis.

Core Principles and Considerations

Solid-Phase Peptide Synthesis (SPPS) is a stepwise process involving the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[5][6][7] The Fmoc/tBu strategy is a popular approach where the Nα-amino group is temporarily protected by the base-labile Fmoc group, and acid-labile protecting groups are used for the amino acid side chains.[5][6]

The coupling of Fmoc-Cys(Trt)-OH requires careful selection of activation methods to prevent epimerization. Base-mediated activation methods, particularly those using strong bases like N,N-diisopropylethylamine (DIPEA), can significantly increase the risk of racemization for cysteine residues.[1][3][4] Therefore, coupling conditions that are acidic or neutral are highly recommended.[1][8]

Quantitative Data Summary

The choice of coupling reagents and conditions directly impacts the efficiency and purity of the final peptide. The following tables summarize key quantitative data related to Fmoc-Cys(Trt)-OH coupling.

Table 1: Comparison of Coupling Reagents and Racemization

Coupling Reagent CombinationBaseRacemization of C-terminal Cys(Trt)Reference
DIPCDI / Oxyma Pure-3.3%[1]
HBTU / DIPEADIPEAHigh risk[1][3]
DIC / HOBt-Low risk[1][8]
DIC / Oxyma Pure-Low risk[8][9]
Preformed Symmetrical Anhydrides-Negligible[1]
COMUDIPEA (or weaker base)Low risk (superior suppression)[4]

Table 2: Recommended Reagent Equivalents for Coupling

ReagentEquivalents (relative to resin loading)
Fmoc-Cys(Trt)-OH2 - 5
Coupling Agent (e.g., DIC, HBTU)2 - 5
Additive (e.g., HOBt, Oxyma Pure)2 - 5
Base (if required, e.g., DIPEA, Collidine)4 - 8

Experimental Protocols

The following are detailed protocols for a standard Fmoc-SPPS cycle, with a specific focus on the coupling of Fmoc-Cys(Trt)-OH. These protocols can be adapted for both manual and automated peptide synthesis.

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines the essential steps for adding a single amino acid to the growing peptide chain on the resin.

  • Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.[10][11]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the piperidine solution.

    • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete Fmoc removal.[11]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the fulvene-piperidine adduct.[11]

  • Coupling: Proceed with one of the recommended coupling protocols below (Protocol 2A or 2B).

  • Washing: After the coupling reaction is complete, wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times) to remove excess reagents and byproducts.[11]

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, which indicates a complete coupling reaction. A negative Kaiser test (yellow beads) signifies completion.[2]

Protocol 2A: Recommended Coupling of Fmoc-Cys(Trt)-OH using DIC/Oxyma Pure

This method is highly recommended to minimize racemization.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 eq.), Oxyma Pure (3 eq.), and N,N'-diisopropylcarbodiimide (DIC) (3 eq.) in DMF.

  • Pre-activation: Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction: Add the activation mixture to the deprotected and washed peptide-resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress using the Kaiser test. If the test is positive after 2 hours, the coupling can be extended or a second coupling can be performed.

Protocol 2B: Coupling of Fmoc-Cys(Trt)-OH using HBTU/DIPEA (with caution)

While efficient, this method carries a higher risk of racemization and should be used with caution, especially for C-terminal cysteine residues.[1]

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Pre-activation: Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation mixture to the deprotected and washed peptide-resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress using the Kaiser test.

Final Cleavage and Deprotection

After the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups, including the Trt group from cysteine, are removed.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). TIS is a scavenger used to trap the highly stable trityl cation released during cleavage, preventing side reactions.[1]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram

The following diagram illustrates the key steps in a single Fmoc-SPPS cycle for the coupling of Fmoc-Cys(Trt)-OH.

SPPS_Workflow Start Start: Peptide-Resin (Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Fmoc-Cys(Trt)-OH Coupling Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest End End: Extended Peptide-Resin (Fmoc-protected) KaiserTest->End Negative Incomplete Incomplete Coupling: Recouple or Cap KaiserTest->Incomplete Positive Incomplete->Coupling

Caption: Workflow for a single Fmoc-Cys(Trt)-OH coupling cycle in SPPS.

Troubleshooting

ProblemPossible CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of the peptide sequence.Extend the coupling time or perform a double coupling (repeat the coupling step with fresh reagents).
Inefficient activation.Ensure the freshness of coupling reagents. For difficult couplings, consider more potent activators like HATU, but be mindful of the increased racemization risk.
Racemization Use of strong bases (e.g., DIPEA).Use a carbodiimide-based activation method (DIC/Oxyma Pure or DIC/HOBt) without a base. If a base is necessary, consider a weaker base like 2,4,6-collidine.[3][4]
Prolonged pre-activation time.Minimize the pre-activation time before adding the activated amino acid to the resin.
Side Reactions during Cleavage Incomplete scavenging of the trityl cation.Ensure the use of an adequate amount of scavenger (e.g., TIS) in the cleavage cocktail.[1]

References

Application Notes and Protocols for Cleavage of Peptides Containing Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the cleavage and deprotection of synthetic peptides containing the isotopically labeled amino acid Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N. The presence of stable isotopes (¹³C and ¹⁵N) in the cysteine residue does not alter its chemical reactivity. Therefore, the cleavage and deprotection protocols are analogous to those for peptides containing non-labeled Cys(Trt). The primary goal of the cleavage process is to efficiently remove the peptide from the solid-phase resin and concurrently remove all side-chain protecting groups, including the acid-labile trityl (Trt) group from the cysteine thiol, to yield the desired free peptide.

The selection of an appropriate cleavage cocktail is critical to prevent side reactions. The highly stable trityl cation, released during cleavage, can reattach to the deprotected cysteine thiol or other nucleophilic residues in the peptide. Furthermore, the free cysteine thiol is susceptible to oxidation. To mitigate these issues, a strong acid, typically trifluoroacetic acid (TFA), is used in combination with a cocktail of scavengers.

Recommended Cleavage Cocktails

The choice of cleavage cocktail depends on the presence of other sensitive amino acids in the peptide sequence, such as methionine (Met), tryptophan (Trp), and arginine (Arg). Below is a summary of commonly used cleavage cocktails for peptides containing Cys(Trt).

Reagent NameComposition (v/v/v)Key Features & Recommendations
TFA/TIS/H₂O 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OA general-purpose, low-odor cocktail. TIS is a highly effective scavenger for the trityl cation.[1]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A robust and widely used cocktail for complex peptides containing sensitive residues like Cys, Met, and Trp.[2][3] EDT is a potent reducing agent that helps prevent cysteine oxidation.[4][5]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISA lower-odor alternative to cocktails containing thiols.[4] It is effective for scavenging trityl groups but may offer less protection against cysteine oxidation compared to cocktails with EDT.[4][6]
TFA/TIS/H₂O/EDT 92.5% TFA, 2.5% TIS, 2.5% H₂O, 2.5% EDTA good option that combines the excellent trityl scavenging of TIS with the reducing properties of EDT to protect the cysteine thiol.[5]

Experimental Protocols

Safety Precautions: All procedures involving trifluoroacetic acid (TFA) and thiol-containing scavengers must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, should be worn at all times.

Protocol 1: General Cleavage using TFA/TIS/H₂O

This protocol is suitable for peptides that do not contain other highly sensitive residues like Met or Trp.

  • Resin Preparation:

    • Following solid-phase peptide synthesis (SPPS), ensure the N-terminal Fmoc group has been removed.

    • Wash the peptidyl-resin thoroughly with dichloromethane (B109758) (DCM) (3 x resin volume) to remove residual dimethylformamide (DMF).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • Prepare the cleavage cocktail fresh by combining 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of deionized water for every 10 mL of cocktail required.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per 0.1 mmol of synthesis scale).

    • Gently agitate the mixture at room temperature for 2-3 hours. A color change of the resin to yellow or orange is normal and indicates the release of the trityl cation.[7]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture through a sintered glass funnel to separate the resin from the filtrate containing the peptide.

    • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

    • Add the filtrate dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Cleavage of Peptides with Sensitive Residues using Reagent K

This protocol is recommended for peptides containing Cys(Trt) along with other sensitive residues such as Met and Trp.

  • Resin Preparation:

    • Follow the same resin preparation steps as in Protocol 1.

  • Cleavage Cocktail Preparation:

    • Prepare Reagent K fresh by combining 8.25 mL of TFA, 0.5 mL of phenol, 0.5 mL of deionized water, 0.5 mL of thioanisole, and 0.25 mL of EDT for every 10 mL of cocktail required.[3]

  • Cleavage Reaction:

    • Add Reagent K to the dry peptidyl-resin (approximately 10 mL per 0.1 mmol of synthesis scale).

    • Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Follow the same peptide precipitation and isolation steps as in Protocol 1.

Experimental Workflow Diagram

Cleavage_Workflow Resin Peptidyl-Resin (with ¹³C,¹⁵N-Cys(Trt)) Wash_DCM Wash with DCM Resin->Wash_DCM Dry Dry Resin Wash_DCM->Dry Cleavage Cleavage Reaction (2-4h, RT) Dry->Cleavage Prepare_Cocktail Prepare Cleavage Cocktail (Fresh) Prepare_Cocktail->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Wash_Ether Wash and Centrifuge Precipitate->Wash_Ether Dry_Peptide Dry Crude Peptide Wash_Ether->Dry_Peptide Final_Product Crude Labeled Peptide Dry_Peptide->Final_Product

Caption: Workflow for the cleavage and isolation of the isotopically labeled peptide.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationships in selecting a cleavage cocktail based on the presence of sensitive amino acids.

Cleavage_Logic Start Peptide Contains ¹³C,¹⁵N-Cys(Trt) Check_Sensitive Contains other sensitive residues (Met, Trp)? Start->Check_Sensitive Use_Reagent_K Use Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) Check_Sensitive->Use_Reagent_K  Yes Use_Standard Use TFA/TIS/H₂O or Reagent B Check_Sensitive->Use_Standard No Proceed Proceed to Cleavage Protocol Use_Reagent_K->Proceed Use_Standard->Proceed

Caption: Decision logic for selecting the appropriate cleavage cocktail.

References

Probing Disulfide Bond Formation with Isotopic Precision: Application Notes for Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bonds are critical covalent linkages that stabilize the three-dimensional structures of peptides and proteins, profoundly influencing their biological activity and stability. Understanding the dynamics of disulfide bond formation, identifying correct pairing in complex multi-cysteine peptides, and characterizing folding pathways are crucial challenges in drug discovery and proteomics. The use of stable isotope-labeled amino acids, such as Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N, provides a powerful tool to address these challenges. The incorporation of ¹³C and ¹⁵N isotopes introduces a unique mass and nuclear spin signature, enabling precise tracking and characterization of cysteine residues throughout the processes of peptide synthesis, oxidative folding, and structural analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

This document provides detailed application notes and experimental protocols for utilizing Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N to study disulfide bond formation, offering a robust methodology for researchers in peptide chemistry and drug development.

Key Applications

The strategic incorporation of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N into a peptide sequence allows for:

  • Unambiguous Disulfide Bond Mapping: In peptides with multiple cysteine residues, determining the connectivity of disulfide bridges can be complex. Isotopic labeling allows for the definitive identification of linked cysteine pairs using techniques like NMR, which can detect through-space interactions (NOEs) between the labeled atoms, or mass spectrometry, by analyzing the mass of peptide fragments.[1]

  • Monitoring Oxidative Folding Pathways: The folding process of a peptide to its native conformation can be monitored by tracking the oxidation state of the labeled cysteine residues. NMR studies can distinguish between the chemical shifts of reduced (free thiol) and oxidized (disulfide-bonded) ¹³C-labeled cysteines.[2]

  • Quantitative Proteomics: Labeled peptides can serve as internal standards for the absolute quantification of proteins and peptides in complex biological samples using mass spectrometry-based methods.[3]

  • Structural and Dynamic Studies: NMR spectroscopy of peptides containing ¹³C/¹⁵N-labeled cysteine provides valuable constraints for determining high-resolution 3D structures and for studying the dynamics of disulfide bonds.[1][4]

Data Presentation: Synthesis and Folding Yields

Quantitative data from peptide synthesis and oxidative folding are essential for optimizing protocols. The following tables provide representative data for the synthesis of a model peptide and compare the efficiency of different oxidative folding methods.

Table 1: Representative Yields for Solid-Phase Peptide Synthesis (SPPS)

This table illustrates typical yields at various stages for the synthesis of two model peptides, highlighting how sequence and synthesis protocol can influence outcomes.[5][6] The specific yield is calculated based on the purity of the crude product.

Peptide SequenceSynthesis ProtocolCrude Yield (%)Purity (%)Peptide Specific Yield (%)
NBC112 (Hydrophobic)Manual Synthesis857564
Microwave Assisted807056
NBC759 (Hydrophilic)Manual Synthesis928881
Microwave Assisted908577

Table 2: Comparative Yields of Oxidative Folding Methods for a Conotoxin Peptide

The choice of oxidation method can dramatically affect the yield of the correctly folded product versus misfolded isomers. This table shows the outcomes for the folding of µ-conotoxin KIIIA, which contains three disulfide bonds.[7]

Oxidative Folding MethodCorrectly Folded Isomer (%)Misfolded Isomer 1 (%)Misfolded Isomer 2 (%)Other Products (%)
Air Oxidation (pH 7.5) 45301510
GSH/GSSG Redox Buffer 7015510
DMSO Oxidation 5525128
On-resin Oxidation (Thallium(III)) 6520105

Experimental Protocols

This section provides a comprehensive workflow from peptide synthesis to analysis.

Protocol 1: Incorporation of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N via Fmoc-SPPS

This protocol outlines the manual solid-phase peptide synthesis of a peptide containing the labeled cysteine residue on a Rink Amide resin for a C-terminal amide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Washing solvents: Methanol, Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat for an additional 10 minutes to ensure complete removal of the Fmoc group from the resin's linker. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 2 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 1-2 hours at room temperature. d. Monitor coupling completion using a Kaiser test (a negative test indicates a complete reaction). e. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence. For the desired position, use the pre-activated Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N solution in step 3.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the final peptide-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.[8]

Protocol 2: Peptide Cleavage and Deprotection

This protocol cleaves the synthesized peptide from the resin and removes the acid-labile side-chain protecting groups, including the Trityl (Trt) group from the labeled cysteine.

Materials:

  • Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).

  • Cold diethyl ether.

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether (10-fold excess).

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold ether twice more to remove scavengers.

  • Dry the crude peptide pellet under vacuum. The peptide now has a free thiol group at the labeled cysteine position.

Protocol 3: Oxidative Folding to Form Disulfide Bonds

This protocol describes a common method for forming disulfide bonds using a glutathione (B108866) redox buffer, which helps to minimize misfolding and aggregation.

Materials:

  • Crude, reduced peptide containing the ¹³C/¹⁵N-labeled cysteine.

  • Folding Buffer: 0.1 M Tris-HCl or Ammonium Bicarbonate, pH 7.5-8.5.

  • Reduced Glutathione (GSH).

  • Oxidized Glutathione (GSSG).

Procedure:

  • Dissolve the crude peptide in the folding buffer at a low concentration (typically 0.1-0.5 mg/mL) to favor intramolecular over intermolecular disulfide bond formation.

  • Add GSH and GSSG to the solution. A common starting ratio is 10:1 GSH:GSSG (e.g., 2 mM GSH, 0.2 mM GSSG).

  • Stir the solution gently, open to the air, at room temperature for 4-24 hours.

  • Monitor the reaction progress by taking aliquots and analyzing them by RP-HPLC and Mass Spectrometry. The folded peptide will typically have a shorter retention time than the reduced linear peptide.

  • Once the reaction is complete, acidify the solution with formic acid or acetic acid to quench the reaction.

  • Purify the folded peptide using preparative RP-HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Protocol 4: Analysis of Disulfide Connectivity by NMR

This protocol provides a general outline for using 2D NMR to confirm the disulfide bond involving the isotopically labeled cysteine.

Procedure:

  • Sample Preparation: Dissolve the purified, folded peptide in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate (B84403) buffer, pH 6.0).

  • NMR Data Acquisition: a. Acquire a 2D [¹³C, ¹H] HSQC spectrum. The ¹³C chemical shifts of the Cα and Cβ atoms of the labeled cysteine are highly sensitive to its oxidation state. A Cβ chemical shift of ~40 ppm is indicative of an oxidized (disulfide-bonded) cysteine, whereas a shift of ~28 ppm indicates a reduced state.[9] b. Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Data Analysis: Analyze the NOESY spectrum for cross-peaks between the protons of the labeled cysteine and protons of another cysteine residue. The presence of specific Hα-Hα, Hα-Hβ, or Hβ-Hβ NOEs between two cysteine residues provides direct evidence of their spatial proximity and confirms the disulfide linkage.[1]

Visualizations: Workflows and Signaling Pathways

Diagrams generated using Graphviz provide clear visual representations of the experimental processes and biological contexts.

Experimental Workflow

G cluster_synthesis Peptide Synthesis (SPPS) cluster_folding Oxidative Folding & Purification cluster_analysis Analysis Resin Start with Rink Amide Resin Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Couple Couple Fmoc-Amino Acids (HBTU/HOBt/DIPEA) Deprotect1->Couple Elongate Repeat Deprotection/ Coupling Cycles Couple->Elongate Incorporate Incorporate Labeled AA Fmoc-Cys(Trt)-¹³C₃,¹⁵N-OH Incorporate->Elongate Elongate->Incorporate at desired position Cleave Cleavage & Deprotection (TFA, Reagent K) Elongate->Cleave Crude Crude Linear Peptide (with free thiols) Cleave->Crude Oxidize Oxidative Folding (e.g., GSH/GSSG buffer) Crude->Oxidize Purify RP-HPLC Purification Oxidize->Purify Lyophilize Lyophilization Purify->Lyophilize FinalPeptide Final Folded Peptide Lyophilize->FinalPeptide NMR NMR Spectroscopy (¹³C HSQC, NOESY) FinalPeptide->NMR MS Mass Spectrometry FinalPeptide->MS Analysis Confirm Disulfide Bonds & Structure NMR->Analysis MS->Analysis

Caption: Experimental workflow for synthesis and analysis.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Disulfide bonds are crucial for the structure and function of many cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), a type of RTK. Ligand binding induces receptor dimerization, a process stabilized by extracellular disulfide bonds, which is the first step in activating downstream signaling cascades that control cell growth and proliferation.[10][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR1 EGFR Monomer 1 (Extracellular domain with structural disulfide bonds) Dimer Activated EGFR Dimer EGFR2 EGFR Monomer 2 AutoP Autophosphorylation of Tyrosine Residues Dimer->AutoP Grb2 Grb2/SOS AutoP->Grb2 recruits Ras Ras-GDP (Inactive) Grb2->Ras activates Ras_A Ras-GTP (Active) Ras->Ras_A Raf Raf Ras_A->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, Fos) ERK->TF Proliferation Cell Proliferation, Survival, Growth TF->Proliferation Ligand Ligand (EGF) Ligand->EGFR1 Binding & Dimerization Ligand->EGFR2 Binding & Dimerization

Caption: EGFR signaling pathway initiated by dimerization.

Conclusion

The use of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N is an invaluable strategy for the detailed investigation of disulfide bond formation in peptides and proteins. The stable isotopic labels provide a clear and unambiguous signal for advanced analytical techniques like NMR and mass spectrometry. By following the detailed protocols provided, researchers can efficiently synthesize labeled peptides, control their oxidative folding, and definitively characterize their disulfide connectivity and structure. This powerful approach facilitates a deeper understanding of protein folding and function, accelerating the development of novel peptide-based therapeutics and diagnostic tools.

References

Application Notes and Protocols: Tracking Protein Folding Pathways Using Isotope-Labeled Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing isotope-labeled cysteine to monitor the intricate process of protein folding. Understanding protein folding pathways is crucial for elucidating protein function, stability, and the mechanisms underlying misfolding diseases. Isotope-labeled cysteine, in conjunction with advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers a powerful tool to probe the structural and dynamic changes a protein undergoes as it folds into its native conformation.[1][2][3]

The unique reactivity of the cysteine thiol group allows for specific labeling, providing a handle to track the accessibility of different regions of the protein during the folding process.[1][4] By employing stable isotopes, researchers can differentiate between protein populations at various folding stages and quantify the kinetics of these transitions.[5]

Core Applications:

  • Mapping Protein Folding Intermediates: By monitoring the reactivity of cysteine residues to labeling reagents over time, it is possible to identify and characterize transient folding intermediates.[1][3]

  • Disulfide Bond Formation Analysis: Isotope labeling can be used to track the formation of disulfide bonds, a critical step in the oxidative folding of many extracellular and secreted proteins.[1]

  • Quantitative Analysis of Folding Kinetics: The use of isotopically distinct labeling reagents allows for the accurate measurement of the rates of folding and unfolding.[3][5]

  • Probing Conformational Changes: Site-specific incorporation of isotope-labeled cysteine enables the study of local and global conformational changes in response to ligand binding or environmental perturbations.[4][5]

  • In-Cell Protein Folding Studies: Pulse-chase experiments with radioactive or stable isotope-labeled amino acids allow for the investigation of protein folding in the complex cellular environment.[6][7][8]

Data Presentation: Quantitative Analysis of Cysteine Labeling

The following tables summarize representative quantitative data obtained from experiments using isotope-labeled cysteine to study protein folding.

Table 1: Mass Increase of Peptides upon Labeling with Isotope-Coded Reagents

Labeling ReagentIsotope CompositionMass Increase (Da)Mass Difference (Da)Reference
N-ethylmaleimide (NEM)H₅125.055[5]
D₅130.08[5]
Succinic Anhydride (SA)H₄100.024[5]
D₄104.04[5]
Iodoacetamide (IAM)¹²C₂, H₄(not specified)(not specified)[9][10]
¹³C₂, D₂, H₂(not specified)(not specified)[10]

Table 2: Representative Cysteine Labeling Efficiency and Specificity

Sample TypeLabeling EfficiencyLabeling SpecificityReference
Simple Protein Mixture> 98%> 95%[11]
Complex Protein MixtureSimilar to simple mixtureSimilar to simple mixture[11]

Experimental Workflows and Signaling Pathways

Visualizing the experimental workflows and the underlying biochemical processes is essential for a clear understanding of the methodologies.

Experimental_Workflow_MS cluster_sample_prep Sample Preparation cluster_labeling Pulse Labeling cluster_analysis Analysis Protein_Sample Protein Sample (Unfolded State) Refolding Initiate Refolding Protein_Sample->Refolding Pulse Apply Isotope-Labeled Cysteine Reagent (Pulse) Refolding->Pulse At different time points Quench Quench Labeling Reaction Pulse->Quench Proteolysis Proteolytic Digestion Quench->Proteolysis LC_MS LC-MS/MS Analysis Proteolysis->LC_MS Data_Analysis Data Analysis (Quantification of Labeling) LC_MS->Data_Analysis

Caption: Workflow for pulsed thiol labeling mass spectrometry.

Pulse_Chase_Workflow Start Start with Adherent or Suspension Cells Depletion Incubate in Methionine/Cysteine-Free Medium Start->Depletion Pulse Add Medium with ³⁵S-labeled Methionine/Cysteine (Pulse) Depletion->Pulse Chase Replace with Medium Containing Excess Unlabeled Methionine/Cysteine (Chase) Pulse->Chase Harvest Harvest Cells at Different Chase Time Points Chase->Harvest Lysis Cell Lysis Harvest->Lysis IP Immunoprecipitation of Target Protein Lysis->IP SDS_PAGE SDS-PAGE Analysis IP->SDS_PAGE Autoradiography Autoradiography to Visualize Labeled Protein SDS_PAGE->Autoradiography

Caption: General workflow for a radioactive pulse-chase experiment.

Cysteine_Oxidation_Quantification cluster_labeling Differential Labeling cluster_analysis Mass Spectrometry Analysis Reduced_Cys Block Reduced Cysteines with 'Light' IAM Oxidized_Cys Reduce Reversibly Oxidized Cysteines Reduced_Cys->Oxidized_Cys Newly_Reduced_Cys Label Newly Reduced Cysteines with 'Heavy' IAM Oxidized_Cys->Newly_Reduced_Cys Mix Combine Samples Newly_Reduced_Cys->Mix Digest Protein Digestion Mix->Digest MS_Analysis LC-MS/MS Analysis Digest->MS_Analysis Quantify Quantify Light/Heavy Peptide Ratios MS_Analysis->Quantify

Caption: Workflow for quantifying cysteine oxidation states.

Experimental Protocols

Protocol 1: Pulsed Thiol Labeling with Mass Spectrometry Detection

This protocol is adapted from methods used to study the kinetics of cysteine accessibility during protein refolding.[3][12]

Objective: To monitor the change in solvent accessibility of specific cysteine residues during protein folding.

Materials:

  • Purified protein with one or more cysteine residues.

  • Unfolding buffer (e.g., 6 M Guanidine Hydrochloride or 8 M Urea).

  • Refolding buffer (protein-specific, without reducing agents).

  • Isotope-labeled cysteine-reactive reagent (e.g., N-ethylmaleimide (NEM)-d₅).

  • Quenching solution (e.g., excess dithiothreitol (B142953) (DTT) or β-mercaptoethanol).

  • Protease (e.g., Trypsin).

  • Mass spectrometer (e.g., ESI-TOF or Orbitrap).

Procedure:

  • Unfolding: Dissolve the purified protein in the unfolding buffer to a final concentration of 1-10 mg/mL. Incubate for at least 4 hours at room temperature to ensure complete unfolding.

  • Initiation of Refolding: Initiate refolding by rapid dilution (e.g., 100-fold) of the unfolded protein solution into the refolding buffer at a defined temperature.

  • Pulsed Labeling: At various time points after initiating refolding (e.g., 10 ms, 100 ms, 1 s, 10 s, 100 s, etc.), add a pulse of the isotope-labeled cysteine-reactive reagent to the refolding mixture. The concentration and duration of the pulse should be optimized to ensure labeling of accessible thiols without significantly perturbing the folding process.

  • Quenching: Stop the labeling reaction by adding an excess of the quenching solution.

  • Proteolysis: After the protein has fully refolded (or at a defined endpoint), add a protease to digest the protein into peptides.

  • Mass Spectrometry Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the cysteine-containing peptides and quantify the ratio of labeled to unlabeled peptides at each time point. The change in the extent of labeling over time reflects the kinetics of the cysteine residue becoming buried within the protein structure.[3]

Protocol 2: Radioactive Pulse-Chase Analysis of Protein Folding in Mammalian Cells

This protocol is a generalized procedure for tracking the folding and maturation of a specific protein within cells.[6][7][8][13]

Objective: To follow the synthesis, folding, and post-translational modifications of a target protein in a cellular context.

Materials:

  • Adherent or suspension mammalian cells expressing the protein of interest.

  • Cell culture medium.

  • Depletion medium: Methionine and Cysteine-free medium.[7]

  • Labeling medium: Depletion medium supplemented with ³⁵S-labeled Methionine/Cysteine.[7]

  • Chase medium: Standard cell culture medium supplemented with excess unlabeled methionine and cysteine.[6]

  • Lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Antibody specific to the target protein.

  • Protein A/G-agarose beads.

  • SDS-PAGE reagents and equipment.

  • Autoradiography film or phosphorimager.

Procedure:

  • Cell Culture: Culture the cells to an appropriate confluency (typically 80-90%).

  • Starvation: Wash the cells with PBS and incubate them in depletion medium for 30-60 minutes to deplete the intracellular pools of methionine and cysteine.

  • Pulse Labeling: Replace the depletion medium with labeling medium and incubate for a short period (e.g., 5-15 minutes) to label newly synthesized proteins.[6]

  • Chase: Remove the labeling medium, wash the cells, and add the chase medium. This prevents further incorporation of the radioactive label.[6]

  • Time Course: Collect cell samples at various time points during the chase (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Lysis: Lyse the collected cells in lysis buffer on ice.

  • Immunoprecipitation: Clarify the cell lysates by centrifugation. Incubate the supernatant with the specific antibody to the target protein, followed by incubation with Protein A/G-agarose beads to capture the antibody-protein complex.

  • SDS-PAGE and Autoradiography: Wash the beads extensively, elute the protein, and separate the proteins by SDS-PAGE. Dry the gel and expose it to autoradiography film or a phosphorimager to visualize the radiolabeled protein. Changes in the electrophoretic mobility of the protein over time can indicate folding and post-translational modifications.[6]

Protocol 3: Site-Specific NMR Analysis using Deuterated Cysteine

This protocol outlines the general steps for using NMR to probe the local environment of a specific cysteine residue within a protein.[2]

Objective: To investigate the local structure and dynamics at a specific site in a protein.

Materials:

  • Expression system for the protein of interest (e.g., E. coli).

  • Site-directed mutagenesis kit.

  • DL-Cysteine-d1 or other deuterated cysteine isotope.

  • Minimal media for protein expression.

  • Protein purification system (e.g., FPLC).

  • NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5) with 10% D₂O.

  • NMR spectrometer.

Procedure:

  • Site-Directed Mutagenesis: If the protein of interest does not have a unique, strategically located cysteine, use site-directed mutagenesis to introduce a cysteine residue at the desired position.

  • Protein Expression and Labeling: Express the protein in a minimal medium containing the deuterated cysteine. This will lead to the incorporation of the labeled amino acid at the specified cysteine position(s).

  • Protein Purification: Purify the labeled protein to homogeneity.

  • NMR Sample Preparation: Exchange the purified protein into the NMR buffer and concentrate it to a suitable concentration (typically 0.1 - 1.0 mM).[2]

  • NMR Data Acquisition: Acquire a suite of NMR experiments. A simple 1D ¹H NMR spectrum can confirm the incorporation of the deuterated cysteine by the absence of the CαH proton signal.[2] More advanced 2D and 3D NMR experiments can be used to probe the local structure and dynamics around the labeled site.

  • Data Analysis: Analyze the NMR spectra to obtain information on chemical shifts, coupling constants, and relaxation parameters, which provide insights into the local conformation and flexibility of the protein. The absence of the proton signal simplifies crowded spectral regions, aiding in the analysis.[2]

References

Application Notes and Protocols for Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N in Mass Spectrometry-Based Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise quantification of proteins and their post-translational modifications is paramount in understanding cellular signaling, disease mechanisms, and for the development of novel therapeutics. Stable isotope labeling in conjunction with mass spectrometry has become an indispensable tool for accurate and reproducible protein quantification. Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N is a heavy-isotope labeled amino acid derivative specifically designed for use in solid-phase peptide synthesis. It serves as a critical component in generating stable isotope-labeled (SIL) peptides, which are ideal internal standards for the absolute quantification of target cysteine-containing peptides in complex biological samples.

The trityl (Trt) protecting group on the cysteine thiol allows for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The incorporation of three ¹³C atoms and one ¹⁵N atom results in a defined mass shift, enabling clear differentiation between the labeled internal standard and the endogenous, unlabeled ("light") peptide of interest during mass spectrometric analysis. This application note provides detailed protocols for the use of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N in targeted quantitative proteomics workflows.

Principle of Absolute Quantification using Stable Isotope-Labeled Peptides

Absolute quantification of a target peptide is achieved by spiking a known concentration of a heavy-labeled synthetic version of that peptide into a biological sample. This heavy peptide, synthesized using one or more isotopically labeled amino acids such as Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N, is chemically identical to its endogenous counterpart but has a greater mass.

The "light" (endogenous) and "heavy" (spiked-in) peptides co-elute during liquid chromatography and are detected simultaneously by the mass spectrometer. The ratio of the signal intensities of the heavy and light peptide ions is then used to calculate the absolute amount of the endogenous peptide in the original sample. This method corrects for sample loss during preparation and variations in ionization efficiency, leading to highly accurate and precise quantification.

Application: Targeted Quantification of Cysteine-Containing Peptides in Signaling Pathways

A key application for this technology is the monitoring of specific cysteine modifications or the absolute abundance of proteins within critical signaling pathways. For example, the Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response, and its activity is tightly controlled by the redox state of specific cysteine residues in Keap1. The ability to precisely quantify peptides from Keap1 or Nrf2 can provide crucial insights into the activation state of this pathway in response to oxidative stress or drug treatment.

Below is a diagram illustrating the general workflow for absolute quantification of a target peptide.

Absolute_Quantification_Workflow cluster_Sample_Preparation Sample Preparation cluster_MS_Analysis Mass Spectrometry Analysis Biological_Sample Biological Sample (Cells, Tissue, etc.) Lysis Lysis & Protein Extraction Biological_Sample->Lysis Protein_Quant Protein Quantification Lysis->Protein_Quant Heavy_Peptide Spike-in Known Amount of Heavy-Labeled Peptide Standard Protein_Quant->Heavy_Peptide Reduction_Alkylation Reduction & Alkylation Heavy_Peptide->Reduction_Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Reduction_Alkylation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Peptide Mixture Data_Analysis Data Analysis LC_MS->Data_Analysis Mass Spectra Absolute_Quant Absolute Quantification of Target Peptide Data_Analysis->Absolute_Quant Peak Area Ratios

Caption: Workflow for absolute peptide quantification.

Experimental Protocols

Protocol 1: Synthesis of a Heavy-Labeled Cysteine-Containing Peptide

This protocol outlines the general steps for synthesizing a stable isotope-labeled peptide using Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N via solid-phase peptide synthesis.

Materials:

  • Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N

  • Other required Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethyl ether

  • Automated or manual peptide synthesizer

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the desired Fmoc-amino acid with the coupling reagent and base in DMF and add it to the resin. Allow the coupling reaction to proceed for the recommended time. For the incorporation of the labeled cysteine, use Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N.

  • Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: Perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (including the Trt group from cysteine) by treating with the cleavage cocktail for 2-3 hours.

  • Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold ether.

  • Purification and Quantification: Purify the crude peptide by reverse-phase HPLC. Lyophilize the pure fractions and determine the precise concentration of the peptide stock solution.

Protocol 2: Absolute Quantification of a Target Peptide from a Cell Lysate

This protocol describes the preparation of a cell lysate and subsequent analysis for the absolute quantification of a target cysteine-containing peptide.

Materials:

  • Cultured cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Heavy-labeled peptide standard (from Protocol 1)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Sequencing-grade modified trypsin

  • Ammonium (B1175870) bicarbonate

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Cell Lysis: Harvest cells and lyse them in lysis buffer.

  • Protein Quantification: Determine the total protein concentration of the lysate using a BCA assay.

  • Spike-in Standard: Add a known amount of the heavy-labeled peptide standard to a defined amount of protein lysate.

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature and add IAM to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate free cysteines.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the detergent concentration.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the peptide solution with formic acid.

    • Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the sample using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

    • Set up a targeted MS method to specifically monitor the precursor and fragment ions for both the light and heavy versions of the peptide of interest.

  • Data Analysis:

    • Extract the ion chromatograms for the light and heavy peptides.

    • Calculate the peak area for each peptide.

    • Determine the absolute quantity of the endogenous peptide using the following formula:

      • Amount of Endogenous Peptide = (Peak Area of Light Peptide / Peak Area of Heavy Peptide) * Amount of Spiked-in Heavy Peptide

Quantitative Data Presentation

The following table shows a hypothetical dataset from an experiment to quantify a target peptide from the Keap1 protein in response to treatment with an Nrf2 activator.

Sample IDTreatmentAmount of Spiked-in Heavy Keap1 Peptide (fmol)Peak Area (Light Peptide)Peak Area (Heavy Peptide)Calculated Amount of Endogenous Keap1 Peptide (fmol)
1Vehicle Control1001.50E+073.00E+0750.0
2Vehicle Control1001.65E+073.10E+0753.2
3Nrf2 Activator1001.45E+072.90E+0750.0
4Nrf2 Activator1001.55E+073.05E+0750.8

Signaling Pathway Visualization

The Keap1-Nrf2 pathway is a prime example where monitoring specific cysteine residues is critical. Below is a simplified diagram of this pathway.

Keap1_Nrf2_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Presented to Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Activates Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Modifies Cysteine Residues

Caption: The Keap1-Nrf2 antioxidant response pathway.

This application note provides a framework for utilizing Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N in advanced quantitative proteomics studies. The ability to synthesize custom heavy-labeled peptide standards is essential for the precise and accurate measurement of protein abundance and modification, thereby empowering research and drug development in numerous fields.

Application Notes and Protocols for the Synthesis of Peptides with Multiple Labeled Cysteines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of peptides containing multiple cysteine residues with specific labels is a critical process in chemical biology and drug discovery. Cysteine's unique thiol side chain allows for selective modification, making it an ideal target for introducing probes, crosslinkers, or other functionalities. These labeled peptides are invaluable tools for studying protein structure and function, elucidating signaling pathways, and developing novel therapeutics.[1][2] This document provides detailed protocols and application notes for several established methods for synthesizing peptides with multiple labeled cysteines, including orthogonal protection strategies, chemoselective labeling techniques, and isotopic labeling for quantitative analysis.

Orthogonal Protection Strategy for Regioselective Disulfide Bond Formation

One of the primary challenges in synthesizing peptides with multiple cysteines is controlling the formation of disulfide bonds to achieve the desired connectivity. Orthogonal protection strategies employ different thiol-protecting groups that can be removed under specific and non-interfering conditions.[3] This allows for the stepwise and regioselective formation of multiple disulfide bridges.[4]

Experimental Protocol: Stepwise Disulfide Bond Formation

This protocol describes the synthesis of a peptide with two disulfide bonds using two orthogonal cysteine-protecting group pairs: Trityl (Trt) and Acetamidomethyl (Acm).

  • Solid-Phase Peptide Synthesis (SPPS):

    • Synthesize the linear peptide sequence on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) using Fmoc chemistry.[4]

    • Incorporate the cysteine residues with their respective orthogonal protecting groups at the desired positions (e.g., Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH).

    • After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and First Disulfide Bond Formation:

    • Cleave the peptide from the resin and remove the acid-labile side-chain protecting groups, including the Trt groups on the first pair of cysteines, using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The Acm groups will remain intact.[5]

    • Precipitate the crude peptide in cold diethyl ether and purify it by reverse-phase HPLC (RP-HPLC).

    • Lyophilize the purified peptide containing the free thiol groups of the first cysteine pair.

    • Dissolve the lyophilized peptide in an aqueous buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate, pH 8.0) at a low concentration (0.1-0.5 mg/mL) to favor intramolecular cyclization.

    • Allow the first disulfide bond to form via air oxidation by stirring the solution gently, open to the atmosphere, for 12-24 hours. Monitor the reaction progress by RP-HPLC and mass spectrometry.

    • Once the cyclization is complete, purify the monocyclic peptide by RP-HPLC and lyophilize.

  • Second Disulfide Bond Formation:

    • Dissolve the purified monocyclic peptide in an aqueous buffer.

    • Remove the Acm protecting groups from the second pair of cysteines by adding a solution of iodine (I₂) in methanol (B129727) or acetic acid. The reaction is typically complete within 1-2 hours.

    • Quench the excess iodine with a solution of ascorbic acid.

    • Purify the final bicyclic peptide by RP-HPLC and confirm its identity by mass spectrometry.

Quantitative Data for Orthogonal Protection Strategies

ParameterCys(Trt) ProtectionCys(Acm) ProtectionCys(StBu) Protection
Deprotection Reagent Trifluoroacetic Acid (TFA)Iodine (I₂)Thiol (e.g., DTT, TCEP)
Typical Yield >90% (Cleavage)70-90% (Cyclization)70-90% (Cyclization)
Reaction Time 2-4 hours1-2 hours2-4 hours
Compatibility Not compatible with other acid-labile groupsCompatible with most protecting groupsCompatible with most protecting groups

Workflow for Orthogonal Protection Strategy

Orthogonal_Protection_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & 1st Cyclization cluster_deprotection Deprotection & 2nd Cyclization start Start with Resin synthesis Synthesize Linear Peptide (Fmoc-Cys(Trt), Fmoc-Cys(Acm)) start->synthesis cleave Cleave from Resin (TFA Cocktail) Deprotects Cys(Trt) synthesis->cleave purify1 RP-HPLC Purification cleave->purify1 cyclize1 Air Oxidation (pH 8) Forms 1st Disulfide Bond purify1->cyclize1 deprotect Iodine Treatment Deprotects Cys(Acm) Forms 2nd Disulfide Bond cyclize1->deprotect purify2 Final RP-HPLC Purification deprotect->purify2 end_product Bicyclic Peptide purify2->end_product

Caption: Workflow for synthesizing a bicyclic peptide using an orthogonal protection strategy.

Chemoselective Labeling of Multiple Cysteines

Chemoselective labeling strategies allow for the modification of cysteine residues with specific probes after the peptide has been synthesized and purified. These methods rely on the high nucleophilicity of the cysteine thiol group.[6]

2.1 Cysteine Metal Protection and Labeling (CyMPL)

The CyMPL method enables the specific labeling of a desired cysteine in a peptide containing multiple cysteines by reversibly protecting it with metal ions like Cd²⁺ or Zn²⁺.[7] The affinity for the metal is enhanced by placing other chelating residues (like histidine or another cysteine) in close proximity.[7]

Experimental Protocol: CyMPL

  • Peptide Design and Synthesis:

    • Synthesize the peptide with multiple cysteines. The target cysteine for labeling should be positioned near a histidine or another cysteine to create a high-affinity metal-binding site.[7]

    • Purify the peptide by RP-HPLC.

  • Metal Protection:

    • Dissolve the purified peptide in a suitable buffer (e.g., 20 mM HEPES, pH 7.0).

    • Add a solution of a group 12 metal salt (e.g., CdCl₂) in a slight molar excess to the peptide to selectively protect the high-affinity cysteine site.

  • Blocking of Background Cysteines:

    • Add a non-fluorescent, thiol-reactive blocking agent (e.g., N-ethylmaleimide, NEM) in excess to modify all the unprotected cysteine residues.

    • Allow the blocking reaction to proceed for 1-2 hours at room temperature.

  • Deprotection and Labeling:

    • Remove the protecting metal ions by adding a strong chelating agent like EDTA or DTT.

    • Add the desired cysteine-reactive fluorescent probe (e.g., a maleimide-functionalized dye) to the solution.

    • Allow the labeling reaction to proceed to completion.

  • Purification:

    • Purify the specifically labeled peptide from excess reagents and unlabeled peptide by RP-HPLC.

Quantitative Data for CyMPL

ParameterValueReference
Metal Ion Cd²⁺ or Zn²⁺[7]
Blocking Agent N-ethylmaleimide (NEM)[7]
Deprotection Agent EDTA or DTT[7]
Labeling Reagent Maleimide-functionalized probes[7]
Typical Specificity High, dependent on metal-binding site design[7]

Workflow for Cysteine Metal Protection and Labeling (CyMPL)

CyMPL_Workflow start Peptide with Multiple Cysteines protect Add Metal Ion (e.g., Cd²⁺) Selectively Protects Target Cys start->protect block Add Blocking Agent (e.g., NEM) Modifies Background Cysteines protect->block deprotect Remove Metal Ion (e.g., EDTA) Deprotects Target Cys block->deprotect label_cys Add Cys-Reactive Probe Labels Target Cys deprotect->label_cys purify RP-HPLC Purification label_cys->purify end_product Specifically Labeled Peptide purify->end_product

Caption: Step-by-step workflow for the CyMPL method.

2.2 Conversion to Dehydroalanine (B155165) (Dha)

This method involves the conversion of cysteine residues to dehydroalanine (Dha), which is an electrophilic Michael acceptor. Dha can then be selectively modified by various thiol-containing molecules. Using specific reagents like methyl 2,5-dibromovalerate allows for the clean conversion of multiple cysteines to Dha without the formation of stapled by-products.[8]

Experimental Protocol: Cysteine to Dha Conversion

  • Peptide Synthesis:

    • Synthesize the cysteine-containing peptide using standard SPPS and purify by RP-HPLC.

  • Conversion to Dha:

    • Dissolve the purified peptide in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5).

    • Add a solution of methyl 2,5-dibromovalerate. The reaction proceeds via a cyclic sulfonium (B1226848) intermediate which then eliminates to form the Dha residue.[8]

    • Monitor the reaction by RP-HPLC and mass spectrometry until the conversion is complete.

  • Modification of Dha:

    • To the solution containing the Dha-peptide, add the desired thiol-containing label (e.g., a fluorescent probe with a thiol group).

    • The thiol will undergo a Michael addition reaction with the Dha residue, resulting in a stable thioether linkage.

  • Purification:

    • Purify the final labeled peptide by RP-HPLC.

Logical Diagram for Cysteine to Dehydroalanine (Dha) Conversion and Labeling

Dha_Conversion start Peptide-Cys dha Peptide-Dha (Dehydroalanine) start->dha Conversion reagent Methyl 2,5-dibromovalerate labeled_peptide Labeled Peptide (Peptide-S-R) dha->labeled_peptide Michael Addition label_reagent Thiol-containing Label (R-SH)

Caption: Conversion of cysteine to dehydroalanine for subsequent labeling.

Isotopic Labeling of Multiple Cysteines

Stable isotope labeling is a powerful technique for quantitative proteomics, allowing for the differentiation and quantification of peptides from different samples by mass spectrometry.[9] Cysteines can be isotopically labeled either during SPPS by incorporating labeled amino acids or post-synthetically.[10][11]

Experimental Protocol: Post-Synthetic Isotopic Labeling

This protocol describes the differential labeling of two peptide samples with light and heavy isotopically labeled N-ethylmaleimide.

  • Sample Preparation:

    • Prepare two samples of the cysteine-containing peptide.

    • Reduce any existing disulfide bonds by treating with a reducing agent like DTT or TCEP.

  • Differential Labeling:

    • To "Sample 1," add a solution of "light" N-ethylmaleimide (d0-NEM).

    • To "Sample 2," add a solution of "heavy" N-ethylmaleimide (d5-NEM).

    • Incubate both samples to allow the alkylation reaction to go to completion.

  • Sample Combination and Analysis:

    • Combine the two labeled samples in a 1:1 ratio.

    • Analyze the combined sample by LC-MS/MS. The cysteine-containing peptides from the two samples will appear as doublet peaks in the mass spectrum, separated by the mass difference between the light and heavy labels (5 Da for d0/d5-NEM).

    • The ratio of the peak intensities of the doublet corresponds to the relative abundance of the peptide in the two original samples.

Quantitative Data for Isotopic Labeling Reagents

ReagentMass Difference (Da)Application
d0/d5-N-ethylmaleimide 5Relative Quantification
¹⁶O/¹⁸O-labeled iodoacetic acid 2 per labelRelative Quantification[10]
¹²C/¹³C-Isotope-Coded Affinity Tags (ICAT) Varies (e.g., 8)Relative Quantification[9]
¹²C/¹³C, ¹⁴N/¹⁵N Labeled Cysteine VariesAbsolute Quantification (AQUA)[12]

General Workflow for Quantitative Proteomics using Cysteine Labeling

Isotopic_Labeling_Workflow cluster_sample1 Sample 1 cluster_sample2 Sample 2 sample1 Peptide Mixture 1 label1 Label with 'Light' Reagent (e.g., d0-NEM) sample1->label1 combine Combine Samples 1:1 label1->combine sample2 Peptide Mixture 2 label2 Label with 'Heavy' Reagent (e.g., d5-NEM) sample2->label2 label2->combine analyze LC-MS/MS Analysis combine->analyze quantify Quantify Peak Intensity Ratios analyze->quantify

Caption: Workflow for relative quantification using stable isotope labeling of cysteines.

References

Troubleshooting & Optimization

How to prevent racemization of Fmoc-Cys(Trt)-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the racemization of Fmoc-Cys(Trt)-OH during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of Fmoc-Cys(Trt)-OH coupling?

A1: Racemization is the conversion of the desired L-cysteine enantiomer into its D-enantiomer at the alpha-carbon during the peptide coupling step.[1] This results in a mixture of diastereomeric peptides, which can be difficult to purify and may have significantly altered biological activity and structural properties.[1]

Q2: Why is Fmoc-Cys(Trt)-OH particularly susceptible to racemization?

A2: Cysteine's susceptibility to racemization stems from the acidity of its α-proton, which is increased by the neighboring sulfur atom.[1] During the activation of the carboxylic acid for coupling, this proton can be easily abstracted by a base, leading to a loss of stereochemical integrity. The trityl (Trt) protecting group, while sterically bulky, does not completely prevent this side reaction.[2][3]

Q3: What are the primary mechanisms of cysteine racemization during peptide synthesis?

A3: The two main pathways for racemization are:

  • Direct Enolization: A base directly removes the α-proton from the activated amino acid, forming a planar enolate intermediate that can be protonated from either face, leading to racemization. Cysteine is particularly prone to this mechanism.[1]

  • Oxazolone Formation: The activated carboxyl group can cyclize to form a 5(4H)-oxazolone. This intermediate has an acidic proton at the α-carbon that can be easily removed by a base, leading to racemization.[1]

Q4: How do different components of the coupling reaction influence racemization?

A4: Several factors in the coupling cocktail can significantly impact the extent of racemization:

  • Bases: Strong tertiary amines like N,N-diisopropylethylamine (DIEA) are known to promote racemization.[3][4] Weaker or more sterically hindered bases are preferred.[5][6][7]

  • Coupling Reagents: Highly activating uronium/aminium-based reagents (e.g., HBTU, HCTU) in the presence of a base can increase the risk of racemization.[3] Carbodiimide (B86325) reagents, especially when used in base-free conditions, are a safer alternative.[5]

  • Solvents: The polarity of the solvent can play a role. Less polar solvents or mixtures like DCM/DMF may reduce racemization to some extent.[1][3]

  • S-Protecting Groups: While Trityl (Trt) is widely used, other protecting groups like Acetamidomethyl (Acm), 4,4′-dimethoxydiphenylmethyl (Ddm), and 4-methoxybenzyloxymethyl (MBom) have been shown to exhibit lower racemization potential under certain conditions.[1][3]

Troubleshooting Guide

Issue: High levels of D-Cys diastereomer detected in the final peptide.

This guide provides a systematic approach to identifying and resolving the cause of Fmoc-Cys(Trt)-OH racemization during coupling.

Step 1: Evaluate Your Coupling Protocol

Your choice of coupling reagent and the presence of a base are the most critical factors.

  • Recommendation: For coupling Fmoc-Cys(Trt)-OH, the use of base-free conditions with a carbodiimide activator is highly recommended.[4][5][7] The combination of Diisopropylcarbodiimide (DIC) with an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure is a robust method to minimize racemization.[5]

  • Protocol: --INVALID-LINK--

Step 2: Scrutinize the Base Being Used

If your protocol requires a base, its strength and steric hindrance are crucial.

  • Problem: The use of strong, non-hindered bases like DIEA significantly increases the rate of racemization.[3][4]

  • Solution: If a base is necessary, switch to a weaker or more sterically hindered base.[5][6]

Table 1: Comparison of Bases for Cysteine Coupling

BasepKaCharacteristicsImpact on Racemization
N,N-Diisopropylethylamine (DIEA)~10.7Strong, commonly usedHigh risk of racemization[3][4]
N-Methylmorpholine (NMM)~7.4Weaker than DIEAModerate risk of racemization[6]
2,4,6-Collidine~7.4Sterically hinderedReduced racemization compared to DIEA[7]
2,4,6-Trimethylpyridine (TMP)~7.5Sterically hinderedSignificantly lower racemization[3][8]
Step 3: Consider Alternative S-Protecting Groups

While Fmoc-Cys(Trt)-OH is standard, alternative protecting groups can offer advantages in minimizing racemization, especially in challenging sequences or when using microwave-assisted synthesis.[3]

Table 2: Racemization Levels with Different Cys S-Protecting Groups

Fmoc-Cys Derivative% Racemization (HCTU/DIEA in DMF)% Racemization (MW-assisted SPPS at 50/80 °C)
Fmoc-Cys(Trt)-OHHigh10.9 / 26.6[3]
Fmoc-Cys(Acm)-OHLower than Trt[3]-
Fmoc-Cys(Ddm)-OH0.8[3]-
Fmoc-Cys(MBom)-OH0.4[3]0.8 / 1.3[3]

Data is illustrative and sourced from a study synthesizing a model peptide (H-Gly-Cys-Phe-NH2). Actual racemization levels can vary based on the specific peptide sequence and conditions.[3]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-Cys(Trt)-OH using DIC/Oxyma Pure

This protocol is designed to minimize racemization by avoiding the use of a base.

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for 30-60 minutes.

    • Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF.

    • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3-5 equivalents relative to resin loading) and Oxyma Pure (3-5 equivalents) in a minimal amount of DMF.

    • Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

    • Add the activated amino acid solution to the washed resin.

  • Reaction and Monitoring:

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using a colorimetric test (e.g., Kaiser test).

  • Washing:

    • Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Visual Guides

RacemizationMechanism cluster_L_Cys L-Cysteine Pathway cluster_Racemization Racemization Pathway L_Cys Fmoc-L-Cys(Trt)-OH Activated_L_Cys Activated L-Cys (e.g., O-acylisourea) L_Cys->Activated_L_Cys + Coupling Reagent Peptide Desired L-Peptide Activated_L_Cys->Peptide + Peptide-Resin (No Base) Enolate Planar Enolate Intermediate Activated_L_Cys->Enolate + Strong Base (e.g., DIEA) - H+ Activated_D_Cys Activated D-Cys Enolate->Activated_D_Cys + H+ D_Peptide Undesired D-Peptide Activated_D_Cys->D_Peptide + Peptide-Resin

Caption: Mechanism of base-catalyzed racemization of Fmoc-Cys(Trt)-OH during coupling.

TroubleshootingWorkflow start High D-Cys detected check_reagent Coupling reagent check: Uronium/Aminium + Base? start->check_reagent switch_to_dic Action: Switch to DIC/Oxyma or DIC/HOBt (Base-free protocol) check_reagent->switch_to_dic Yes check_base Base check: Using DIEA? check_reagent->check_base No end Racemization Minimized switch_to_dic->end switch_base Action: Switch to weaker/hindered base (e.g., Collidine, TMP) check_base->switch_base Yes check_protecting_group Still an issue? Consider S-Protecting Group check_base->check_protecting_group No switch_base->end switch_protecting_group Action: Evaluate Fmoc-Cys(Ddm)-OH or Fmoc-Cys(MBom)-OH check_protecting_group->switch_protecting_group Yes check_protecting_group->end No switch_protecting_group->end

Caption: Troubleshooting workflow for preventing Fmoc-Cys(Trt)-OH racemization.

References

Technical Support Center: Optimizing Trityl Group Cleavage from Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the cleavage of the trityl (Trt) protecting group from cysteine residues. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of trityl group cleavage from cysteine?

The trityl group is cleaved from the sulfur atom of a cysteine residue under acidic conditions, most commonly using trifluoroacetic acid (TFA). The mechanism involves the protonation of the sulfur-trityl bond, leading to the formation of a stable trityl cation and the free thiol group on the cysteine residue. Due to the stability of the trityl cation, this reaction can be reversible.[1]

Q2: Why is my trityl group cleavage incomplete?

Incomplete cleavage is a common issue and can be attributed to several factors:

  • Reversibility of the reaction: The highly stable trityl cation can re-attach to the nucleophilic thiol group of the deprotected cysteine.[1][2]

  • Insufficient acid concentration or reaction time: The kinetics of the cleavage may require a higher concentration of TFA or a longer reaction period to proceed to completion.[2]

  • Inadequate scavenging: Without effective scavengers, the liberated trityl cations can lead to side reactions or re-protection of the cysteine thiol.[2][3]

Q3: What are scavengers and why are they crucial for successful trityl group removal?

Scavengers are reagents added to the cleavage cocktail to "trap" the highly reactive trityl carbocations generated during deprotection.[2][3] By reacting with these electrophilic species, scavengers prevent them from re-attaching to the deprotected cysteine thiol or causing other side reactions, such as the alkylation of sensitive residues like tryptophan and methionine.[2]

Q4: Can the trityl group be removed simultaneously with peptide cleavage from the resin?

Yes, for peptides synthesized using Fmoc chemistry on acid-labile resins like Wang resin, the trityl group is typically removed concurrently with the cleavage of the peptide from the solid support using a TFA-based cocktail.[1][4]

Q5: Are there alternative methods for trityl group cleavage besides standard TFA treatment?

While TFA is the most common reagent, other methods exist, particularly when selective deprotection is required or when the desired product is a disulfide bond. These include:

  • Iodine-mediated cleavage and oxidation: Treatment with iodine in a solvent like dichloromethane (B109758) (DCM) can simultaneously cleave the trityl group and facilitate the formation of a disulfide bond.[4][5]

  • Thallium (III) trifluoroacetate: This reagent can also be used for simultaneous deprotection and oxidation to form disulfide bonds. Caution: Thallium compounds are highly toxic and must be handled with extreme care in a fume hood with appropriate personal protective equipment.[4]

  • Visible-light photocatalysis: Emerging methods utilize photocatalysts and visible light to cleave trityl groups under pH-neutral conditions, offering orthogonality to acid-labile protecting groups.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection Re-attachment of the trityl cation.[1][2]Increase the concentration and/or change the type of scavenger. Triisopropylsilane (TIS) is highly effective at quenching the trityl cation.[1][3]
Insufficient TFA concentration or reaction time.[2]Increase the deprotection time and monitor the reaction progress by HPLC. A typical cleavage time is 2-4 hours.[2] Ensure a sufficient volume of the cleavage cocktail is used (e.g., 5-10 mL per gram of resin).[3]
Low Peptide Yield Premature cleavage from highly acid-sensitive resins (e.g., 2-chlorotrityl resin) during synthesis.Use a less basic amine like N-methylmorpholine (NMM) or switch to a more stable resin if premature cleavage is suspected.[7]
Adsorption of the peptide to the resin or glassware.After cleavage, wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.[3]
Peptide precipitation issues.If the peptide does not precipitate well in diethyl ether, try evaporating most of the TFA before precipitation. Alternatively, dissolve the residue in aqueous acetic acid for purification.[8]
Presence of Side Products (+242 Da) Re-attachment of the trityl group to other nucleophilic residues, such as histidine.[3]Ensure an adequate concentration of an effective scavenger like TIS (at least 5%) in the cleavage cocktail.[3]
Oxidation of Cysteine The free thiol group is susceptible to oxidation, leading to disulfide bond formation (dimers or oligomers).[2]Include a reducing agent like 1,2-ethanedithiol (B43112) (EDT) in the cleavage cocktail to maintain the cysteine in its reduced state.[1] Purge solutions with an inert gas like argon or nitrogen.[9]
Alkylation of Sensitive Residues Reactive carbocations generated during cleavage can alkylate residues like tryptophan and methionine.[10]Use a comprehensive cleavage cocktail containing multiple scavengers. For example, Reagent K includes phenol, water, thioanisole, and EDT.[3][11]

Quantitative Data Summary

Table 1: Common Cleavage Cocktails for Trityl Deprotection

Reagent CocktailComposition (v/v/w)Target ApplicationReference(s)
Standard TFA/Scavenger Mix TFA/Water/TIS (95:2.5:2.5)General-purpose cleavage for peptides with Cys(Trt). TIS is an excellent scavenger for the trityl cation.[1][2]
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)For peptides containing multiple sensitive residues like Cys, Trp, and Met.[3][11]
Reagent B TFA/Phenol/Water/TIS (88:5:5:2)A milder alternative to Reagent K, suitable for many sequences.[3]
TFA/EDT TFA/EDT (97.5:2.5)A simple cocktail where EDT acts as a scavenger and reducing agent.[1]

Note: The exact composition of cleavage cocktails can be optimized based on the specific peptide sequence.

Experimental Protocols

Protocol 1: Standard TFA-Mediated Trityl Cleavage

This protocol describes the simultaneous cleavage of the peptide from the resin and deprotection of the Cys(Trt) residue.

  • Resin Preparation: After the final Fmoc deprotection and washing steps, dry the peptidyl-resin under vacuum for at least 1 hour.[11]

  • Cleavage Cocktail Preparation: In a certified fume hood, prepare the desired cleavage cocktail (e.g., TFA/Water/TIS 95:2.5:2.5). Prepare approximately 5-10 mL of the cocktail per gram of resin.[3]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 2-3 hours. The resin may turn yellow or orange due to the formation of the trityl cation.[8][11]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[11]

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two to three more times to remove scavengers and cleaved protecting groups.[11]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[2]

  • Analysis: Dissolve the crude peptide in a suitable solvent and analyze by HPLC and Mass Spectrometry to confirm complete deprotection.[2]

Protocol 2: Iodine-Mediated Cleavage and Disulfide Bond Formation

This protocol is for the simultaneous cleavage of the trityl group and the formation of a disulfide bond.

  • Dissolve the Peptide: Dissolve the S-trityl protected peptide in dichloromethane (DCM) (e.g., 1 mL per µmol of peptide).[4]

  • Add Iodine Solution: Add a 0.1 M solution of iodine in DCM (e.g., 22 µL per µmol of peptide). Stir the mixture for 5 minutes at room temperature.[4]

  • Quench the Reaction: Add a 0.2 M citrate (B86180) buffer containing ascorbic acid (5 mg/mL) to quench the excess iodine.[4]

  • Isolate the Peptide: Isolate the cyclized peptide by a suitable purification method, such as chromatography.[4]

Visualizations

Trityl_Cleavage_Workflow Resin Peptidyl-Resin (Cys(Trt)) Cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Resin->Cleavage Reaction Agitate 2-3h at Room Temp Cleavage->Reaction Filtration Filter to Remove Resin Reaction->Filtration Precipitation Precipitate in Cold Diethyl Ether Filtration->Precipitation Isolation Centrifuge and Wash Precipitation->Isolation Drying Dry Crude Peptide Isolation->Drying Analysis HPLC & Mass Spec Analysis Drying->Analysis Final Deprotected Peptide Analysis->Final

Caption: Standard workflow for trityl group cleavage and peptide isolation.

Troubleshooting_Logic Start Incomplete Cleavage? CheckScavenger Increase/Change Scavenger (e.g., add TIS) Start->CheckScavenger Yes CheckSideProducts Side Products Present? Start->CheckSideProducts No CheckTime Increase Reaction Time (Monitor by HPLC) CheckScavenger->CheckTime CheckTime->CheckSideProducts UseReagentK Use Comprehensive Cocktail (e.g., Reagent K) CheckSideProducts->UseReagentK Yes CheckOxidation Oxidation Detected? CheckSideProducts->CheckOxidation No UseReagentK->CheckOxidation AddReducer Add Reducing Agent (e.g., EDT) CheckOxidation->AddReducer Yes Success Successful Deprotection CheckOxidation->Success No AddReducer->Success

Caption: A logical guide for troubleshooting common trityl deprotection issues.

References

Technical Support Center: Fmoc-Cys(Trt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using Fmoc-Cys(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with Fmoc-Cys(Trt)-OH during SPPS?

The use of Fmoc-Cys(Trt)-OH in SPPS can be accompanied by several side reactions that may impact peptide purity and yield. The most frequently encountered issues include:

  • Racemization: Cysteine is highly susceptible to racemization (loss of chiral integrity) during the activation and coupling steps, particularly when using base-mediated methods.[1][2][3] This is a significant issue for C-terminal cysteine residues.[1][4]

  • β-Elimination: Base-catalyzed β-elimination of the protected thiol group can occur, leading to the formation of dehydroalanine. This intermediate can then react with piperidine (B6355638) (used for Fmoc deprotection) to form piperidinylalanine adducts.[1][2][5] This is especially problematic for C-terminal cysteine residues attached to Wang-type resins.[1][2]

  • Incomplete Deprotection: The trityl (Trt) group is removed during the final trifluoroacetic acid (TFA) cleavage step. However, this reaction is reversible due to the stability of the trityl cation and the nucleophilicity of the thiol group.[1] Incomplete removal of the Trt group is a frequently encountered problem.[2]

  • S-Alkylation: During the final TFA cleavage, carbocations generated from the resin linker (e.g., from Wang resin) or other protecting groups can alkylate the free cysteine thiol group.[5][6][7] The liberated trityl cation itself can also lead to side reactions with other nucleophilic residues if not properly scavenged.[8]

Q2: How can I minimize racemization during the coupling of Fmoc-Cys(Trt)-OH?

Racemization of cysteine is exacerbated by base-mediated activation methods (e.g., HBTU/DIEA) and elevated temperatures, such as in microwave-assisted synthesis.[1] To minimize racemization:

  • Choice of Coupling Reagents: Employ coupling conditions that are acidic or neutral. Pre-formed symmetrical anhydrides or activations with DIPCDI/HOBt or DIPCDI/Oxyma are recommended as they result in negligible racemization.[1]

  • Avoid Pre-activation and Microwave Heating: These conditions can increase the extent of racemization.[1]

  • Alternative Protecting Groups: In situations where racemization is a major concern, consider using alternative cysteine derivatives like Fmoc-Cys(Thp)-OH, which has been shown to exhibit significantly lower racemization compared to Fmoc-Cys(Trt)-OH.[1][2]

Q3: What causes β-elimination and piperidinylalanine formation, and how can I prevent it?

This side reaction is initiated by the base (piperidine) used for Fmoc deprotection, particularly affecting C-terminal cysteine residues. The use of Wang-type resins can worsen this issue.[1][2]

  • Resin Selection: The use of trityl-type resins such as 2-chlorotrityl resin is strongly recommended for the synthesis of peptides with C-terminal cysteine, as this has been shown to reduce these side reactions to acceptable levels.[1]

  • Alternative Protecting Groups: Fmoc-Cys(Thp)-OH has demonstrated significantly lower β-piperidinylalanine formation compared to Fmoc-Cys(Trt)-OH when cysteine is at the C-terminus on a Wang resin.[1][2]

Q4: How do I ensure complete removal of the trityl (Trt) protecting group?

The reversibility of the S-Trt deprotection requires specific attention to the cleavage conditions.

  • Use of Scavengers: It is crucial to use a cleavage cocktail containing a scavenger that can effectively and irreversibly trap the liberated trityl cation. Triisopropylsilane (B1312306) (TIS) is highly effective for this purpose, converting the trityl cation to triphenylmethane.[1]

  • Cleavage Cocktail Composition: A standard cleavage cocktail for acid-labile protecting groups like Trt is a mixture of TFA/TIS/water (95:2.5:2.5, v/v/v).[5] For peptides with multiple Cys(Trt) residues, adding 2.5% ethanedithiol (EDT) to the cleavage cocktail can help maintain the reduced state of the cysteine thiol and minimize alkylation side products.[1]

  • Sufficient Reagent Volume: Ensure an adequate volume of the cleavage cocktail is used, typically around 10 mL per gram of resin, to drive the deprotection to completion.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments and provides actionable solutions.

Problem 1: Low yield of the desired peptide and presence of a major impurity with a mass of +85 Da.
  • Potential Cause: Formation of a piperidinylalanine adduct due to β-elimination, especially if cysteine is at the C-terminus.

  • Troubleshooting Steps:

    • Confirm the Side Product: Analyze the crude peptide by mass spectrometry to confirm the +85 Da mass shift corresponding to the piperidinyl adduct.

    • Resin Choice: If using a Wang-type resin for a C-terminal cysteine peptide, re-synthesize the peptide using a 2-chlorotrityl resin.[1]

    • Alternative Amino Acid Derivative: Consider using Fmoc-Cys(Thp)-OH instead of Fmoc-Cys(Trt)-OH for the C-terminal residue.[1][2]

Problem 2: Appearance of a diastereomeric impurity in the HPLC analysis of the crude peptide.
  • Potential Cause: Racemization of the cysteine residue during coupling.

  • Troubleshooting Steps:

    • Review Coupling Chemistry: If using a base-mediated coupling method (e.g., HBTU/DIEA), switch to a less racemization-prone method like DIPCDI/HOBt or DIPCDI/Oxyma.[1]

    • Temperature Control: If using microwave-assisted SPPS, consider reducing the temperature or using a conventional synthesis method for the cysteine-containing portion of the peptide.

    • Comparative Analysis: A study showed that with HCTU/6-Cl-HOBt/DIEA activation, Fmoc-Cys(Trt)-OH led to 8.0% D-Cys formation at 25°C, while Fmoc-Cys(Dpm)-OH resulted in only 1.2%.[2] This highlights the impact of the protecting group on racemization.

Problem 3: A significant peak corresponding to the Trt-protected peptide remains in the crude product after TFA cleavage.
  • Potential Cause: Incomplete deprotection of the Cys(Trt) group.

  • Troubleshooting Steps:

    • Verify Cleavage Cocktail Composition: Ensure the cleavage cocktail contains an effective scavenger for the trityl cation, such as triisopropylsilane (TIS).[1] A recommended mixture is TFA/TIS/water (95:2.5:2.5).[5]

    • Optimize Cleavage Time: Extend the cleavage time to 3-4 hours and monitor the deprotection progress by taking small aliquots for analysis.[5]

    • Increase Scavenger Concentration: For peptides with multiple Trt groups or other protecting groups that generate carbocations, consider increasing the concentration of the scavenger.

Quantitative Data Summary

The following table summarizes the extent of racemization observed for different cysteine derivatives under specific coupling conditions.

Fmoc-Cys DerivativeCoupling Method% Racemization (D-Cys formation)Reference
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3%[2][8]
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8%[2]
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74%[1][2]
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBt/DIEA (at 25°C)8.0%[2]
Fmoc-Cys(Dpm)-OHHCTU/6-Cl-HOBt/DIEA (at 25°C)1.2%[2]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling of Fmoc-Cys(Trt)-OH

This protocol is a general workflow for the incorporation of Fmoc-Cys(Trt)-OH into a peptide sequence on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.[5]

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.[5]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (0.4 mmol, 4 eq.) and an activating agent such as HOBt (0.4 mmol, 4 eq.) in DMF.

    • Add a coupling reagent like DIPCDI (0.4 mmol, 4 eq.).

    • Add the activated amino acid solution to the resin and allow it to couple for 30-60 minutes.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.[5]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[5]

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.[5]

Protocol 2: Cleavage and Deprotection of a Cys(Trt)-Containing Peptide

This protocol outlines the final cleavage of the peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin under vacuum.[5]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/water (95:2.5:2.5, v/v/v). For peptides containing multiple Cys(Trt) residues, a cocktail of TFA/EDT/TIS/water can be used.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.[5]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[5]

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.[5]

Visual Diagrams

SPPS_Workflow Resin Resin Swelling Resin Swelling (DMF) Resin->Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-Cys(Trt)-OH, Coupling Reagents) Fmoc_Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat Repeat Cycles Washing->Repeat for next amino acid Cleavage Final Cleavage (TFA/TIS/H2O) Washing->Cleavage after final coupling Repeat->Fmoc_Deprotection Crude_Peptide Crude Peptide Cleavage->Crude_Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Cysteine_Side_Reactions cluster_coupling During Coupling cluster_deprotection During Fmoc Deprotection cluster_cleavage During Final Cleavage Cys_L Fmoc-Cys(Trt)-OH (L-form) Cys_D Fmoc-Cys(Trt)-OH (D-form) (Racemization) Cys_L->Cys_D Base, Activation Cys_Resin Peptide-Cys(Trt)-Resin DHA Dehydroalanine intermediate (β-Elimination) Cys_Resin->DHA Piperidine Piperidinylalanine Piperidinylalanine Adduct DHA->Piperidinylalanine Piperidine Peptide_Cys_Trt Peptide-Cys(Trt) Peptide_Cys_SH Peptide-Cys-SH Peptide_Cys_Trt->Peptide_Cys_SH TFA Trt_Cation Trityl Cation (Trt+) Peptide_Cys_Trt->Trt_Cation TFA Peptide_Cys_SH->Peptide_Cys_Trt Trt+ S_Alkylation S-Alkylated Peptide Peptide_Cys_SH->S_Alkylation R+ Resin_Cation Resin Carbocation (R+)

Caption: Key side reactions involving Fmoc-Cys(Trt)-OH during SPPS.

References

Technical Support Center: Cysteine Protection During Peptide Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize S-alkylation of cysteine residues during the final cleavage step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is S-alkylation of cysteine and why is it a significant problem during peptide cleavage?

A: S-alkylation is an undesirable side reaction where the nucleophilic thiol group (-SH) of a deprotected cysteine residue is modified by reactive carbocations generated during the acidic cleavage of protecting groups from other amino acids (e.g., tert-butyl from Ser, Thr, Asp, Glu) or from the resin linker.[1] This results in the formation of a stable thioether bond, creating a significant impurity that can be challenging to separate from the desired peptide, thereby reducing the overall yield and complicating purification.[1] The most common form of this side reaction is S-tert-butylation, where the tert-butyl cation released from tBu-based protecting groups alkylates the cysteine thiol.[2][3]

Q2: I've observed a side product with a mass increase of +56 Da in my peptide containing Cys and Ser(tBu). What is the likely cause?

A: A mass increase of +56 Da strongly indicates S-tert-butylation of a cysteine residue.[3] During TFA-mediated cleavage, the tert-butyl (tBu) protecting group from Ser(tBu) is released as a tert-butyl cation. This cation can then alkylate the highly nucleophilic thiol group of cysteine, resulting in an irreversible S-tert-butylated side product.[3]

Q3: How can I effectively prevent S-alkylation of cysteine during TFA cleavage?

A: The most effective method to prevent S-alkylation is to use a "cleavage cocktail" containing scavengers.[1] Scavengers are nucleophilic reagents that are either more reactive or present at a much higher concentration than the cysteine thiol. They act by rapidly quenching the carbocations as they are formed.[1] Commonly used scavengers include triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT), dithiothreitol (B142953) (DTT), thioanisole (B89551), and dimethyl sulfide (B99878) (DMS).[2][4][5] The selection and concentration of these scavengers are crucial for providing efficient protection against S-alkylation.[4]

Troubleshooting Guide

Issue: Significant S-tert-butylation of Cysteine Detected

Symptoms:

  • A major impurity peak is observed during HPLC analysis of the crude peptide.

  • Mass spectrometry analysis reveals a +56 Da adduct on cysteine-containing fragments.

Possible Causes:

  • Inefficient scavenging of tert-butyl cations generated from tBu-protected residues (e.g., Ser(tBu), Thr(tBu), Asp(tBu), Glu(tBu)).[2]

  • The cleavage cocktail lacks appropriate scavengers or contains them in insufficient concentrations.[4]

  • Prolonged cleavage time or elevated temperature, which can increase the extent of side reactions.[2]

Solutions:

  • Optimize the Scavenger Composition in the Cleavage Cocktail: The choice of scavengers is critical. While a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail is a general starting point, it may not be sufficient for peptides with multiple tBu groups.[3][4] The addition of thiol-based scavengers is highly recommended.

  • Employ a Two-Step Cleavage Strategy: For particularly sensitive peptides, a two-step cleavage protocol can be beneficial. This involves an initial treatment with a milder TFA concentration followed by an increase in TFA concentration.[2]

  • Adjust Cleavage Time and Temperature: Shorter cleavage times at room temperature are generally preferred. While increasing the temperature can enhance the removal of some protecting groups, it can also exacerbate S-alkylation.[2]

Quantitative Data on Scavenger Performance

The following table summarizes the effectiveness of different scavengers in reducing Cys S-tert-butylation during the cleavage of a model Cys-containing peptide.

Scavenger Added to TFA/TIS/H₂O (90:2.5:2.5:5)% Area of S-t-butylated Peptide (HPLC)
None (Control)18.2%
Anisole13.9%
m-Cresol12.5%
Thioanisole11.2%
1,2-Ethanedithiol (EDT)10.5%
1,4-Butanedithiol (1,4-BDMT)9.8%
Dithiothreitol (DTT)9.5%

Data adapted from a study on a model 14-mer C-terminal Cys-containing peptide cleaved for 1 hour at room temperature.[2]

Experimental Protocols

Protocol 1: Standard TFA Cleavage with Thiol Scavengers

This protocol is suitable for most peptides containing cysteine and tBu-protected residues.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • 1,2-Ethanedithiol (EDT)

  • Dichloromethane (DCM)

  • Ice-cold diethyl ether

  • Reaction vessel (e.g., fritted syringe)

  • Centrifuge

Procedure:

  • Resin Preparation: Place the peptidyl-resin in a reaction vessel. Wash the resin thoroughly with DCM (3 x 5 mL) to remove residual DMF and dry under a stream of nitrogen for at least 30 minutes.[3]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. For every 100 mg of resin, prepare 1 mL of the cocktail with the following composition: TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v).[6]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin. Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin from the filtrate containing the peptide. Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates. Add the filtrate dropwise to a 10-fold excess of ice-cold diethyl ether to precipitate the crude peptide.[3]

  • Peptide Isolation: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the suspension and carefully decant the ether.[3]

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual acid. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3]

Protocol 2: Two-Step Cleavage for Sensitive Peptides

This protocol is recommended for peptides that are highly susceptible to S-alkylation.

Materials:

  • Same as Protocol 1, with the addition of thioanisole and dimethyl sulfide (DMS).

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Step 1 Cleavage:

    • Prepare the initial cleavage cocktail: TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10 v/v/v/v/v/w).[2]

    • Add this cocktail to the resin and agitate for 30 minutes at room temperature.[2]

  • Step 2 Cleavage:

    • Add additional TFA to the mixture to bring the final TFA concentration to approximately 80%.[2]

    • Continue to agitate for another 1.5 to 2 hours.[2]

  • Peptide Precipitation, Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1.

Visualizations

S_Alkylation_Mechanism cluster_cleavage TFA Cleavage cluster_peptide Deprotected Peptide cluster_reaction Side Reaction Pathway cluster_scavenger Protective Pathway Protecting_Group Ser(tBu) / Thr(tBu) tBu_Cation tert-butyl cation (Reactive Electrophile) Protecting_Group->tBu_Cation TFA S_Alkylated_Peptide S-tert-butylated Cysteine (Side Product) tBu_Cation->S_Alkylated_Peptide Quenched_Cation Neutralized Species tBu_Cation->Quenched_Cation Cys_SH Cysteine Thiol (Nucleophile) Cys_SH->S_Alkylated_Peptide Scavenger Scavenger (e.g., EDT, DTT) Scavenger->Quenched_Cation

Caption: Mechanism of Cysteine S-alkylation and the role of scavengers.

Cleavage_Workflow start Start: Dry Peptidyl-Resin prep_cocktail Prepare Cleavage Cocktail (TFA + Scavengers) start->prep_cocktail cleavage Add Cocktail to Resin Agitate for 2-3 hours prep_cocktail->cleavage filtration Filter to Separate Resin and Filtrate cleavage->filtration precipitation Precipitate Peptide in Cold Diethyl Ether filtration->precipitation centrifugation Centrifuge to Pellet Peptide precipitation->centrifugation wash Wash Pellet with Cold Ether (2-3x) centrifugation->wash dry Dry Crude Peptide wash->dry end End: Purified Peptide dry->end

Caption: General workflow for peptide cleavage and deprotection.

References

Technical Support Center: Troubleshooting Incomplete Deprotection of the Trityl (Trt) Group

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the incomplete deprotection of the trityl (Trt) protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Trt group deprotection?

A1: Incomplete deprotection of the Trt group typically stems from a few key factors:

  • Insufficient Acid Strength or Concentration: The Trt group is cleaved under acidic conditions. If the concentration of the acid, most commonly trifluoroacetic acid (TFA), is too low, the reaction may not proceed to completion.[1]

  • Inadequate Reaction Time: Deprotection is not instantaneous. Insufficient reaction time can leave a significant portion of the starting material protected.[1] This is a known issue, particularly with N-terminal asparagine (Asn) residues protected with Trt, which exhibit extremely slow removal.[2][3][4]

  • Ineffective Scavenging: The deprotection mechanism generates a stable but highly reactive trityl cation (Trt+).[5] Without effective scavengers, this cation can re-attach to the deprotected functional group (e.g., the thiol on cysteine), leading to an equilibrium that favors the protected state.[6]

  • Substrate-Specific Steric Hindrance: The bulky nature of the Trt group and the steric environment of the substrate can sometimes hinder the access of the acidic reagent to the cleavage site.

Q2: How can I monitor the progress of my Trt deprotection reaction?

A2: The most effective method for monitoring the progress of a deprotection reaction is by using analytical High-Performance Liquid Chromatography (HPLC).[1] By taking small aliquots of the reaction mixture at various time points, quenching the acid, and analyzing the samples, you can observe the disappearance of the peak corresponding to the Trt-protected starting material and the appearance of the peak for the deprotected product. This allows for the optimization of the reaction time to ensure complete deprotection while minimizing potential side reactions.[1] Mass spectrometry (MS) can also be used to confirm the presence of both the protected and deprotected species by identifying their respective molecular weights.

Q3: What is the role of a scavenger and which one should I choose?

A3: Scavengers are crucial for trapping the reactive trityl cations generated during deprotection, thereby preventing them from re-alkylating the desired product or reacting with sensitive residues like tryptophan or tyrosine.[5] The choice of scavenger is critical for driving the deprotection reaction to completion.

  • Trialkylsilanes (e.g., Triisopropylsilane - TIS): These are highly effective scavengers that irreversibly reduce the trityl cation to triphenylmethane.[1] TIS is strongly recommended when Trt groups are present.[4]

  • Thiols (e.g., 1,2-Ethanedithiol - EDT): EDT is an excellent scavenger, particularly for tert-butyl cations if other protecting groups like Boc are present. It also helps to keep cysteine residues in a reduced state.

  • Thioanisole: This scavenger can accelerate the deprotection of certain protecting groups and is often included in cleavage cocktails.[6]

Q4: I'm observing incomplete deprotection of an N-terminal Asn(Trt). What should I do?

A4: This is a well-documented issue where the removal of the Trt group from an N-terminal asparagine is unusually slow under standard TFA conditions.[2][3] To address this, you can:

  • Extend the cleavage time: Increasing the reaction time to 4 hours or more can help drive the deprotection to completion.[4][7]

  • Consider alternative protecting groups: For future syntheses, using a different protecting group for asparagine, such as Asn(Dmcp) or xanthenyl (Xan), can overcome this problem as they are more labile under standard deprotection conditions.[7][8]

Q5: Can the Trt group be removed without strong acids?

A5: Yes, alternative methods for Trt group removal exist for substrates that are sensitive to strong acids:

  • Lewis Acids: Lewis acids such as ZnCl2 can be used for deprotection.[9]

  • Reductive Cleavage: Treatment with triethylsilane (Et3SiH) in the presence of TFA can cleanly remove the S-trityl group.[10]

  • Oxidative Cleavage: For S-Trityl groups, treatment with iodine (I2) can lead to deprotection and simultaneous disulfide bond formation.[11]

  • Dilute HCl in Fluoro Alcohols: A solution of 0.1 N HCl in hexafluoroisopropanol (HFIP) has been shown to rapidly and cleanly remove Trt groups.[12]

Troubleshooting Guide

If you are experiencing incomplete Trt deprotection, follow this systematic approach to identify and resolve the issue.

Problem: HPLC analysis shows a significant amount of remaining Trt-protected starting material after the deprotection reaction.

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monitor_hplc -> end_success [label="Complete"]; monitor_hplc -> consider_alternatives [label="Still Incomplete"];

consider_alternatives -> end_fail; } .enddot Caption: Troubleshooting workflow for incomplete Trt deprotection.

Deprotection Cocktails and Conditions

The following table summarizes common cleavage cocktails used for Trt deprotection, primarily in the context of solid-phase peptide synthesis (SPPS).

Reagent Cocktail Composition (v/v/v)Target Protecting Groups & CommentsTypical Reaction Time
TFA / TIS / H₂O (95:2.5:2.5) Standard for most Trt-protected peptides, including Cys(Trt). TIS is crucial for scavenging the Trt cation.[1][13]2-4 hours
TFA / Thioanisole / EDT / Anisole (90:5:3:2) A general-purpose "Reagent R" cocktail for peptides with sensitive residues. EDT helps keep Cys reduced.[3][14]1-8 hours
TFA / Phenol / H₂O / TIS (88:5:5:2) "Reagent B", an "odorless" alternative to thiol-containing cocktails. Good for scavenging Trt groups.[3]1-4 hours
1-2% TFA in DCM with 2.5% TIS For selective deprotection of highly acid-labile groups like Mmt in the presence of Trt.[13]30-60 minutes
0.1 N HCl in Hexafluoroisopropanol (HFIP) A TFA-free method for rapid removal of Trt and other acid-labile groups.[12]10-15 minutes

Key Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection of a Cys(Trt)-Containing Peptide on Resin

This protocol describes the standard procedure for cleaving a peptide from the resin while simultaneously removing the Trt group from a cysteine residue.

  • Preparation: Weigh the peptide-resin (e.g., 100 mg) and place it in a suitable reaction vessel.[1] Wash the resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For 100 mg of resin, prepare approximately 2 mL of the cocktail.[1]

  • Deprotection Reaction: Add the cleavage cocktail to the resin. The mixture may turn yellow due to the formation of the trityl cation.[3][15] Gently agitate the mixture at room temperature for 2-3 hours.[13]

  • Reaction Monitoring (Optional): After 1-2 hours, take a small aliquot of the supernatant, precipitate the peptide with cold diethyl ether, and analyze by HPLC to check the progress.[1]

  • Work-up: Once the reaction is complete, filter the resin and collect the filtrate.

  • Peptide Precipitation: Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[1]

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.[1]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile (B52724) with 0.1% TFA) and analyze by HPLC and Mass Spectrometry.

Protocol 2: Deprotection of S-Trityl with Simultaneous Disulfide Bond Formation

This protocol is suitable for when the desired product is a cyclized or dimerized peptide containing a disulfide bond.

  • Dissolve the Peptide: Dissolve the S-Trityl protected peptide in dichloromethane (DCM) at a concentration of approximately 1 mg/mL.

  • Add Iodine: Add a 0.1 M solution of iodine in DCM (approximately 22 equivalents per mole of peptide). Stir the reaction mixture for 5 minutes at room temperature.[11]

  • Quench the Reaction: Add a 0.2 M citrate (B86180) buffer containing ascorbic acid (5 mg/mL) to quench the excess iodine.[11]

  • Isolate the Product: Isolate the peptide by a suitable chromatographic method, such as on a Sephadex column.[11]

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product_thiol [label="Product:\nFree Thiol (R-SH)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product_disulfide [label="Product:\nDisulfide (R-S-S-R)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> standard_deprotection; start -> oxidative_deprotection;

standard_deprotection -> reagents_standard; reagents_standard -> intermediate;

intermediate -> scavenging; scavenging -> product_thiol;

oxidative_deprotection -> reagents_oxidative; reagents_oxidative -> product_disulfide; } .enddot Caption: Deprotection pathways for S-Trityl protected compounds.

References

Technical Support Center: Stability of Fmoc-Cys(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Fmoc-Cys(Trt)-OH during Solid-Phase Peptide Synthesis (SPPS), with a particular focus on the effects of basic conditions used for Fmoc deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Fmoc-Cys(Trt)-OH during the basic conditions of Fmoc deprotection in SPPS?

A1: The primary stability concerns for Fmoc-Cys(Trt)-OH during basic treatment (e.g., with piperidine) are two main side reactions, especially when Cysteine is the C-terminal residue:

  • Racemization (Epimerization): The chiral integrity of the Cysteine residue can be compromised under basic conditions, leading to the formation of the D-isomer. This is a significant issue as it can be difficult to separate the resulting diastereomeric peptides.[1][2][3]

  • β-Elimination followed by Piperidine (B6355638) Addition: The protected sulfhydryl group can undergo base-catalyzed β-elimination to form a dehydroalanine (B155165) intermediate. This reactive intermediate can then be attacked by piperidine (from the deprotection solution) to form a 3-(1-piperidinyl)alanine adduct.[1][4][5] This results in a peptide with an unexpected mass increase of +51 Da.[1][6]

Q2: How does the choice of resin affect the stability of a C-terminal Fmoc-Cys(Trt)-OH?

A2: The choice of resin significantly impacts the stability of a C-terminal Cysteine residue.

  • Wang-type resins are more prone to causing epimerization and β-elimination side reactions.[1][4]

  • 2-Chlorotrityl (2-CTC) resins are highly recommended for the synthesis of peptides with C-terminal Cysteine.[1][4][7] The steric bulk of the 2-chlorotrityl group helps to suppress these base-induced side reactions.[1]

Q3: Are there alternative bases to piperidine that can minimize these side reactions?

A3: Yes, several alternatives to piperidine have been investigated to mitigate side reactions:

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a stronger, non-nucleophilic base that can lead to faster Fmoc deprotection.[8] However, it does not scavenge the dibenzofulvene byproduct of Fmoc cleavage, which can lead to other side reactions if not properly managed.[8] Some studies suggest that for certain applications, DBU can reduce epimerization compared to piperidine.[8]

  • Piperazine (B1678402): Piperazine has been reported to cause less aspartimide formation and racemization of C-terminal cysteine compared to piperidine in some studies.[9][10] A combination of piperazine and DBU has also been proposed as a rapid and efficient alternative to piperidine.[10][11]

  • Collidine (2,4,6-trimethylpyridine): This bulkier and less basic amine can be used to minimize racemization during the coupling of Fmoc-Cys(Trt)-OH, especially when using phosphonium (B103445) or aminium-based coupling reagents.[1][5]

Q4: What are the recommended coupling conditions to minimize racemization of Fmoc-Cys(Trt)-OH?

A4: To minimize racemization during the coupling step:

  • Avoid pre-activation and the use of strong bases like N-methylmorpholine (NMM) with coupling reagents like HBTU or HATU.[1]

  • Use carbodiimide-based activators such as diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 6-Cl-HOBt.[1]

  • Consider using pre-formed pentafluorophenyl (Pfp) esters.[1]

  • When using uronium or phosphonium reagents, it is strongly recommended to use a hindered base like collidine.[12]

Troubleshooting Guides

Problem 1: Detection of a D-Cysteine diastereomer in the final peptide.

Possible Cause: Racemization of the Cysteine residue during Fmoc deprotection or coupling.

Solutions:

  • Optimize Fmoc Deprotection:

    • Minimize the duration of piperidine treatment.

    • For C-terminal Cysteine, use a 2-chlorotrityl (2-CTC) resin instead of a Wang-type resin.[1][4]

    • Consider using a milder base for deprotection, such as piperazine, or a different base system like DBU/piperazine, though optimization is required.[9][10]

  • Optimize Coupling Conditions:

    • Switch to a coupling cocktail known to suppress racemization, such as DIC/HOBt.[1]

    • If using phosphonium/aminium reagents, replace DIPEA or NMM with a bulkier base like collidine.[1][5]

  • Analytical Verification:

    • Confirm the presence of the D-isomer by chiral HPLC analysis after peptide hydrolysis and derivatization with a chiral reagent like Marfey's reagent.[13][14]

Problem 2: An unexpected mass peak of +51 Da is observed in the LC-MS analysis.

Possible Cause: Formation of a 3-(1-piperidinyl)alanine adduct at a Cysteine residue due to β-elimination.

Solutions:

  • Reduce Piperidine Exposure:

    • Minimize the time the peptide is exposed to the piperidine solution during Fmoc deprotection.

    • Ensure thorough washing after the deprotection step to completely remove piperidine before proceeding to the next coupling.

  • Resin Selection:

    • For C-terminal Cysteine, utilize a 2-chlorotrityl (2-CTC) resin to minimize this side reaction.[1][4]

  • Alternative Protecting Groups:

    • For particularly problematic sequences, consider using an alternative Cysteine protecting group that is more stable to β-elimination, such as Fmoc-Cys(Thp)-OH.[4]

Quantitative Data Summary

Table 1: Racemization of C-terminal Cysteine with Different Protecting Groups and Coupling Conditions.

Cysteine DerivativeCoupling Reagent% D-Cys FormationReference
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3%[4][15]
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8%[4]
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74%[4]

Experimental Protocols

Protocol 1: Analysis of Cysteine Racemization by HPLC after Derivatization with Marfey's Reagent
  • Peptide Hydrolysis:

    • Place a small sample of the purified peptide (approx. 50-100 µg) in a hydrolysis tube.

    • Add 200 µL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After hydrolysis, cool the tube and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

  • Derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide):

    • Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.

    • Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.

    • Dilute the sample with the HPLC mobile phase for analysis.

  • RP-HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient suitable for separating the derivatized amino acids (e.g., 10-50% B over 30 minutes).

    • Detection: UV at 340 nm.

    • Quantification: Integrate the peak areas of the L-Cys and D-Cys derivatives to determine the percentage of racemization. The L-amino acid derivative typically elutes before the D-amino acid derivative.[14]

Protocol 2: Standard Fmoc-SPPS Cycle for Minimizing Cysteine Side Reactions
  • Resin Selection and Swelling:

    • For peptides with C-terminal Cysteine, use a 2-chlorotrityl chloride resin.[16]

    • Swell the resin in dimethylformamide (DMF) for 30 minutes in the reaction vessel.[1]

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 3 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 7 minutes. Drain.

    • Wash the resin thoroughly with DMF (5-7 times).[1]

  • Amino Acid Coupling (for Cysteine):

    • In a separate vessel, pre-activate Fmoc-Cys(Trt)-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling completion using a qualitative test (e.g., Ninhydrin test).[1]

  • Washing:

    • Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[1]

  • Repeat Cycle:

    • Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Visualizations

Racemization_Pathway L_Cys L-Cys(Trt) residue on resin Enolate Enolate Intermediate L_Cys->Enolate α-proton abstraction D_Cys D-Cys(Trt) residue on resin Enolate->D_Cys Reprotonation Base Base (e.g., Piperidine) Base->L_Cys

Caption: Base-catalyzed racemization of a C-terminal Cysteine residue.

Beta_Elimination_Pathway Cys_Resin Cys(Trt) residue on resin Dehydroalanine Dehydroalanine Intermediate Cys_Resin->Dehydroalanine β-elimination Adduct 3-(1-piperidinyl)alanine adduct Dehydroalanine->Adduct Michael Addition Base Base (e.g., Piperidine) Base->Cys_Resin Piperidine Piperidine Piperidine->Dehydroalanine Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Analysis Analysis of Side Reactions cluster_Racemization Racemization Analysis Resin Resin Deprotection Deprotection Resin->Deprotection Coupling Coupling Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat Washing->Repeat Cleavage Cleavage Repeat->Cleavage Crude_Peptide Crude_Peptide Cleavage->Crude_Peptide HPLC_MS HPLC_MS Crude_Peptide->HPLC_MS Hydrolysis Hydrolysis Crude_Peptide->Hydrolysis Analysis_Results Analysis_Results HPLC_MS->Analysis_Results Troubleshooting Troubleshooting Analysis_Results->Troubleshooting Derivatization Derivatization Hydrolysis->Derivatization Chiral_HPLC Chiral_HPLC Derivatization->Chiral_HPLC Chiral_HPLC->Troubleshooting

References

Technical Support Center: TFA Cleavage of Trityl-Protected Cysteine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the trifluoroacetic acid (TFA) cleavage of trityl (Trt)-protected cysteine (Cys) peptides.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of scavengers in the TFA cleavage of Cys(Trt)-protected peptides?

A1: During TFA cleavage, the acid removes the trityl protecting group from the cysteine thiol, generating a stable trityl carbocation (Trt+).[1] This carbocation is highly reactive and can re-attach to the nucleophilic thiol group of the deprotected cysteine, leading to incomplete deprotection.[2][3] Scavengers are added to the cleavage cocktail to "trap" or quench these reactive carbocations, preventing them from reacting with the desired peptide and minimizing side reactions.[1][3]

Q2: What are the most common side reactions observed during the TFA cleavage of Cys(Trt) peptides?

A2: The most prevalent side reactions include:

  • Re-tritylation: The cleaved trityl cation re-attaches to the cysteine thiol.[1][2]

  • S-tert-butylation: tert-Butyl cations, generated from other protecting groups like Boc or tBu, can attach to the cysteine thiol, resulting in an S-tert-butylated peptide.[4][5]

  • Oxidation: The free thiol group of cysteine is susceptible to oxidation, which can lead to the formation of disulfide bonds, either intramolecularly or intermolecularly.[6][7]

Q3: Which scavengers are recommended for the deprotection of Cys(Trt)-containing peptides?

A3: Several scavengers are effective for cleaving Cys(Trt)-containing peptides. The choice of scavenger depends on the other amino acids present in the peptide. Common scavengers and their primary roles are:

  • Triisopropylsilane (TIS): An excellent scavenger for trityl cations.[1][4]

  • 1,2-Ethanedithiol (B43112) (EDT): Helps to keep the cysteine in a reduced state and is an effective scavenger for t-butyl cations.[2]

  • Water: Acts as a scavenger for tert-butyl cations.[4]

  • Thioanisole (B89551): Can accelerate the removal of some protecting groups and acts as a scavenger.[8]

Troubleshooting Guide

Problem 1: Incomplete removal of the Trityl group, observed as a +242 Da mass addition to the desired peptide mass.

  • Cause: Insufficient or inappropriate scavengers in the cleavage cocktail failed to effectively quench the trityl cations generated from the Cys(Trt) protecting group, leading to re-attachment.[1]

  • Solution:

    • Increase Scavenger Concentration: Ensure your cleavage cocktail contains at least 5% TIS, which is highly effective at trapping trityl cations.[1]

    • Optimize Cleavage Cocktail: For peptides with multiple Cys(Trt) residues, consider using a more robust scavenger cocktail like Reagent K (TFA/phenol (B47542)/water/thioanisole/EDT).[1][9]

    • Repeat Cleavage: The peptide can be re-treated with a fresh cleavage cocktail containing an optimized scavenger mixture.[10]

Problem 2: Formation of S-tert-butylated Cys residues, observed as a +56 Da mass addition.

  • Cause: Reaction of the liberated cysteine thiol with tert-butyl cations generated from tBu-based protecting groups (e.g., on Ser, Thr, Asp, Glu) during cleavage.[4][5]

  • Solution:

    • Employ a Thiol Scavenger: The addition of EDT to the cleavage cocktail is particularly effective in preventing this side reaction.

    • Two-Step Cleavage: A two-step cleavage protocol can be beneficial. An initial treatment with a lower concentration of TFA followed by the addition of more TFA can yield better results. For example, an initial treatment with TFA/TIS/H2O/thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 minutes, followed by the addition of TFA to 80% for another 150 minutes has been shown to be effective.[4][5]

Problem 3: Peptide degradation or unexpected side products.

  • Cause: The presence of other sensitive residues (e.g., Met, Trp, Tyr) in the peptide can lead to various side reactions if not properly scavenged.[11]

  • Solution:

    • Use a Broad-Spectrum Cocktail: Reagent K is often recommended for peptides containing a combination of sensitive residues like Cys, Met, Trp, and Tyr.[11]

    • "Odorless" Cocktail: If the odor of thiol scavengers is a concern, Reagent B (TFA/phenol/water/TIS) can be used, which is particularly effective for trityl-based protecting groups, though it does not prevent methionine oxidation.[11]

Scavenger Cocktail Performance

The following table summarizes the performance of different scavenger cocktails in mitigating S-alkylation side reactions.

Peptide-ResinCleavage Cocktail Composition (v/v/v)Cleavage Time (h)S-Alkylated Byproduct (%)Reference
Ac-Ala-Arg(Pbf)-Cys(Trt)-Wang94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS210[9]
Ac-Ala-Arg(Pbf)-Cys(Trt)-Wang80% TFA, 18% EDT, 1% TIS, 1% H₂O2< 2[9]
Ac-Cys(Trt)-Arg(Pbf)-Ala-Wang95% TFA, 2.5% TIS, 2.5% H₂O225[9]
Ac-Cys(Trt)-Arg(Pbf)-Ala-Wang90% TFA, 5% EDT, 2.5% TIS, 2.5% H₂O28[9]

Experimental Protocols

Protocol 1: Standard TFA Cleavage

This protocol is suitable for most peptides containing Cys(Trt).

  • Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol) in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. A common mixture is 95% TFA, 2.5% TIS, and 2.5% H₂O. For a 10 mL total volume, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of deionized water.[1]

  • Cleavage Reaction: Add 5-10 mL of the cleavage cocktail per gram of resin. Gently agitate the mixture at room temperature for 2-3 hours. The resin may turn yellow or red as the trityl cation is released.[1]

  • Filtration: Collect the filtrate, which contains your peptide.

  • Resin Wash: Wash the resin beads 2-3 times with a small volume of fresh TFA and combine all filtrates.[1]

  • Precipitation: In a centrifuge tube, add 10 volumes of ice-cold diethyl ether. Add the TFA filtrate dropwise into the cold ether while gently vortexing to form a white precipitate of the crude peptide.[1]

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.[1]

  • Washing: Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting after each wash.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage with Reagent K for Sensitive Peptides

Use this protocol for peptides containing Cys along with other sensitive residues like Met, Trp, or Tyr.

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation (Reagent K): Prepare Reagent K fresh by mixing TFA (8.25 mL), phenol (0.5 g), deionized water (0.5 mL), thioanisole (0.5 mL), and 1,2-ethanedithiol (EDT) (0.25 mL) for a total volume of approximately 10 mL. Caution: Perform this in a certified fume hood.[1]

  • Cleavage Reaction: Add the freshly prepared Reagent K to the resin and agitate at room temperature for 2-4 hours.

  • Workup: Follow steps 4 through 9 from Protocol 1 for filtration, precipitation, washing, and drying of the final peptide.[1]

Visual Guides

TFA_Cleavage_Workflow start Start: Peptide-Resin prep_resin Resin Preparation (Swell and Dry) start->prep_resin cleavage Cleavage Reaction (2-3 hours at RT) prep_resin->cleavage prep_cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O) prep_cocktail->cleavage filtration Filter to Collect Peptide cleavage->filtration precipitation Precipitate Peptide in Cold Diethyl Ether filtration->precipitation isolation Isolate by Centrifugation precipitation->isolation wash_dry Wash and Dry Peptide isolation->wash_dry end End: Crude Peptide wash_dry->end

Caption: Standard workflow for TFA cleavage of peptides from solid support.

Troubleshooting_Tree start Observe Unexpected Mass in Final Product? mass_plus_242 Mass +242 Da? start->mass_plus_242 Yes no_issue Cleavage Successful start->no_issue No mass_plus_56 Mass +56 Da? mass_plus_242->mass_plus_56 No incomplete_deprotection Incomplete Deprotection (Re-tritylation) mass_plus_242->incomplete_deprotection Yes other_issue Other Side Reactions? mass_plus_56->other_issue No s_tert_butylation S-tert-butylation mass_plus_56->s_tert_butylation Yes sensitive_residue_degradation Sensitive Residue Degradation other_issue->sensitive_residue_degradation Yes solution_242 Solution: - Increase TIS concentration - Use Reagent K - Repeat cleavage incomplete_deprotection->solution_242 solution_56 Solution: - Add EDT to cocktail - Use two-step cleavage s_tert_butylation->solution_56 solution_other Solution: - Use Reagent K - Optimize scavenger mix for specific sensitive residues sensitive_residue_degradation->solution_other

Caption: Troubleshooting decision tree for common side reactions.

References

Technical Support Center: Purification of Peptides Synthesized with Labeled Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of synthetic peptides, with a special focus on those containing labeled cysteine residues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude synthetic peptides?

After solid-phase peptide synthesis (SPPS), the crude product is a mixture containing the desired full-length peptide and various impurities.[1][2] Common peptide-related impurities include:

  • Truncated Peptides: Sequences missing one or more amino acids from the N-terminus due to incomplete coupling reactions.[2]

  • Deletion Peptides: Peptides lacking an amino acid within the sequence, often caused by incomplete deprotection of the N-terminal protecting group.[2][3]

  • Incompletely Deprotected Peptides: Peptides that retain one or more side-chain protecting groups after cleavage from the resin.[1][3]

  • Modified Peptides: These can include oxidized residues (especially methionine, tryptophan, and cysteine), deamidated peptides (asparagine and glutamine), or acetylated peptides.[2][4][5]

  • Insertion Sequences: Peptides with an extra amino acid due to an additional coupling step.[5]

Non-peptide impurities can also be present, such as scavengers (e.g., dithiothreitol (B142953) - DTT), cleavage reagents (e.g., trifluoroacetic acid - TFA), and by-products from protecting groups.[1][3]

Q2: What is the standard method for purifying synthetic peptides?

The gold standard for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][6] This technique separates peptides based on their hydrophobicity.[6] A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) (ACN), with an ion-pairing agent such as trifluoroacetic acid (TFA).[1][6] Peptides are eluted by a gradient of increasing organic solvent concentration; more hydrophobic peptides are retained longer on the column.[6]

Q3: What specific challenges are associated with purifying cysteine-labeled peptides?

The primary challenge with cysteine-containing peptides is the high reactivity of the thiol (-SH) group in the cysteine side chain. This leads to several potential side reactions:

  • Oxidation: The thiol group is highly susceptible to oxidation, which can form disulfide bonds, leading to dimerization or oligomerization of the peptide.[7][8] Further oxidation can result in the formation of sulfenic, sulfinic, or sulfonic acids.[7]

  • Racemization: Cysteine residues can be prone to racemization during the coupling steps of peptide synthesis.[7]

  • β-elimination: This can occur, particularly when cysteine is at the C-terminus, leading to the formation of dehydroalanine.[7]

  • S-alkylation: During the final cleavage step, carbocations generated from the resin or protecting groups can alkylate the cysteine thiol group.[7]

Q4: How can I prevent oxidation of my cysteine-labeled peptide during purification?

Preventing oxidation is critical for obtaining a pure product. Here are some strategies:

  • Use of Reducing Agents: Adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your sample and purification buffers can help maintain the reduced state of the cysteine thiol group.[9]

  • Degassed Solvents: Using degassed solvents for both sample preparation and HPLC mobile phases minimizes the presence of dissolved oxygen, a key contributor to oxidation.[7][10]

  • Low pH: Maintaining a low pH (around 2-3) with an acid like TFA can help to protonate the thiol group, making it less susceptible to oxidation.

  • Inert Atmosphere: Blanketing the sample and solvent reservoirs with an inert gas like nitrogen or argon can prevent exposure to atmospheric oxygen.[11]

Q5: What are the recommended storage conditions for cysteine-labeled peptides?

Proper storage is crucial to maintain the integrity of your peptide.

  • Lyophilized Peptides: For long-term storage, lyophilized (powdered) peptides should be stored at -20°C or, preferably, -80°C.[12] The vial should be tightly sealed to prevent moisture absorption. Before opening, allow the vial to warm to room temperature to avoid condensation.[10] For peptides prone to oxidation, purging the vial with an inert gas before sealing is recommended.[11]

  • Peptide Solutions: Once dissolved, peptides are less stable.[11] It is best to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13] Peptides containing cysteine, methionine, or tryptophan have limited stability in solution.[11]

Troubleshooting Guides

HPLC Purification Issues
Problem Potential Cause(s) Troubleshooting Steps
High Backpressure 1. Blockage in the HPLC system (e.g., tubing, injector, column frit).[2]2. Particulate matter in the sample.1. Systematically check each component for blockage by disconnecting them in reverse order of flow.2. Filter your sample before injection.3. Flush the column with a strong solvent.
Poor Peak Resolution / Broad Peaks 1. Inappropriate gradient slope.[2]2. Column overloading.3. Column degradation.1. Optimize the gradient; a shallower gradient often improves resolution.[2]2. Reduce the amount of sample injected.3. Use a new or different type of column (e.g., C8 instead of C18 for very hydrophobic peptides).[14]
Ghost Peaks (Peaks in Blank Runs) 1. Contamination in the mobile phase.[2]2. Carryover from the previous injection in the autosampler.[2]1. Use fresh, high-purity HPLC-grade solvents.[2]2. Clean the autosampler injection port and needle.3. Run several blank gradients to wash the system.
Peptide Elutes in the Void Volume 1. The peptide is too polar and has no retention on the column.2. The peptide is not soluble in the initial mobile phase and precipitates on the column.1. Use a more polar column or a different mobile phase system.2. Ensure your peptide is fully dissolved in a solvent compatible with the initial mobile phase conditions.[15]
Multiple Peaks for a Single Peptide 1. On-column degradation or isomerization.2. For cysteine peptides, the presence of both reduced and oxidized (dimer) forms.3. Presence of TFA adducts.1. Add a reducing agent to the mobile phase for cysteine peptides.2. Analyze fractions by mass spectrometry to identify the different species.3. Modify the gradient or mobile phase composition.
Purity and Yield Data
Purity Level Recommended Applications Typical Yield (Post-Purification)
Crude (>50-70%) High-throughput screening, initial antibody production.[16][17]N/A
>80% Non-quantitative immunological applications.20-40%
>95% Quantitative bioassays, cell culture studies, receptor-ligand interaction studies, structural studies (NMR, X-ray).[16][17]10-30%
>98% In vivo studies, clinical trials, drug studies.[16]5-20%

Yields are highly sequence-dependent and can vary significantly.

Experimental Protocols

Standard Reversed-Phase HPLC (RP-HPLC) Protocol for Peptide Purification
  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size). The choice of C18, C8, or C4 depends on the hydrophobicity of the peptide.[6]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[1]

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a minimal amount of a compatible organic solvent (like DMSO) and then dilute with Mobile Phase A. Filter the sample through a 0.22 µm filter.

  • Gradient Elution:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Apply a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes). The optimal gradient will depend on the peptide's hydrophobicity.[18]

    • Monitor the elution at 214-220 nm (for the peptide bond) and 280 nm (for aromatic residues like Trp and Tyr).[1]

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry to identify the fraction(s) containing the pure peptide.[19]

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.[1]

Alternative Purification Strategies
  • Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge.[2] It is particularly useful for separating peptides with similar hydrophobicity but different charge states, such as deamidated impurities.[2] Cation-exchange is used for positively charged (basic) peptides, while anion-exchange is for negatively charged (acidic) peptides.

  • Affinity Chromatography: This technique is used when the peptide is synthesized with a specific affinity tag (e.g., His-tag, FLAG-tag, Strep-tag).[20][21] The tagged peptide is captured on a column containing a resin with a high affinity for the tag.[21] After washing away impurities, the purified peptide is eluted by changing the buffer conditions or adding a competitive ligand.[21] This can be a highly specific and efficient single-step purification method.[22]

Visualizations

Peptide_Purification_Workflow cluster_synthesis Synthesis & Cleavage cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude Crude Peptide (with Impurities) Cleavage->Crude Purification Primary Purification (e.g., RP-HPLC) Crude->Purification Fractions Collect Fractions Purification->Fractions Analysis Purity Analysis (Analytical HPLC, MS) Fractions->Analysis Analysis->Purification Purity < 95% (Re-purify) Pooling Pool Pure Fractions Analysis->Pooling Purity > 95% Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Purified Peptide Lyophilization->FinalProduct

Caption: General workflow for synthetic peptide purification.

HPLC_Troubleshooting Start HPLC Issue Detected HighPressure High Backpressure? Start->HighPressure PoorResolution Poor Resolution? HighPressure->PoorResolution No CheckBlockage Check for Blockages (Column, Tubing) HighPressure->CheckBlockage Yes GhostPeaks Ghost Peaks? PoorResolution->GhostPeaks No OptimizeGradient Optimize Gradient (Shallower Slope) PoorResolution->OptimizeGradient Yes FreshSolvents Use Fresh HPLC-Grade Solvents GhostPeaks->FreshSolvents Yes End Problem Resolved GhostPeaks->End No FilterSample Filter Sample CheckBlockage->FilterSample FilterSample->End ReduceLoad Reduce Sample Load OptimizeGradient->ReduceLoad ChangeColumn Try Different Column ReduceLoad->ChangeColumn ChangeColumn->End CleanInjector Clean Injector Port FreshSolvents->CleanInjector CleanInjector->End

Caption: Decision tree for troubleshooting common HPLC issues.

Cysteine_Challenges cluster_problems Potential Side Reactions cluster_solutions Preventative Strategies CysPeptide Cysteine-Labeled Peptide (-SH) Oxidation Oxidation (Disulfide Bond: -S-S-) CysPeptide->Oxidation Racemization Racemization CysPeptide->Racemization BetaElimination β-Elimination CysPeptide->BetaElimination ReducingAgents Reducing Agents (DTT, TCEP) ReducingAgents->Oxidation Prevents DegassedSolvents Degassed Solvents DegassedSolvents->Oxidation Minimizes LowpH Low pH Buffers (e.g., 0.1% TFA) LowpH->Oxidation Reduces InertAtmosphere Inert Atmosphere (N2 or Ar) InertAtmosphere->Oxidation Prevents

Caption: Challenges and solutions for cysteine peptide purification.

References

Avoiding piperidine-adduct formation with C-terminal cysteine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding piperidine-adduct formation with C-terminal cysteine residues during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments and offers potential solutions.

Issue Potential Cause Recommended Solution
Mass spectrometry of the crude peptide shows a peak with a +85 Da mass addition to the C-terminal cysteine residue. This mass shift is characteristic of the formation of a 3-(1-piperidinyl)alanine adduct.[1] This occurs via base-catalyzed β-elimination of the cysteine's protected sulfhydryl group to form a dehydroalanine (B155165) intermediate, which then reacts with piperidine (B6355638).[1]1. Modify the Fmoc Deprotection Strategy: Switch from 20% piperidine in DMF to a less basic or sterically hindered deprotection reagent. See the "Alternative Fmoc Deprotection Protocols" section for detailed methods using 4-methylpiperidine (B120128), DBU/piperidine, or piperazine. 2. Change the Resin: Utilize a 2-chlorotrityl chloride (2-CTC) resin for the synthesis of C-terminal cysteine peptide acids. The steric hindrance provided by this resin minimizes both piperidinyl-alanine formation and racemization.[2][3] 3. Select an Appropriate Cysteine Protecting Group: Use a sterically bulky protecting group for the cysteine side chain. Trityl (Trt) is a common choice that can reduce the incidence of this side reaction.[1] For even greater suppression, consider using 4-methoxytrityl (Mmt) or tetrahydropyranyl (Thp).[3][4]
HPLC analysis of the crude peptide shows a significant peak eluting close to the main product, which is later identified as the D-cysteine epimer. The α-proton of the C-terminal cysteine is susceptible to abstraction by the basic conditions of Fmoc deprotection, leading to racemization.[3][4]1. Employ a 2-Chlorotrityl Resin: The use of 2-CTC resin is highly effective in suppressing racemization at the C-terminal cysteine.[2] 2. Optimize the Deprotection Reagent: Using 30% 4-methylpiperidine in 0.5 M OxymaPure-DMF has been shown to minimize both racemization and adduct formation.[3][4] 3. Choose a Suitable Protecting Group: The tetrahydropyranyl (Thp) protecting group has demonstrated lower racemization rates compared to Trt.
Incomplete Fmoc deprotection is observed when using alternative, less basic deprotection reagents. Alternative bases may have different deprotection kinetics compared to piperidine, potentially leading to incomplete removal of the Fmoc group.1. Increase Deprotection Time: Extend the duration of the deprotection steps. 2. Perform a Double Deprotection: Repeat the deprotection step with fresh reagent to ensure complete removal. 3. Consider a Stronger, Non-nucleophilic Base: A combination of DBU and piperidine can be more effective for difficult deprotections, but be aware of the potential for increased aspartimide formation.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism behind piperidine-adduct formation on C-terminal cysteine?

A1: Piperidine-adduct formation is a side reaction that occurs during Fmoc-based solid-phase peptide synthesis. The mechanism involves two main steps:

  • β-elimination: The basic conditions of Fmoc deprotection, typically using piperidine, can cause the abstraction of the α-proton of the C-terminal cysteine. This leads to the elimination of the protected thiol group and the formation of a dehydroalanine intermediate.

  • Michael Addition: The dehydroalanine residue is an electrophile and can undergo a Michael addition reaction with piperidine, which is present in high concentrations, to form a 3-(1-piperidinyl)alanine adduct. This results in a mass increase of 85 Da on the C-terminal cysteine.[1]

Q2: How can I detect piperidine-adduct formation and racemization?

A2: These side products can be detected and quantified using the following analytical techniques:

  • Mass Spectrometry (MS): Piperidine-adduct formation is readily identified by a characteristic mass increase of +85 Da in the mass spectrum of the peptide.[1]

  • High-Performance Liquid Chromatography (HPLC): Racemization of the C-terminal cysteine will result in the appearance of a diastereomeric peak, which typically elutes very close to the main product peak in the HPLC chromatogram. Co-injection with a sample of the peptide synthesized with D-cysteine at the C-terminus can confirm the identity of the epimer peak.

Q3: Which cysteine side-chain protecting group is best for minimizing these side reactions?

A3: Sterically bulky protecting groups are preferred. While Trityl (Trt) is a commonly used and effective protecting group, studies have shown that 4-methoxytrityl (Mmt) and tetrahydropyranyl (Thp) can offer superior protection against both piperidinyl-alanine formation and racemization.[3][4]

Q4: Are there alternatives to piperidine for Fmoc deprotection?

A4: Yes, several alternatives to piperidine can be used to minimize side reactions with C-terminal cysteine:

  • 4-Methylpiperidine: This reagent is slightly less basic than piperidine and has been shown to reduce side reactions.[3][7]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a stronger, non-nucleophilic base that can be used in lower concentrations, often in combination with a small amount of piperidine to act as a scavenger for the dibenzofulvene byproduct.[5][6]

  • Piperazine: This is another alternative base that can be used for Fmoc deprotection.[3]

Q5: How does the choice of resin affect piperidine-adduct formation?

A5: The choice of resin has a significant impact. The 2-chlorotrityl chloride (2-CTC) resin is highly recommended for the synthesis of peptides with C-terminal cysteine.[2][3] Its steric bulk hinders the approach of the base to the α-proton of the cysteine, thereby reducing the likelihood of both β-elimination and racemization.[2]

Quantitative Data Summary

The following tables provide a summary of quantitative data from studies investigating methods to reduce C-terminal cysteine side reactions.

Table 1: Comparison of Different Bases for Fmoc Deprotection of a Model Peptide

Deprotection ReagentConcentrationEpimerization (%)N-Piperidinyl Adduct Formation (%)
Piperidine20% in DMF16.02.0
4-Methylpiperidine30% in DMF11.01.0
4-Methylpiperidine + OxymaPure30% in 0.5M OxymaPure-DMF1.0Not Detected
Piperazine10% in DMF/EtOH (9:1)6.0Not Detected
Pyrrolidine20% in DMF23.03.0

Data adapted from a study on a model peptide synthesized on a chlorotrityl chloride resin.[3]

Table 2: Effect of Cysteine Protecting Group on Side Reactions

Cysteine Protecting GroupEpimerization (%)N-Piperidinyl Adduct Formation (%)
Trt (Trityl)16.02.0
Mmt (4-Methoxytrityl)1.0Not Detected
Thp (Tetrahydropyranyl)1.0Not Detected

Data based on a 24-hour stress test with 20% piperidine in DMF on a model tripeptide.[3]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 5 minutes at room temperature.

  • Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: Fmoc Deprotection with 4-Methylpiperidine and OxymaPure

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection Solution Preparation: Prepare a solution of 30% (v/v) 4-methylpiperidine in 0.5 M OxymaPure in DMF.

  • Deprotection: Drain the DMF and add the 30% 4-methylpiperidine/OxymaPure solution to the resin. Agitate for 10-20 minutes at room temperature. Repeat this step once.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

Protocol 3: Fmoc Deprotection with DBU/Piperidine

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection Solution Preparation: Prepare a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[5][8]

  • Deprotection: Drain the DMF and add the DBU/piperidine solution. Agitate for 5-7 minutes at room temperature.[5]

  • Second Deprotection: Drain the solution and repeat the deprotection step with a fresh portion of the DBU/piperidine solution for another 5-7 minutes.[5]

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times).[5]

Visualizations

C_Term_Cys C-Terminal Cys (on resin) Deprotected_SH Deprotected Cys C_Term_Cys->Deprotected_SH Base-catalyzed β-elimination of protecting group Piperidine Piperidine Dehydroalanine Dehydroalanine Intermediate Deprotected_SH->Dehydroalanine Elimination of -SH Piperidinyl_Adduct 3-(1-Piperidinyl)alanine Adduct (+85 Da) Dehydroalanine->Piperidinyl_Adduct Michael Addition

Caption: Mechanism of piperidine-adduct formation.

Start Start: Peptide-Resin with Fmoc-Cys(PG)-OH Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash with DMF Deprotect->Wash1 Side_Reaction Piperidine Adduct Formation Deprotect->Side_Reaction Couple 4. Couple next Fmoc-AA-OH Wash1->Couple Wash2 5. Wash with DMF Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotect Next Cycle End Final Cleavage & Deprotection Repeat->End Final Cycle

Caption: Standard SPPS workflow with potential side reaction.

Start Start: Fmoc-Cys(PG)-OH on 2-CTC Resin Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (30% 4-MePip/Oxyma-DMF) Swell->Deprotect Wash1 3. Wash with DMF Deprotect->Wash1 Minimized_Side_Reaction Minimized Side Reactions Deprotect->Minimized_Side_Reaction Couple 4. Couple next Fmoc-AA-OH Wash1->Couple Wash2 5. Wash with DMF Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotect Next Cycle End Final Cleavage & Deprotection Repeat->End Final Cycle

Caption: Optimized workflow to avoid adduct formation.

References

Validation & Comparative

A Head-to-Head Comparison: Fmoc-Cys(Trt)-OH vs. Fmoc-Cys(Acm)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the incorporation of cysteine residues presents a unique set of challenges due to the nucleophilic nature of the thiol side chain. Effective protection of this functional group is paramount to prevent undesirable side reactions and to orchestrate the precise formation of disulfide bonds, which are often critical for peptide structure and function. Among the repertoire of protected cysteine derivatives, Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH have emerged as two of the most widely utilized building blocks, each offering distinct advantages and disadvantages. This guide provides a comprehensive comparison of these two reagents, supported by experimental data and detailed protocols, to aid researchers in the strategic selection of the optimal cysteine derivative for their SPPS endeavors.

Key Distinctions and Applications

Fmoc-Cys(Trt)-OH, or N-α-Fmoc-S-trityl-L-cysteine, features the acid-labile trityl (Trt) protecting group on the sulfur atom. This bulky protecting group is readily cleaved under standard acidic conditions used for the final cleavage of the peptide from the resin, typically with trifluoroacetic acid (TFA). This makes Fmoc-Cys(Trt)-OH the preferred choice for the straightforward synthesis of peptides containing free thiol groups or for the formation of a single disulfide bond upon post-cleavage oxidation.

Conversely, Fmoc-Cys(Acm)-OH, or N-α-Fmoc-S-acetamidomethyl-L-cysteine, employs the Acm protecting group, which is stable to the standard TFA cleavage cocktail. This key feature of orthogonality allows for a more sophisticated approach to disulfide bond formation. The Acm group can be selectively removed after the peptide has been cleaved from the resin and purified, enabling the regioselective formation of multiple disulfide bonds in complex peptides. This is achieved by pairing Fmoc-Cys(Acm)-OH with another orthogonally protected cysteine, such as Fmoc-Cys(Trt)-OH.

Quantitative Performance Comparison

The choice between Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH can impact the efficiency and purity of the synthesized peptide. The following table summarizes key quantitative data comparing their performance in SPPS.

ParameterFmoc-Cys(Trt)-OHFmoc-Cys(Acm)-OHReferences
Protecting Group Trityl (Trt)Acetamidomethyl (Acm)N/A
Cleavage Conditions Standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)Orthogonal; stable to TFA. Removed by iodine (I2), mercury(II) acetate, or silver salts.[1]
Racemization Prone to racemization, especially with base-mediated coupling reagents. Can be minimized with acidic/neutral coupling conditions.Generally lower rates of racemization compared to Fmoc-Cys(Trt)-OH under similar coupling conditions.[2]
Side Reactions The liberated trityl cation during cleavage can lead to alkylation of sensitive residues (e.g., Trp, Met) if not properly scavenged.The Acm group is generally stable during SPPS, minimizing side reactions during chain assembly.[1]
Application Synthesis of peptides with free thiols or a single disulfide bond.Regioselective formation of multiple disulfide bonds in combination with other orthogonally protected cysteines.

Experimental Protocols

Detailed methodologies for the utilization of both Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH in SPPS are provided below.

Protocol 1: Standard SPPS using Fmoc-Cys(Trt)-OH

This protocol outlines the general procedure for the synthesis of a peptide containing a single disulfide bond using Fmoc-Cys(Trt)-OH.

1. Resin Swelling and Fmoc Deprotection:

  • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF for 5-10 minutes, followed by a second treatment for 5-10 minutes.

  • Wash the resin thoroughly with DMF.

2. Amino Acid Coupling:

  • Dissolve the Fmoc-amino acid (3 equivalents), a coupling agent (e.g., HBTU, 3 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.

  • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Monitor the coupling completion using a Kaiser test.

  • Wash the resin with DMF.

3. Chain Elongation:

  • Repeat the Fmoc deprotection and coupling steps for each amino acid in the peptide sequence, incorporating Fmoc-Cys(Trt)-OH at the desired positions.

4. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM) and dry.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), 2.5% H₂O) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

5. Disulfide Bond Formation (Air Oxidation):

  • Precipitate the crude peptide from the TFA filtrate by adding cold diethyl ether.

  • Dissolve the peptide pellet in an aqueous buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate, pH 8) at a low concentration (0.1-1 mg/mL).

  • Stir the solution gently, open to the atmosphere, for 12-24 hours to facilitate oxidative disulfide bond formation.

6. Purification:

  • Purify the cyclized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Orthogonal Strategy for Two Disulfide Bonds using Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH

This protocol describes the synthesis of a peptide with two regioselectively formed disulfide bonds.

1. Solid-Phase Peptide Synthesis:

  • Perform SPPS as described in Protocol 1, incorporating Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH at the desired positions in the peptide sequence.

2. Cleavage and First Deprotection:

  • Cleave the peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). This step will simultaneously remove the Trt groups, leaving the Acm groups intact.

3. First Disulfide Bond Formation:

  • Precipitate and dissolve the crude peptide as described in Protocol 1.

  • Perform air oxidation to form the first disulfide bond between the deprotected cysteine residues.

  • Purify the single-disulfide-bridged peptide by RP-HPLC.

4. Second Disulfide Bond Formation (Iodine Oxidation):

  • Dissolve the purified peptide in an aqueous solvent mixture (e.g., water/methanol (B129727)/acetic acid).

  • Add a solution of iodine in methanol dropwise until a persistent yellow color is observed. The iodine will cleave the Acm groups and concurrently oxidize the newly formed thiols to form the second disulfide bond.

  • Quench the excess iodine with a solution of ascorbic acid or sodium thiosulfate.

5. Final Purification:

  • Purify the final peptide containing two disulfide bonds by RP-HPLC.

Visualizing the Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows described above.

SPPS_Workflow_Trt Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Deprotection->Coupling Elongation Repeat for Sequence Coupling->Elongation Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Elongation->Cleavage Final Peptide Oxidation Disulfide Formation (Air Oxidation) Cleavage->Oxidation Purification RP-HPLC Purification Oxidation->Purification

Caption: General workflow for SPPS of a single disulfide bond peptide using Fmoc-Cys(Trt)-OH.

Orthogonal_Strategy cluster_SPPS Solid-Phase Synthesis Start Start SPPS Incorp_Trt Incorporate Fmoc-Cys(Trt)-OH Start->Incorp_Trt Incorp_Acm Incorporate Fmoc-Cys(Acm)-OH Incorp_Trt->Incorp_Acm Elongate Elongate Peptide Chain Incorp_Acm->Elongate Cleavage Cleavage from Resin (TFA/TIS/H2O) Removes Trt group Elongate->Cleavage First_Ox First Disulfide Formation (Air Oxidation) Cleavage->First_Ox Purify1 RP-HPLC Purification First_Ox->Purify1 Second_Ox Second Disulfide Formation (Iodine Oxidation) Removes Acm group Purify1->Second_Ox Purify2 Final RP-HPLC Purification Second_Ox->Purify2

References

A Comparative Guide: Fmoc-Cys(Trt)-OH vs. Fmoc-Cys(Thp)-OH for Mitigating Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cysteine-containing peptides is a cornerstone of drug discovery and biomedical research. However, the propensity of cysteine residues to undergo racemization during solid-phase peptide synthesis (SPPS) presents a significant challenge, potentially compromising the purity, activity, and safety of the final peptide. The choice of the thiol protecting group on the Fmoc-cysteine derivative is a critical factor in controlling this unwanted side reaction. This guide provides an objective, data-driven comparison of two commonly used derivatives, Fmoc-Cys(Trt)-OH and Fmoc-Cys(Thp)-OH, to aid in the selection of the optimal building block for your synthetic strategy.

The Challenge of Cysteine Racemization

During peptide bond formation, the carboxylic acid of the incoming amino acid is activated. In the case of cysteine, this activation, particularly in the presence of a base, can lead to the abstraction of the alpha-proton, resulting in the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of L- and D-isomers (racemization). This phenomenon is particularly pronounced with base-mediated coupling methods.[1][2] The structure of the thiol protecting group can significantly influence the rate of this epimerization.

Quantitative Comparison of Racemization

Experimental data consistently demonstrates that the choice between the trityl (Trt) and tetrahydropyranyl (Thp) protecting groups has a profound impact on the level of cysteine racemization. The Thp group has been shown to offer superior resistance to racemization under identical coupling conditions.

Cysteine DerivativeCoupling MethodRacemization (%)Reference
Fmoc-Cys(Thp)-OH DIPCDI/Oxyma Pure0.74 [1][3][4]
Fmoc-Cys(Trt)-OH DIPCDI/Oxyma Pure3.3 [1][3][4][5]
Fmoc-Cys(Dpm)-OH DIPCDI/Oxyma Pure6.8 [1][3][4]

As the data indicates, under DIPCDI/Oxyma Pure coupling conditions, Fmoc-Cys(Thp)-OH exhibits a nearly 4.5-fold reduction in racemization compared to its Fmoc-Cys(Trt)-OH counterpart.[1][3][4] This makes Fmoc-Cys(Thp)-OH a compelling choice for the synthesis of peptides where stereochemical purity is paramount.

Experimental Protocols for Racemization Analysis

The quantitative data presented above is typically generated using a standardized model peptide synthesis followed by HPLC analysis to resolve the resulting diastereomers.

Model Peptide Synthesis:

A common model system to quantify racemization involves the synthesis of the tripeptide H-Gly-L-Cys-Phe-NH2 and its D-Cys diastereomer, H-Gly-D-Cys-Phe-NH2.[6]

  • Resin Preparation: A Rink Amide resin is typically used as the solid support.

  • Fmoc Deprotection: The Fmoc group is removed from the resin-bound amino acid using a solution of piperidine (B6355638) in DMF.

  • Coupling of Phenylalanine: Fmoc-Phe-OH is coupled to the deprotected resin.

  • Fmoc Deprotection: The Fmoc group is removed from the newly added phenylalanine.

  • Coupling of Cysteine Derivative: The cysteine derivative of interest (Fmoc-L-Cys(Trt)-OH or Fmoc-L-Cys(Thp)-OH) is coupled using the desired activation method (e.g., DIPCDI/Oxyma Pure).

  • Fmoc Deprotection: The Fmoc group is removed from the cysteine residue.

  • Coupling of Glycine: Fmoc-Gly-OH is coupled to complete the tripeptide sequence.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed using a standard cleavage cocktail (e.g., TFA/TIS/water).

  • HPLC Analysis: The crude peptide is analyzed by reverse-phase HPLC. The L-Cys and D-Cys containing peptides are separated, and the peak areas are integrated to determine the percentage of racemization.

Logical Workflow for Selecting a Cysteine Derivative

The decision-making process for selecting the appropriate cysteine derivative can be visualized as a logical workflow, taking into account the potential for racemization and the desired outcome of the peptide synthesis.

A Problem: Cysteine Racemization in SPPS B Investigate Contributing Factors A->B C Choice of Thiol Protecting Group B->C D Fmoc-Cys(Trt)-OH (Standard) C->D E Fmoc-Cys(Thp)-OH (Alternative) C->E F Experimental Comparison D->F E->F G Synthesize Model Peptide (e.g., H-Gly-Cys-Phe-NH2) F->G H Analyze Diastereomeric Ratio by HPLC G->H I Quantitative Data on Racemization H->I J Fmoc-Cys(Thp)-OH shows significantly lower racemization I->J K Conclusion: Recommendation for sensitive syntheses J->K

Caption: Logical workflow for comparing cysteine derivatives to minimize racemization.

Key Considerations and Recommendations

  • Minimizing Base-Mediated Racemization: Cysteine racemization is particularly problematic with coupling reagents that require a tertiary amine base, such as HBTU/HATU in the presence of DIEA or NMM.[2][6]

  • Alternative Coupling Strategies: To minimize racemization with Fmoc-Cys(Trt)-OH, consider using coupling methods that do not require a strong base, such as those employing carbodiimides (e.g., DIC) with an additive like Oxyma or HOBt.[1] Avoiding a pre-activation step can also significantly reduce epimerization.[6]

  • Advantages of Fmoc-Cys(Thp)-OH: The tetrahydropyranyl (Thp) protecting group offers a clear advantage in reducing racemization during coupling.[1][3] This makes it particularly suitable for:

    • Syntheses of long peptides where the cumulative effect of small amounts of racemization at each cysteine residue can be significant.

    • Peptides where the biological activity is highly sensitive to the stereochemistry of a specific cysteine residue.

    • Syntheses employing coupling conditions that are known to promote racemization.

  • Cleavage of Protecting Groups: Both the Trt and Thp groups are labile to standard TFA cleavage conditions, ensuring their removal during the final deprotection step.[1][3]

References

A Comparative Guide: Unveiling the Advantages of Fmoc-Cys(Dpm)-OH over Fmoc-Cys(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate protected amino acids is paramount to achieving high-yield, high-purity target peptides. Cysteine, with its reactive thiol side chain, presents unique challenges, necessitating robust protection strategies. While Fmoc-Cys(Trt)-OH has long been a staple, Fmoc-Cys(Dpm)-OH has emerged as a valuable alternative with distinct advantages in specific applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.

The strategic choice between the diphenylmethyl (Dpm) and trityl (Trt) protecting groups for the cysteine thiol hinges on their differential stability to acid, which directly impacts their utility in orthogonal protection schemes and their propensity for side reactions, most notably racemization.

Key Performance Differences: Stability and Racemization

A primary advantage of the Dpm group over the Trt group is its enhanced stability to dilute trifluoroacetic acid (TFA). While the Trt group is labile and readily cleaved by standard TFA cocktails used for final peptide deprotection and cleavage from the resin, it can be prematurely and slowly cleaved by lower concentrations of TFA (1-3%)[1][2]. In contrast, the S-Dpm protection is stable under these mild acidic conditions, making it compatible with strategies requiring the selective deprotection of other acid-labile groups on the solid phase, such as Mmt (4-methoxytrityl)[1][2]. This increased stability allows for the regioselective formation of disulfide bridges in complex peptides[1][2]. Both protecting groups are removed during the final cleavage with a standard high-concentration TFA cocktail (e.g., 95% TFA)[1][3].

Furthermore, experimental data indicates that Fmoc-Cys(Dpm)-OH can offer superior chiral integrity during coupling. Cysteine residues are particularly susceptible to racemization during activation, a side reaction that can compromise the biological activity of the final peptide. Studies have shown that the use of Fmoc-Cys(Dpm)-OH can lead to significantly lower levels of the D-cysteine epimer compared to Fmoc-Cys(Trt)-OH under certain coupling conditions.

Quantitative Comparison of Racemization
Cysteine DerivativeCoupling ConditionsRacemization (% D-Cys)
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8%[1][2][4]
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3%[1][2][4]
Fmoc-Cys(Dpm)-OHHCTU/6-Cl-HOBt/DIEA (25 °C)1.2%[2]
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBt/DIEA (25 °C)8.0%[2]
Fmoc-Cys(Dpm)-OHHCTU/6-Cl-HOBt/DIEA (80 °C)3.0%[2]
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBt/DIEA (80 °C)10.9%[2]
Fmoc-Cys(Dpm)-OHHCTU/6-Cl-HOBt/DIEA (90 °C)4.5%[2]
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBt/DIEA (90 °C)26.6%[2]

Note: The degree of racemization is highly dependent on the coupling reagents, base, temperature, and reaction time.

Experimental Protocols

The following protocols outline the general methodologies for the incorporation of Fmoc-Cys(Dpm)-OH and Fmoc-Cys(Trt)-OH in Fmoc-based solid-phase peptide synthesis.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Next Amino Acid Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Final Amino Acid Repeat->Fmoc_Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Amino Acid Coupling

This protocol is generally applicable for both Fmoc-Cys(Dpm)-OH and Fmoc-Cys(Trt)-OH.

Materials:

  • Fmoc-protected amino acid (Fmoc-Cys(Dpm)-OH or Fmoc-Cys(Trt)-OH) (3-5 eq.)

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (e.g., HBTU, HATU, HCTU) (2.9-4.9 eq.)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine) (6-10 eq.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF to expose the N-terminal amine. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve the Fmoc-amino acid and coupling reagent in DMF. Add the base to initiate the activation. Pre-activation time can vary from 1-15 minutes depending on the reagents used.

  • Coupling: Add the activated amino acid solution to the washed peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.

  • Washing: After complete coupling, wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.

Protocol 2: Cleavage and Deprotection

For Peptides Synthesized with Fmoc-Cys(Dpm)-OH or Fmoc-Cys(Trt)-OH:

This procedure will cleave the peptide from the resin and remove both the Dpm and Trt protecting groups, along with other acid-labile side-chain protecting groups (e.g., tBu, Boc).

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: TFA/Thioanisole/Water/Phenol/1,2-Ethanedithiol (EDT) 82.5:5:5:5:2.5)

  • Triisopropylsilane (TIS) can be used as a scavenger, particularly to quench the trityl cation effectively[1]. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5)[5].

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Add the freshly prepared cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours. The resin may turn a deep yellow or orange color, which is characteristic of the cleavage of the Trt or Dpm groups.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Collect the peptide precipitate by centrifugation and wash it several times with cold diethyl ether.

  • Dry the crude peptide pellet under vacuum.

Logical Relationships and Orthogonal Strategy

The key advantage of Fmoc-Cys(Dpm)-OH lies in its utility in orthogonal protection schemes, particularly for the synthesis of peptides with multiple disulfide bonds.

Orthogonal_Strategy cluster_SPPS Solid-Phase Peptide Synthesis cluster_Selective_Deprotection Selective On-Resin Deprotection cluster_Final_Cleavage Final Cleavage and Global Deprotection Peptide_Resin Peptide-Resin with Fmoc-Cys(Dpm)-OH and Fmoc-Cys(Mmt)-OH Dilute_TFA Treat with 1-3% TFA/DCM Peptide_Resin->Dilute_TFA Mmt_Cleavage Selective Mmt group removal Dilute_TFA->Mmt_Cleavage Dpm_Stable Dpm group remains intact Dilute_TFA->Dpm_Stable First_Oxidation First Disulfide Bond Formation (e.g., Iodine oxidation) Mmt_Cleavage->First_Oxidation High_TFA Treat with 95% TFA Cocktail First_Oxidation->High_TFA Dpm_Cleavage Dpm group removal High_TFA->Dpm_Cleavage Second_Oxidation Second Disulfide Bond Formation Dpm_Cleavage->Second_Oxidation

Orthogonal strategy for regioselective disulfide bond formation.

Conclusion

References

A Researcher's Guide to Validating Peptide Synthesis Purity: A Comparative Analysis of Isotopic Labeling and Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical, non-negotiable step in the journey from discovery to application. The presence of impurities, such as truncated sequences, deletion sequences, or incompletely deprotected peptides, can significantly impact experimental outcomes, leading to erroneous data and potentially compromising safety in therapeutic applications.[1] This guide provides a comprehensive comparison of methodologies for validating peptide synthesis purity, with a special focus on the role of isotopic labeling alongside established techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).

While HPLC and MS remain the gold standard for purity assessment, stable isotope labeling (SIL) has carved out an indispensable niche, primarily as an internal standard for precise quantification.[2][3][4] This guide will objectively compare the performance of these methods, providing supporting experimental data and detailed protocols to empower researchers in selecting the most appropriate validation strategy for their specific needs.

Comparing the Tools of the Trade: A Quantitative Look at Purity Validation Methods

The selection of a purity validation method hinges on the specific requirements of the application, from early-stage research to clinical-grade production. The following table summarizes the key quantitative parameters of the most common techniques.

MethodPrincipleTypical Purity Range ReportedKey Quantitative InformationLimitations
Isotopic Labeling with Mass Spectrometry Incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) into the peptide sequence allows for differentiation from its unlabeled counterpart by mass spectrometry.[4]>95% (for the labeled standard)Precise relative and absolute quantification of the target peptide.Does not directly assess the purity of the unlabeled target peptide batch; rather, it relies on a highly pure labeled internal standard.[5]
High-Performance Liquid Chromatography (HPLC) Separates the target peptide from impurities based on physicochemical properties, typically hydrophobicity (Reversed-Phase HPLC).[1]>70% to >98%Provides a percentage purity value based on the relative peak area of the target peptide compared to all other detected peaks.May not resolve co-eluting impurities; quantification is based on UV absorbance which can vary between the target peptide and impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the peptide, confirming its molecular weight and identifying impurities with different masses.Confirms identity and presence of impuritiesProvides molecular weight confirmation of the target peptide and impurities.Not inherently quantitative without the use of an internal standard (like an isotopically labeled peptide).
Amino Acid Analysis (AAA) Hydrolyzes the peptide into its constituent amino acids, which are then quantified to determine the overall peptide content.Provides net peptide content (typically 60-90%)Determines the net peptide content by quantifying the total amount of amino acids, which helps to account for non-peptidic materials like water and salts.Does not provide information on sequence-related impurities (e.g., truncations, deletions).

Delving Deeper: Experimental Protocols for Purity Validation

Reproducibility and accuracy in purity validation are paramount. This section provides detailed methodologies for the key experiments discussed.

Experimental Protocol 1: Peptide Purity Assessment using HPLC
  • Sample Preparation: The lyophilized peptide is dissolved in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a water/acetonitrile (B52724) mixture, to a final concentration of 1 mg/mL.[6]

  • Chromatographic Separation: The sample is injected onto a reversed-phase HPLC column (e.g., C18). A gradient of increasing organic solvent (e.g., acetonitrile with 0.1% TFA) is used to elute the peptide and any impurities.

  • Detection: The eluting compounds are monitored by a UV detector at a wavelength of 210-220 nm, where the peptide bond absorbs light.[1]

  • Data Analysis: The chromatogram is analyzed by integrating the area of all peaks. The purity is calculated as the percentage of the area of the main peak (the target peptide) relative to the total area of all peaks.[7]

Experimental Protocol 2: Molecular Weight Confirmation and Impurity Identification by Mass Spectrometry
  • Sample Infusion or LC-MS: The peptide sample can be directly infused into the mass spectrometer or introduced after separation by HPLC (LC-MS).

  • Ionization: The peptide molecules are ionized, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.

  • Data Interpretation: The resulting mass spectrum is analyzed to confirm that the major peak corresponds to the theoretical molecular weight of the target peptide. Other peaks in the spectrum indicate the presence of impurities with different masses.

Experimental Protocol 3: Quantitative Analysis using Isotopic Labeling (AQUA Method)
  • Internal Standard Selection and Synthesis: A stable isotope-labeled version of a target peptide fragment is synthesized with high purity (>95%), typically incorporating ¹³C and/or ¹⁵N labeled amino acids.[2]

  • Sample Spiking: A known amount of the heavy-labeled peptide is added to the sample containing the unlabeled (light) target peptide.

  • LC-MS/MS Analysis: The mixture is analyzed by LC-MS/MS. The light and heavy peptides co-elute and are detected by the mass spectrometer.

  • Quantification: The relative abundance of the light and heavy peptides is determined by comparing the signal intensities of their respective precursor or fragment ions. The concentration of the target peptide is then calculated based on the known concentration of the internal standard.[2]

Visualizing the Workflow: From Synthesis to Purity Validation

Understanding the interplay between these techniques is crucial for a comprehensive quality control strategy. The following diagrams illustrate the experimental workflows.

Peptide_Synthesis_and_Purity_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_validation Purity Validation Solid_Phase_Synthesis Solid-Phase Peptide Synthesis (SPPS) Cleavage_Deprotection Cleavage & Deprotection Solid_Phase_Synthesis->Cleavage_Deprotection Crude_Peptide Crude Peptide Cleavage_Deprotection->Crude_Peptide Purification Preparative HPLC Crude_Peptide->Purification Purified_Peptide Purified Peptide Purification->Purified_Peptide HPLC Analytical HPLC Purified_Peptide->HPLC Purity (%) MS Mass Spectrometry Purified_Peptide->MS Identity (MW) AAA Amino Acid Analysis Purified_Peptide->AAA Net Peptide Content Isotopic_Labeling Quantitative MS with Isotopic Labeling Purified_Peptide->Isotopic_Labeling Absolute Quantification Purity_Validation_Comparison cluster_methods Purity Validation Methods cluster_outputs Information Provided HPLC HPLC Purity Relative Purity (%) HPLC->Purity MS Mass Spectrometry Identity Molecular Weight & Impurity ID MS->Identity AAA Amino Acid Analysis Content Net Peptide Content AAA->Content Isotopic_Labeling Isotopic Labeling (with MS) Quantification Absolute Quantification Isotopic_Labeling->Quantification

References

A Comparative Guide to Utilizing Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N as an Internal Standard in HPLC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics and metabolomics, the accuracy and reliability of HPLC-MS data are paramount. The use of an appropriate internal standard is critical for correcting variations in sample preparation and analysis. This guide provides a comprehensive comparison of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N as an internal standard against other common alternatives for the quantification of cysteine derivatives in HPLC-MS applications.

Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N is a stable isotope-labeled (SIL) derivative of Fmoc-Cys(Trt)-OH, a common building block in peptide synthesis.[1][2] Its use as an internal standard is predicated on the principle that it behaves nearly identically to its unlabeled counterpart throughout the analytical process, from sample extraction and derivatization to chromatographic separation and mass spectrometric detection.[3][4] This co-elution and similar ionization behavior allow for the effective normalization of analytical variability, thereby enhancing the accuracy and precision of quantification.[5]

Performance Comparison of Internal Standards

The selection of an internal standard is a critical step in developing a robust quantitative HPLC-MS method. The ideal internal standard should be chemically similar to the analyte but distinguishable by the mass spectrometer. Below is a comparison of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N with other commonly used internal standards.

FeatureFmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵NNon-Isotopically Labeled Structural Analogs (e.g., Norvaline)Other Stable Isotope-Labeled Amino Acids
Chemical & Physical Similarity Identical to the analyte, ensuring co-elution and similar ionization efficiency.Similar but not identical; may have different retention times and ionization responses.High similarity, but differences in side chains can lead to slight variations in retention and ionization.
Correction for Matrix Effects Excellent, as it experiences the same matrix effects as the analyte.[5]Partial, as differences in elution can lead to exposure to different co-eluting matrix components.Very good, but potential for slight chromatographic separation from the target analyte.
Correction for Sample Preparation Variability Excellent, as it tracks the analyte through all extraction, derivatization, and handling steps.Good, but differences in chemical properties can lead to differential recovery.Very good, assuming similar chemical reactivity during sample processing.
Availability and Cost Generally higher cost due to the complexity of synthesis.Lower cost and readily available.[6]Cost varies depending on the specific labeled amino acid.
Potential for Interference Minimal, as it is mass-distinguishable from the endogenous analyte.Potential for interference if the analog is naturally present in the sample or if it has overlapping fragments in MS/MS.[6]Low risk of interference due to mass difference.

Experimental Workflow and Protocols

A typical workflow for the quantification of a cysteine-containing peptide or protein using Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N as an internal standard involves several key steps, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Fmoc-Cys(Trt)-OH- 1,2,3-13C3,15N Sample->Spike Extract Protein Precipitation / Extraction Spike->Extract Derivatize Derivatization (if necessary) Extract->Derivatize HPLC HPLC Separation (e.g., C18 column) Derivatize->HPLC MS Mass Spectrometry (ESI-MS/MS) Peak Peak Integration (Analyte & Internal Standard) MS->Peak Ratio Calculate Peak Area Ratio (Analyte / IS) Peak->Ratio Quant Quantification using Calibration Curve Ratio->Quant

Figure 1: Experimental workflow for quantitative HPLC-MS analysis using a stable isotope-labeled internal standard.
Detailed Experimental Protocol

The following is a generalized protocol for the analysis of a target analyte using Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N as an internal standard. Optimization will be required for specific applications.

1. Sample Preparation:

  • Spiking: A known concentration of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N is added to the biological sample prior to any processing steps.

  • Protein Precipitation: For plasma or serum samples, proteins are typically precipitated by adding a cold organic solvent such as acetonitrile (B52724) or methanol (B129727) (e.g., 3:1 solvent-to-sample ratio).

  • Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 xg for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant containing the analyte and internal standard is carefully collected.

  • Evaporation and Reconstitution: The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in a solvent compatible with the HPLC mobile phase.

2. HPLC-MS/MS Analysis:

  • HPLC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A C18 reverse-phase column is commonly used for the separation of amino acids and peptides.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the analytes.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the analyte and the internal standard. Specific precursor-to-product ion transitions for both the analyte and Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N are monitored.

Logical Comparison of Internal Standard Choices

The decision of which internal standard to use depends on a balance of required accuracy, cost, and the complexity of the analytical method.

G cluster_ideal Ideal Internal Standard cluster_alternatives Alternative Internal Standards Ideal Fmoc-Cys(Trt)-OH- 1,2,3-13C3,15N High_Accuracy Highest Accuracy & Precision Ideal->High_Accuracy Leads to High_Cost Higher Cost Ideal->High_Cost Associated with Analog Structural Analogs (e.g., Norvaline) Moderate_Accuracy Moderate Accuracy, Lower Cost Analog->Moderate_Accuracy Leads to Low_Cost Lower Cost Analog->Low_Cost Associated with OtherSIL Other SIL Amino Acids OtherSIL->High_Accuracy Leads to Variable_Cost Variable Cost OtherSIL->Variable_Cost Associated with

Figure 2: Logical comparison of internal standard choices for HPLC-MS analysis.

References

A Comparative Guide to Orthogonal Protection Strategies for Multiple Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of multiple cysteine residues is fundamental to the design of complex peptides and proteins with constrained topologies, such as bicyclic peptides and antibody-drug conjugates. The ability to form specific disulfide bonds in a controlled manner is paramount to achieving the desired three-dimensional structure and biological activity. This guide provides a comprehensive comparison of orthogonal protection strategies for cysteine residues, offering a critical evaluation of commonly employed protecting groups, their cleavage conditions, and supporting experimental data to inform the rational design of synthetic strategies.

Principles of Orthogonal Cysteine Protection

The synthesis of peptides with multiple, defined disulfide bridges relies on the concept of "orthogonality," where different classes of protecting groups can be selectively removed in the presence of others without affecting the peptide backbone or other side-chain protecting groups.[1][2] This allows for the sequential deprotection of specific cysteine pairs and their subsequent oxidation to form disulfide bonds in a regioselective manner. The choice of an appropriate orthogonal set is dictated by the overall synthetic scheme, particularly in the context of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[3][4]

Comparison of Common Cysteine Protecting Groups

The selection of a cysteine protecting group is a critical decision that influences not only the strategy for disulfide bond formation but also the potential for side reactions.[5][6] The following tables summarize the properties and performance of frequently used cysteine protecting groups.

Protecting GroupAbbreviationStructureCleavage ConditionsReported Cleavage Yield (%)Key Features & Considerations
Acid Labile
TritylTrtTriphenylmethylStandard TFA cocktails (e.g., TFA/TIS/H₂O)>95%[5]Most common and cost-effective; cleaved during final global deprotection. Prone to causing racemization and 3-(1-piperidinyl)alanine formation.[7]
4-MethoxytritylMmt4-methoxy-triphenylmethyl1-2% TFA in DCMQuantitative[8]More acid-labile than Trt, allowing for selective on-resin deprotection.[9][10] Not fully orthogonal to Trt.
DiphenylmethylDpmDiphenylmethylHigh concentration of TFA (e.g., 95%)GoodMore stable to dilute TFA than Trt, offering some degree of orthogonality.[9]
Oxidatively/Electrophilically Cleaved
AcetamidomethylAcmAcetamidomethylIodine (I₂), Mercury(II) acetate (B1210297) (Hg(OAc)₂), Silver trifluoromethanesulfonate (B1224126) (AgOTf)67% to near quantitative (Iodine)[5]Stable to TFA, providing an excellent orthogonal partner to acid-labile groups.[9] Cleavage with heavy metals can be harsh.
Reductively Cleaved
S-tert-butylthioStBu(CH₃)₃CS-Reduction with thiols (e.g., DTT, β-mercaptoethanol) or phosphines (e.g., TCEP)GoodOrthogonal to acid-labile and Acm groups. Cleavage is performed under reducing conditions.
Palladium-Labile
AllyloxycarbonylaminomethylAllocamCH₂=CHCH₂OC(O)NHCH₂-Pd(PPh₃)₄ in the presence of a scavengerGoodOffers an alternative orthogonal set, removable under mild, neutral conditions.[11]
Other
4-MethoxybenzylMob4-CH₃O-C₆H₅CH₂-Strong acids (e.g., HF, TFMSA/TFA)GoodTraditionally used in Boc-SPPS; harsh cleavage conditions limit its use in standard Fmoc-SPPS.[12]
tert-ButyltBu(CH₃)₃C-Hg(OAc)₂, TMSBr/TFAGoodStable to TFA and provides an orthogonal strategy. Cleavage conditions can be harsh.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of orthogonal protection strategies. Below are representative protocols for key experimental steps.

Protocol 1: Standard Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for the assembly of a peptide chain on a solid support using Fmoc chemistry.[3][4]

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the desired sequence. For cysteine residues, use the appropriately protected Fmoc-Cys(PG)-OH derivative.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin under vacuum.

Protocol 2: On-Resin Selective Deprotection of Cys(Mmt)

This protocol describes the selective removal of the Mmt group while the peptide is still attached to the resin.[9]

  • Resin Preparation: After the desired peptide sequence is assembled, wash the peptidyl-resin with DCM.

  • Mmt Deprotection:

    • Prepare a solution of 1-2% TFA in DCM, often with a scavenger such as 2.5% triisopropylsilane (B1312306) (TIS).

    • Treat the resin with this solution. The release of the Mmt cation can be visually monitored by the appearance of a yellow color.

    • Perform the treatment in short, repeated cycles (e.g., 10 x 1 minute) to minimize side reactions.

  • Washing: Thoroughly wash the resin with DCM and then DMF to remove the TFA and cleaved Mmt groups.

Protocol 3: On-Resin Disulfide Bond Formation using Iodine

This protocol details the formation of a disulfide bond between two deprotected cysteine residues on the solid support.[1][13]

  • Resin Preparation: Following the selective deprotection of a cysteine pair (e.g., Cys(Mmt) as in Protocol 2), wash the resin with DMF.

  • Oxidation:

    • Prepare a solution of iodine (I₂) in DMF (e.g., 0.1 M).

    • Add the iodine solution dropwise to the resin with gentle agitation until a persistent yellow-brown color is observed, indicating an excess of iodine.

    • Continue to agitate the reaction for 1-2 hours.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess iodine and any byproducts.

Protocol 4: Cleavage from Resin and Global Deprotection

This protocol describes the final step of cleaving the peptide from the resin and removing all remaining acid-labile protecting groups.[3][14]

  • Resin Preparation: Dry the fully assembled and on-resin modified peptidyl-resin under vacuum.

  • Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail. A common mixture is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v). The scavengers (water, phenol, thioanisole, EDT) are crucial to trap the reactive carbocations generated during deprotection.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Protocol 5: In-Solution Acm Deprotection and Disulfide Bond Formation

This protocol outlines the removal of the Acm group and subsequent disulfide bond formation in solution after the peptide has been cleaved from the resin.[3][5]

  • Peptide Dissolution: Dissolve the purified Acm-protected peptide in a suitable solvent, such as 80% aqueous acetic acid, to a concentration of 1-2 mg/mL.

  • Iodine Oxidation:

    • Slowly add an iodine solution (e.g., 0.1 M in methanol) dropwise while stirring until a persistent yellow-brown color is observed.

    • Continue stirring for 1-2 hours, monitoring the reaction progress by HPLC.

  • Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate (B1220275) until the solution becomes colorless.

  • Purification: Purify the final bicyclic peptide by preparative reverse-phase HPLC.

Visualizing Orthogonal Strategies

Diagrams are essential for conceptualizing the complex workflows involved in synthesizing peptides with multiple disulfide bonds.

Orthogonal_Protection_Strategy start Start: Fmoc-SPPS peptide_resin Peptidyl-Resin Cys(Trt) & Cys(Acm) start->peptide_resin Peptide Elongation deprotect_trt Global Cleavage & Deprotection (TFA Cocktail) peptide_resin->deprotect_trt linear_peptide_acm Linear Peptide with free thiols & Cys(Acm) deprotect_trt->linear_peptide_acm oxidize_1 First Oxidation (e.g., Air oxidation) linear_peptide_acm->oxidize_1 monocyclic_peptide_acm Monocyclic Peptide with Cys(Acm) oxidize_1->monocyclic_peptide_acm deprotect_acm Acm Deprotection & Second Oxidation (Iodine) monocyclic_peptide_acm->deprotect_acm bicyclic_peptide Final Bicyclic Peptide deprotect_acm->bicyclic_peptide Orthogonality_Concept cluster_PGs Cysteine Protecting Groups (PGs) cluster_Conditions Deprotection Conditions Trt Cys(Trt) Mmt Cys(Mmt) Acm Cys(Acm) StBu Cys(StBu) Allocam Cys(Allocam) TFA_strong Strong Acid (e.g., 95% TFA) TFA_strong->Trt Cleaves TFA_strong->Acm Stable TFA_strong->StBu Stable TFA_strong->Allocam Stable TFA_mild Mild Acid (e.g., 1% TFA) TFA_mild->Mmt Cleaves Iodine Oxidation (Iodine) Iodine->Trt Stable Iodine->Acm Cleaves Iodine->StBu Stable Iodine->Allocam Stable Reducing Reduction (e.g., TCEP) Reducing->StBu Cleaves Palladium Palladium(0) Palladium->Allocam Cleaves

References

A Comparative Guide to Cysteine Protecting Groups in Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of cysteine-containing peptides is a critical yet challenging endeavor. The unique reactivity of the cysteine thiol group, essential for disulfide bond formation and bioconjugation, necessitates the use of protecting groups during Fmoc solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The choice of the right protecting group is paramount as it directly impacts yield, purity, and the stereochemical integrity of the final peptide.

This guide provides an objective comparison of commonly used cysteine protecting groups in Fmoc chemistry, supported by experimental data. We will delve into their performance, deprotection protocols, and impact on common side reactions, offering a comprehensive resource to inform your synthetic strategy.

Key Performance Metrics for Cysteine Protecting Groups

The effectiveness of a cysteine protecting group is evaluated based on several key parameters:

  • Stability: The group must be stable throughout the iterative cycles of Fmoc deprotection (typically with piperidine) and amino acid coupling.

  • Deprotection Efficiency: The protecting group should be removable under conditions that are orthogonal to the cleavage of other side-chain protecting groups and the peptide from the resin, especially when regioselective disulfide bond formation is required.

  • Minimization of Side Reactions: The ideal protecting group should suppress common side reactions associated with cysteine, including:

    • Racemization: Cysteine is highly susceptible to epimerization at the α-carbon during activation and coupling.

    • β-Elimination: Particularly for C-terminal cysteine, base-catalyzed elimination of the protected thiol can lead to the formation of dehydroalanine.

    • S-alkylation: During TFA-mediated cleavage, the liberated thiol can be alkylated by carbocations generated from the resin or other protecting groups.

Comparative Analysis of Common Cysteine Protecting Groups

The following sections provide a detailed comparison of the most widely used cysteine protecting groups in Fmoc-SPPS.

Trityl (Trt)

The Trityl group is one of the most common and cost-effective protecting groups for cysteine.[1][2] It is labile to standard trifluoroacetic acid (TFA) cleavage cocktails, making it suitable for the synthesis of peptides with a free thiol or a single disulfide bond formed after cleavage.[1][3]

Advantages:

  • Cost-effective and widely available.[1]

  • Cleaved simultaneously with the peptide from the resin using standard TFA cocktails.[2]

Disadvantages:

  • Prone to significant racemization during coupling, especially with carbodiimide (B86325) or phosphonium/uronium salt-based reagents.[4][5]

  • The bulky trityl cation generated during cleavage can lead to side reactions if not effectively scavenged.[1]

  • Can be prematurely cleaved to a small extent during prolonged piperidine (B6355638) treatment for Fmoc deprotection.[6]

Acetamidomethyl (Acm)

The Acetamidomethyl group is stable to TFA, providing an orthogonal protection strategy.[1][4] This allows for the purification of the fully protected peptide before selective deprotection and disulfide bond formation.[1]

Advantages:

  • Stable to TFA, enabling orthogonal disulfide bond formation strategies.[1][4]

  • Generally results in lower racemization compared to the Trt group.[7]

Disadvantages:

  • Requires a separate deprotection step, often involving toxic heavy metal reagents like mercury(II) acetate (B1210297) or iodine.[1][8]

  • Iodine-mediated deprotection can lead to side reactions with sensitive residues like tryptophan and methionine.[9]

S-tert-butylthio (StBu)

The S-tert-butylthio group is another TFA-stable protecting group that offers an orthogonal approach to disulfide bond formation.[1]

Advantages:

  • Stable to TFA, allowing for orthogonal protection schemes.[1]

  • Deprotection is achieved using reducing agents like thiols or phosphines.[1]

Disadvantages:

  • Deprotection can sometimes be sluggish and sequence-dependent.[10]

  • Can be prone to β-elimination side reactions.[1]

4-Methoxytrityl (Mmt)

The 4-Methoxytrityl group is a more acid-labile variant of the Trt group.[11][12] Its high sensitivity to dilute TFA allows for selective deprotection on the solid support.[11][12]

Advantages:

  • Can be selectively removed on-resin with 1-2% TFA in DCM, leaving other acid-labile groups like tBu and Trt intact.[7][12]

  • Useful for on-resin side-chain modification or regioselective disulfide bond formation.[1]

Disadvantages:

  • More susceptible to premature cleavage during repeated Fmoc deprotection cycles compared to Trt.

Tetrahydropyranyl (Thp)

The Tetrahydropyranyl group is an acid-labile protecting group that has been shown to be a superior alternative to Trt in minimizing side reactions.[13]

Advantages:

  • Significantly reduces racemization compared to Trt.[5][13]

  • Minimizes the formation of piperidinylalanine, a common side product of β-elimination.[13]

Disadvantages:

  • Introduces an additional chiral center, although it is typically used as a racemic mixture.[14]

Diphenylmethyl (Dpm)

The Diphenylmethyl group is another acid-labile protecting group that offers an alternative to Trt.[1]

Advantages:

  • Less prone to racemization compared to Trt.[5]

Disadvantages:

  • Requires strong TFA conditions for complete removal.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for the performance of different cysteine protecting groups.

Table 1: Racemization of Cysteine Protecting Groups during Coupling

Protecting GroupRacemization (%)Coupling ConditionsReference
Trityl (Trt)3.3DIPCDI/Oxyma Pure[5][13]
Trityl (Trt)8.0HCTU/6-Cl-HOBt/DIEA[5]
Diphenylmethyl (Dpm)6.8DIPCDI/Oxyma Pure[5][13]
Diphenylmethyl (Dpm)1.2HCTU/6-Cl-HOBt/DIEA[5]
Tetrahydropyranyl (Thp)0.74DIPCDI/Oxyma Pure[5][13]
Acetamidomethyl (Acm)Lower than TrtNot specified[7]

Table 2: Deprotection Conditions and Orthogonality

Protecting GroupDeprotection Reagent(s)Orthogonality to TFANotesReference
Trityl (Trt)TFA/TIS/H₂O (95:2.5:2.5)NoCleaved simultaneously with resin and other acid-labile groups.[1]
Acetamidomethyl (Acm)Hg(OAc)₂, I₂, Ag(I)YesAllows for purification of protected peptide.[1]
S-tert-butylthio (StBu)Thiols (e.g., DTT), Phosphines (e.g., TCEP)YesDeprotection can be sequence-dependent.[1][10]
4-Methoxytrityl (Mmt)1-2% TFA in DCMYes (partially)Allows for selective on-resin deprotection.[7][12]
Tetrahydropyranyl (Thp)TFA/TIS/H₂O (95:2.5:2.5)NoCleaved under standard cleavage conditions.[13]
Diphenylmethyl (Dpm)TFA/TIS/H₂O (95:2.5:2.5)NoRequires strong acid for complete removal.[6]

Experimental Protocols

This section provides a general protocol for the manual solid-phase synthesis of a model tripeptide, H-Gly-Cys-Phe-NH₂, which can be adapted to benchmark different cysteine protecting groups.

Materials
  • Rink Amide resin

  • Fmoc-Phe-OH

  • Fmoc-Cys(PG)-OH (where PG = Trt, Acm, StBu, Mmt, Thp, or Dpm)

  • Fmoc-Gly-OH

  • Coupling reagents: HBTU, HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: Methanol (MeOH)

  • Cleavage cocktail (for acid-labile groups): 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Deprotection reagents for orthogonal groups (as specified in Table 2)

  • Peptide synthesis vessel

  • Shaker

Procedure
  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Drain the coupling solution and wash the resin as in step 2.

    • (Optional) Perform a Kaiser test to confirm complete coupling.

  • Second Amino Acid Coupling (Fmoc-Cys(PG)-OH):

    • Repeat the Fmoc deprotection (step 2).

    • Couple the desired Fmoc-Cys(PG)-OH using the same procedure as in step 3.

  • Third Amino Acid Coupling (Fmoc-Gly-OH):

    • Repeat the Fmoc deprotection (step 2).

    • Couple Fmoc-Gly-OH using the same procedure as in step 3.

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection (step 2).

  • Washing and Drying:

    • Wash the peptidyl-resin with DMF (5x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • For acid-labile protecting groups (Trt, Thp, Dpm):

      • Treat the dried resin with the cleavage cocktail (10 mL/g of resin) for 2-3 hours at room temperature.

      • Filter the resin and collect the filtrate.

      • Precipitate the peptide by adding the filtrate to cold diethyl ether.

      • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

      • Dry the crude peptide.

    • For orthogonal protecting groups (Acm, StBu, Mmt):

      • First, cleave the peptide from the resin using the standard cleavage cocktail (this will remove other acid-labile side-chain protecting groups but leave the cysteine protection intact).

      • Precipitate and dry the protected peptide.

      • Perform the specific deprotection of the cysteine protecting group as outlined in Table 2.

  • Analysis:

    • Analyze the crude peptide by RP-HPLC to determine purity and by mass spectrometry to confirm the molecular weight.

    • For racemization studies, the peptide can be hydrolyzed and the amino acid enantiomers analyzed by a suitable chromatographic method.

Visualizing Workflows and Relationships

General Fmoc-SPPS Cycle

Fmoc_SPPS_Cycle Resin Resin-NH2 Fmoc_AA Fmoc-AA-OH Coupling Resin->Fmoc_AA 1. Coupling Wash Wash (DMF/DCM) Fmoc_AA->Wash 2. Wash Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash_After_Deprotect Wash (DMF/DCM) Deprotection->Wash_After_Deprotect 4. Wash Wash->Deprotection 3. Deprotection Repeat Repeat for next Amino Acid Repeat->Fmoc_AA Wash_After_Deprotect->Repeat

Caption: A simplified workflow of the iterative steps in Fmoc solid-phase peptide synthesis.

Orthogonal Deprotection Strategy

Orthogonal_Deprotection SPPS Fmoc-SPPS with Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH Cleavage TFA Cleavage (Removes Trt, retains Acm) SPPS->Cleavage First_Oxidation First Disulfide Bond Formation (e.g., Air Oxidation) Cleavage->First_Oxidation Purification1 HPLC Purification First_Oxidation->Purification1 Acm_Deprotection Acm Deprotection (e.g., Iodine) Purification1->Acm_Deprotection Second_Oxidation Second Disulfide Bond Formation Acm_Deprotection->Second_Oxidation Purification2 Final HPLC Purification Second_Oxidation->Purification2 Final_Peptide Peptide with Two Regioselective Disulfide Bonds Purification2->Final_Peptide

Caption: A logical workflow for the synthesis of a peptide with two regioselective disulfide bonds using an orthogonal protection strategy.

Conclusion

The selection of a cysteine protecting group is a critical decision in the planning and execution of peptide synthesis. For routine applications where a free thiol or a single disulfide bond is desired, the cost-effective Trityl (Trt) group is a common choice, though careful consideration must be given to minimizing racemization. For syntheses requiring higher stereochemical purity, Tetrahydropyranyl (Thp) and Diphenylmethyl (Dpm) offer superior performance in reducing racemization.

For more complex peptides, such as those with multiple, regioselective disulfide bonds, an orthogonal protection strategy is essential. In these cases, TFA-stable protecting groups like Acetamidomethyl (Acm) and S-tert-butylthio (StBu) are invaluable. The 4-Methoxytrityl (Mmt) group provides the unique advantage of selective on-resin deprotection, enabling sophisticated synthetic manipulations.

By carefully considering the performance data and experimental protocols outlined in this guide, researchers can make informed decisions to optimize their synthetic strategies, ultimately leading to higher purity, better yields, and the successful synthesis of challenging cysteine-containing peptides.

References

A Comparative Guide to Cysteine Protecting Groups: Minimizing Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate side-chain protecting group for cysteine is a critical decision in solid-phase peptide synthesis (SPPS). The propensity of cysteine to undergo racemization during activation and coupling can significantly impact the purity, biological activity, and structural integrity of the final peptide. This guide provides a quantitative comparison of commonly used cysteine protecting groups, detailing their performance in minimizing racemization, and offers comprehensive experimental protocols for analysis.

The nucleophilic nature of the cysteine thiol group necessitates robust protection during peptide synthesis to prevent unwanted side reactions. However, the protecting group itself can influence the susceptibility of the adjacent α-carbon to epimerization, particularly under the basic conditions often employed in Fmoc-based SPPS. This guide focuses on the quantitative analysis of racemization for various protected cysteines, offering data-driven insights to inform the strategic design of peptide synthesis.

Quantitative Comparison of Racemization in Protected Cysteines

The extent of racemization for different S-protected cysteine residues is highly dependent on the coupling conditions, including the choice of coupling reagents, bases, and solvents. The following table summarizes quantitative data from studies investigating racemization levels of various protected cysteine derivatives. The data is primarily derived from the synthesis of model peptides, such as H-Gly-Cys-Phe-NH₂, where the diastereomeric products can be effectively separated and quantified by HPLC.

S-Protecting GroupCoupling Conditions% Racemization (D-Cys)Reference
Trityl (Trt) HCTU/6-Cl-HOBt/DIEA (1 min preactivation)8.0%[1]
HCTU/6-Cl-HOBt/DIEA (no preactivation)1.2%[2]
DIPCDI/Oxyma Pure3.3%[3]
MW-assisted SPPS (50/80 °C)10.9/26.6%
Acetamidomethyl (Acm) HCTU/DIEA<1.0% (with PS or DBU as base)[4]
Diphenylmethyl (Dpm) Uronium activation1.2%
DIPCDI/Oxyma Pure6.8%[3]
4,4'-Dimethoxydiphenylmethyl (Ddm) Uronium activation0.8%[1]
4-Methoxybenzyloxymethyl (MBom) Phosphonium/uronium reagents0.4%[4]
MW-assisted SPPS (50/80 °C)0.8/1.3%[4]
Tetrahydropyranyl (Thp) DIPCDI/Oxyma Pure0.74%[3][5]

Key Observations:

  • The Trityl (Trt) group, while widely used and cost-effective, is highly prone to racemization, especially with strong bases and pre-activation.[1][3][5]

  • The Acetamidomethyl (Acm) group generally shows a lower tendency for racemization compared to the Trt group.[4][6]

  • Acid-labile protecting groups with electron-donating substituents, such as 4,4'-Dimethoxydiphenylmethyl (Ddm) and 4-Methoxybenzyloxymethyl (MBom) , have been shown to effectively suppress racemization to acceptable levels (<1.0%), even under demanding coupling conditions.[1][4][7]

  • The Tetrahydropyranyl (Thp) protecting group has emerged as a superior alternative to Trt, significantly reducing racemization.[3][5]

Experimental Protocols

This section outlines a detailed methodology for the quantitative analysis of racemization in protected cysteines during Fmoc-SPPS.

I. Synthesis of a Model Peptide (e.g., H-Gly-Cys-Phe-NH₂)
  • Resin Preparation: Start with a Rink Amide resin. Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and then for an additional 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Phe):

    • Dissolve Fmoc-Phe-OH (4 equivalents), a coupling reagent such as HCTU (4 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (8 equivalents) in DMF.

    • Add the activation mixture to the resin and couple for 1-2 hours.

    • Wash the resin with DMF.

  • Fmoc Deprotection: Repeat step 2.

  • Amino Acid Coupling (Protected Cys):

    • Prepare coupling mixtures for each protected cysteine to be tested (e.g., Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, etc.) using the same procedure as in step 3.

    • Couple the protected cysteine derivative to the growing peptide chain for 1-2 hours.

    • Wash the resin with DMF.

  • Fmoc Deprotection: Repeat step 2.

  • Amino Acid Coupling (Gly):

    • Couple Fmoc-Gly-OH using the same procedure as in step 3.

    • Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.

II. Peptide Cleavage and Deprotection
  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the cysteine protecting group. A common cocktail is Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the peptide pellet under vacuum.

III. HPLC Analysis for Racemization Quantification
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, such as a mixture of water and acetonitrile.

  • HPLC System: Use a reverse-phase HPLC system equipped with a C18 column.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from, for example, 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 220 nm.

  • Data Analysis:

    • The diastereomeric peptides (H-Gly-L-Cys-Phe-NH₂ and H-Gly-D-Cys-Phe-NH₂) will be separated under these conditions.

    • Integrate the peak areas for both diastereomers.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area of D-Cys diastereomer / (Area of L-Cys diastereomer + Area of D-Cys diastereomer)] x 100.[4]

Visualizing the Process and Mechanism

To better understand the experimental process and the underlying chemical mechanism of racemization, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis Resin Rink Amide Resin Couple_Phe Couple Fmoc-Phe-OH Resin->Couple_Phe 1. Deprotect Couple_Cys Couple Fmoc-Cys(X)-OH (X = Trt, Acm, etc.) Couple_Phe->Couple_Cys 2. Deprotect Couple_Gly Couple Fmoc-Gly-OH Couple_Cys->Couple_Gly 3. Deprotect Cleavage Treat with TFA Cocktail Couple_Gly->Cleavage Precipitation Precipitate with Ether HPLC Reverse-Phase HPLC Precipitation->HPLC Quantification Quantify Diastereomers HPLC->Quantification

Caption: Experimental workflow for the quantitative analysis of cysteine racemization.

racemization_mechanism cluster_mechanism Mechanism of Cysteine Racemization L_Cys L-Cysteine Derivative (Activated) Enolate Planar Enolate Intermediate L_Cys->Enolate + Base - H+ Enolate->L_Cys + H+ D_Cys D-Cysteine Derivative Enolate->D_Cys + H+

Caption: Simplified mechanism of base-catalyzed cysteine racemization via enolization.

Conclusion and Recommendations

The choice of cysteine protecting group has a profound impact on the level of racemization during peptide synthesis. For routine applications where a free thiol is desired after cleavage, the Trityl (Trt) group is a common and economical choice; however, for sequences prone to racemization, alternatives should be considered.[5] The Tetrahydropyranyl (Thp) group offers a significant reduction in epimerization.[3][5] For complex syntheses, particularly those involving microwave heating or strong activation conditions, the use of protecting groups like 4,4'-Dimethoxydiphenylmethyl (Ddm) and 4-Methoxybenzyloxymethyl (MBom) is highly recommended to maintain chiral purity.[4][7]

Researchers should carefully consider the coupling conditions, especially the choice of base and the use of pre-activation, as these factors are critical in controlling the extent of racemization.[2] The use of weaker bases or carbodiimide (B86325) coupling without a base can significantly reduce epimerization.[1][8] By selecting the appropriate protecting group and optimizing the synthesis protocol, the formation of undesirable diastereomeric impurities can be minimized, leading to higher purity and more reliable biological data for synthetic peptides.

References

Isotopic Purity Assessment of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing use of stable isotope-labeled compounds in biomedical research, particularly in quantitative proteomics and metabolomics, necessitates rigorous assessment of their isotopic purity. This guide provides a comparative overview of the analytical methodologies for determining the isotopic enrichment of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N, a critical reagent in solid-phase peptide synthesis. The data presented herein is designed to assist researchers in selecting the most appropriate analytical technique for their specific needs, ensuring the accuracy and reliability of their experimental outcomes.

Isotopically labeled amino acids, such as Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N, serve as internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).[1] The precise knowledge of their isotopic purity is paramount for accurate quantification in complex biological matrices. This guide compares the two primary analytical techniques for this purpose: Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Comparison of Analytical Techniques

The choice between Mass Spectrometry and NMR spectroscopy for isotopic purity assessment depends on several factors, including the required level of detail, sample amount, and available instrumentation. Both techniques offer distinct advantages and are often used in a complementary fashion for a comprehensive analysis.[]

ParameterMass Spectrometry (LC-MS/MS, GC-MS, HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D HSQC)
Principle Separation of ions based on their mass-to-charge ratio.Detection of nuclear spin transitions in a magnetic field.
Information Provided Isotopic enrichment (overall and for specific fragments), molecular weight confirmation.[]Positional and quantitative information on isotopic labeling, structural confirmation.[]
Sensitivity High (picomole to femtomole range).[]Moderate (micromole to nanomole range).[4]
Resolution High mass resolution can distinguish between isotopologues.[5]High spectral resolution provides detailed structural information.[6]
Sample Requirement Low (micrograms to nanograms).Higher (milligrams).
Throughput High, suitable for routine analysis.Lower, more time-consuming for complex analyses.
Key Advantages High sensitivity, high throughput, direct measurement of mass difference.[]Non-destructive, provides precise location of labels, unambiguous compound identification.[4][6]
Key Disadvantages Indirect structural information, potential for ion suppression.Lower sensitivity, requires higher sample concentration.
Typical Application Rapid screening for isotopic enrichment, quantification by isotope dilution.[7]Detailed structural characterization, determination of site-specific labeling.[8]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for isotopic purity assessment by LC-MS/MS and 2D NMR.

1. Isotopic Purity Assessment by LC-MS/MS

This method is ideal for rapid and sensitive determination of the overall isotopic enrichment of the labeled amino acid.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N and its corresponding unlabeled standard.

    • Dissolve each in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid) to a final concentration of 1 mg/mL.

    • Prepare a series of dilutions of the labeled compound and a fixed concentration of the unlabeled standard for creating a calibration curve.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A suitable gradient to ensure good separation from any impurities (e.g., 5-95% B over 5 minutes).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the unlabeled (M) and labeled (M+4) molecular ions.

      • Data Analysis: Calculate the isotopic purity by determining the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all detected isotopologues.

2. Isotopic Purity Assessment by 2D NMR Spectroscopy

This method provides detailed information about the specific positions and extent of ¹³C and ¹⁵N labeling. The ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly powerful for this purpose.

  • Sample Preparation:

    • Dissolve 5-10 mg of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Analysis:

    • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

    • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum to confirm the overall structure and chemical purity.

    • ¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum to observe the enriched carbon signals.

    • ¹H-¹³C HSQC:

      • This 2D experiment correlates the chemical shifts of protons directly attached to carbons.

      • The presence of cross-peaks at the expected chemical shifts for the Cα, Cβ, and C=O positions of the cysteine backbone confirms the location of the ¹³C labels.

      • The intensity of these cross-peaks relative to any residual unlabeled signals provides a quantitative measure of the isotopic enrichment at each position.

    • ¹H-¹⁵N HSQC:

      • This 2D experiment correlates the chemical shifts of the amide proton with the ¹⁵N nucleus.

      • A strong cross-peak will be observed for the ¹⁵N-labeled amide, confirming the presence and purity of the ¹⁵N label.

  • Data Analysis: Process the NMR data using appropriate software (e.g., MestReNova, TopSpin). The isotopic purity is determined by integrating the relevant cross-peaks in the 2D spectra.

Visualizations

Experimental Workflow for Isotopic Purity Assessment

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis cluster_results Results start Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N dissolution Dissolution in Appropriate Solvent start->dissolution lc_ms LC-MS/MS Analysis dissolution->lc_ms Dilution Series nmr NMR Spectroscopy dissolution->nmr Concentrated Sample ms_data Peak Area Integration (M, M+4) lc_ms->ms_data nmr_data Cross-peak Integration (1H-13C, 1H-15N HSQC) nmr->nmr_data isotopic_purity Isotopic Purity Calculation ms_data->isotopic_purity nmr_data->isotopic_purity report Comparative Report isotopic_purity->report

Caption: Workflow for isotopic purity assessment of labeled amino acids.

Logical Relationship of Analytical Techniques

logical_relationship cluster_application Applications product This compound ms Mass Spectrometry (Overall Enrichment) product->ms High Sensitivity Screening nmr NMR Spectroscopy (Positional Enrichment) product->nmr Detailed Structural Confirmation quant_proteomics Quantitative Proteomics ms->quant_proteomics metabolomics Metabolomics ms->metabolomics nmr->quant_proteomics drug_dev Drug Development nmr->drug_dev

Caption: Interplay of analytical techniques for isotopic purity assessment.

References

A Researcher's Guide to Cleavage Cocktails for Trt-Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the final cleavage of a synthetic peptide from its solid support is a critical step that significantly impacts the purity and yield of the final product. This is particularly true for peptides containing amino acids protected with the acid-labile Trityl (Trt) group. The choice of the cleavage cocktail—a mixture of a strong acid, typically trifluoroacetic acid (TFA), and various scavengers—is paramount to successfully deprotecting the peptide and preventing unwanted side reactions. This guide provides a comparative analysis of commonly used cleavage cocktails for Trt-protected peptides, supported by experimental data and detailed protocols.

The Trityl group is widely used to protect the side chains of amino acids such as Cysteine (Cys), Histidine (His), Asparagine (Asn), and Glutamine (Gln) during solid-phase peptide synthesis (SPPS).[1] Its removal is typically achieved simultaneously with the cleavage of the peptide from the resin using a high concentration of TFA.[1][2] During this process, the highly reactive trityl cation (Trt+) is generated, which can lead to the alkylation of sensitive residues like Cysteine, Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr).[3][4] To prevent these and other side reactions, scavengers are added to the cleavage cocktail to "trap" these reactive electrophilic species.[4]

Comparative Analysis of Common Cleavage Cocktails

The selection of an appropriate cleavage cocktail is dictated by the amino acid composition of the peptide.[1][3] Below is a comparison of several common cleavage cocktails and their suitability for different scenarios.

Cleavage CocktailComposition (v/v)Target Peptides & Remarks
Standard Cocktail 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OSuitable for most peptides without sensitive residues like Cys, Met, or Trp. TIS is an effective scavenger for carbocations.[3]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISAn "odorless" cocktail where TIS replaces foul-smelling thiols.[5] It is particularly useful for peptides with Trt-based protecting groups but does not prevent the oxidation of Methionine.[5]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole (B89551), 2.5% 1,2-Ethanedithiol (EDT)A robust and widely used cocktail for peptides containing multiple sensitive residues.[3][6]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleRecommended for peptides with sensitive residues, especially when extended cleavage times are necessary.[1][6]
Low Odor Cocktail (Reagent L) 88% TFA, 5% Dithiothreitol (DTT), 5% H₂O, 2% TISDTT replaces the more pungent scavengers like EDT and thioanisole.[5]

The Critical Role of Scavengers

The effectiveness of a cleavage cocktail hinges on its scavenger composition. Each scavenger has a specific role in mitigating particular side reactions.

ScavengerPurposeCommon Side Reactions Prevented
Triisopropylsilane (TIS) A highly effective carbocation scavenger.[7][8]Prevents re-attachment of the Trt group and other protecting groups to sensitive residues.
1,2-Ethanedithiol (EDT) A thiol scavenger that also helps to keep Cysteine residues in a reduced state.[6][9]Prevents oxidation of Cysteine and scavenges carbocations.[9]
Thioanisole A soft scavenger that is particularly effective in preventing the alkylation of Tryptophan and can accelerate the removal of Arg(Pmc/Pbf) protecting groups.[6]Protects Trp residues from modification.
Phenol Acts as a scavenger for various reactive species and is thought to offer some protection to Tyrosine and Tryptophan residues.[8]Reduces side reactions involving Tyr and Trp.
Water Acts as a nucleophile to hydrolyze the ester linkage to the resin and can also act as a scavenger for t-butyl cations.[6]Facilitates cleavage from the resin.
Dithiothreitol (DTT) A reducing agent that can be used as a less odorous alternative to EDT to prevent Cysteine oxidation.[5]Maintains Cysteine in its reduced form.

Experimental Data: Impact of Scavengers on Peptide Purity

The choice of scavengers can significantly influence the purity of the crude peptide. The following table summarizes data from a study evaluating the effect of different scavengers on the S-tert-butylation of a Cysteine-containing peptide during TFA cleavage.

Scavenger Added to TFA/TIS/H₂O (90:2.5:2.5:5)Desired Peptide (%)S-tButylation (%)
None (TFA/TIS/H₂O 95:2.5:2.5)81.418.6
Anisole84.016.0
Dimethyl sulfide (B99878) (DMS)89.710.3
m-Cresol87.113.0
Thioanisole90.99.0
0.1% DTT84.915.0
Data adapted from a study on the mitigation of S-tButylated Cys-peptide formation. The percentages represent the relative peak areas determined by HPLC.[6]

These data clearly indicate that the addition of thioanisole or dimethyl sulfide as scavengers significantly reduces the extent of Cys S-tert-butylation, leading to a higher purity of the desired peptide.[6]

Experimental Protocols

Below are detailed methodologies for the cleavage of Trt-protected peptides and subsequent analysis.

Protocol 1: Standard Cleavage with TFA/TIS/H₂O

This protocol is suitable for peptides that do not contain highly sensitive amino acid residues.

  • Resin Preparation: Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under a vacuum.[5]

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O in a fume hood.[3]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[10] Allow the reaction to proceed for 1-2 hours at room temperature with occasional agitation.[1] A deep yellow color may be observed due to the formation of the trityl cation.[1]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).[3][11]

  • Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Wash the peptide pellet with cold diethyl ether multiple times to remove residual TFA and scavengers.[11]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[11]

Protocol 2: Cleavage with a Multi-Scavenger Cocktail (e.g., Reagent K)

This protocol is recommended for peptides containing sensitive residues such as Cys, Trp, and Met.[3]

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Cleavage Cocktail Preparation: In a fume hood, freshly prepare Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, and 2.5% 1,2-Ethanedithiol.[3]

  • Cleavage Reaction: Add Reagent K to the resin and react for 2-4 hours at room temperature.[1]

  • Peptide Precipitation, Isolation, and Drying: Follow steps 4-6 from Protocol 1.

Post-Cleavage Analysis

The purity and identity of the cleaved peptide should be confirmed using analytical techniques.

  • Analytical HPLC: The purity of the crude peptide is typically assessed by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column, with UV detection at 210-230 nm.[11][12][13]

  • Mass Spectrometry: The molecular weight of the peptide is verified using mass spectrometry techniques such as ESI-MS or MALDI-TOF.[11][14]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the cleavage of Trt-protected peptides.

Cleavage_Workflow Resin Spent Resin Reaction Cleavage & Deprotection (1-4 hours, RT) Resin->Reaction Cleavage Cleavage Cocktail (TFA + Scavengers) Cleavage->Reaction Filtration Filtration Reaction->Filtration Filtration->Resin Precipitation Precipitation (Cold Ether) Filtration->Precipitation Filtrate Isolation Centrifugation & Washing Precipitation->Isolation Crude_Peptide Crude Peptide Isolation->Crude_Peptide Analysis Analysis (HPLC, MS) Crude_Peptide->Analysis

Figure 1. General workflow for the cleavage and isolation of synthetic peptides.

Side_Reaction_Prevention cluster_prevention Prevention Pathway cluster_problem Problem Pathway TFA TFA Trt_Cation Trityl Cation (Trt+) (Reactive) TFA->Trt_Cation Trt_Protecting_Group Trt-Protecting Group Trt_Protecting_Group->Trt_Cation Side_Reactions Side Reactions (Alkylation) Trt_Cation->Side_Reactions Trapped_Cation Scavenged Cation (Inactive) Trt_Cation->Trapped_Cation trapped by Sensitive_Residues Sensitive Residues (Trp, Cys, Met, Tyr) Sensitive_Residues->Side_Reactions Desired_Peptide Desired Peptide (High Purity) Scavengers Scavengers (TIS, EDT, Thioanisole) Scavengers->Trapped_Cation

References

Safety Operating Guide

Safeguarding Laboratory and Environment: Proper Disposal of Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Researchers, scientists, and professionals in drug development must adhere to strict protocols for the disposal of chemical reagents to ensure personnel safety and environmental protection. This document outlines the essential procedures for the proper disposal of Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N, an isotopically labeled amino acid derivative. The stable isotopes ¹³C and ¹⁵N do not impart radioactivity, thus the disposal protocol aligns with that of the unlabeled, hazardous parent compound.

Hazard Profile and Safety Precautions

Based on available safety data for Fmoc-Cys(Trt)-OH and related compounds, this compound should be handled as a hazardous substance. The primary hazards are associated with its potential for irritation and other health effects upon exposure.

GHS Hazard Classifications:

Hazard ClassGHS CategoryDescription
Skin Corrosion / IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage / Eye IrritationCategory 2ACauses serious eye irritation.[1][2]
Specific Target Organ Toxicity - Single ExposureCategory 3May cause respiratory irritation.[2]
Acute Toxicity (Oral)Category 4 (Potential)Harmful if swallowed.[1]
Acute Toxicity (Dermal)Category 4 (Potential)Harmful in contact with skin.[1]
Acute Toxicity (Inhalation)Category 4 (Potential)Harmful if inhaled.[1]

Personal Protective Equipment (PPE):

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator is recommended if dust may be generated.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[3][4]

Experimental Protocol for Waste Segregation and Collection:

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.[3][5] Solid and liquid wastes must be collected in separate containers.[3]

  • Containment of Solid Waste:

    • Place all solid materials contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips, empty vials) into a designated, leak-proof hazardous waste container.[4]

    • The container should be made of a chemically resistant material, such as high-density polyethylene (B3416737) (HDPE).[4]

  • Containment of Liquid Waste:

    • Collect all solutions containing this compound in a separate, sealed, and shatter-resistant hazardous waste container.

    • Ensure the container is compatible with the solvents used.

  • Labeling:

    • Clearly label the hazardous waste container with:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The primary hazards (e.g., "Irritant").

      • The date the waste was first added.

  • Storage:

    • Keep the waste container tightly sealed when not in use.[6]

    • Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3][4]

    • Provide a complete and accurate description of the waste.

Spill Management

In the event of a spill, prioritize the safety of laboratory personnel.

  • Small Spills: If it is safe to do so, contain the spill with an absorbent material (e.g., sand or vermiculite). Wear appropriate PPE and work in a well-ventilated area, preferably a chemical fume hood. Collect the contaminated absorbent material and place it in the designated hazardous waste container.[3][7]

  • Large Spills: Evacuate the area immediately and contact your institution's EHS or emergency response team.[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_waste_type Waste Characterization cluster_containment Containment cluster_final Final Disposal A Identify Waste: This compound B Wear Full PPE: Goggles, Gloves, Lab Coat A->B C Is the waste solid or liquid? B->C D Collect in Labeled 'Hazardous Solid Waste' Container C->D Solid E Collect in Labeled 'Hazardous Liquid Waste' Container C->E Liquid F Store Sealed Container in Designated Accumulation Area D->F E->F G Contact EHS for Pickup F->G H Do NOT Dispose in Regular Trash or Drain F->H

Caption: Decision tree for the safe disposal of this compound.

References

Personal protective equipment for handling Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.

Disclaimer: This information is based on available data for Fmoc-Cys(Trt)-OH and similar compounds. A specific Safety Data Sheet (SDS) for the isotopically labeled this compound should be consulted if available. All personnel must handle this compound with the understanding that it may present hazards similar to related amino acid derivatives, including potential skin, eye, and respiratory irritation. A thorough risk assessment should be conducted before beginning any work.

Personal Protective Equipment (PPE)

To ensure the safety of laboratory personnel, the following personal protective equipment is mandatory when handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves should be inspected for any signs of damage before use and changed immediately if contaminated.[1][2]
Eyes Safety glasses with side shields or gogglesProvides essential protection against splashes and airborne particles of the chemical.[1][2]
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing during handling.[2]
Body Laboratory coatA standard laboratory coat is required to protect against skin contact with the chemical.[2]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The specific type of respirator should be determined by a formal risk assessment.[2]

Operational and Disposal Plans

Adherence to the following procedural steps is essential for the safe handling and disposal of this compound.

Operational Plan: Step-by-Step Handling
  • Preparation and Engineering Controls: All handling of solid this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.[1] Before starting, ensure that all necessary PPE is readily available and in good condition.

  • Handling the Compound:

    • Wear all required PPE as detailed in the table above.

    • To prevent the formation of dust when handling the solid material, use appropriate tools such as spatulas for transferring the compound.[1]

    • Avoid direct contact with skin and eyes.[1]

  • Storage:

    • Store this compound in a tightly sealed container.[1][3]

    • For long-term storage, it is recommended to keep the product at 5°C.[3] Before opening a refrigerated container, allow it to warm to room temperature to prevent water contamination.[3]

  • In Case of a Spill:

    • If a small spill occurs, and you are trained to handle it, wear the appropriate PPE, including respiratory protection.

    • Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[1]

    • Do not allow the product to enter drains.[1]

Disposal Plan

All chemical waste, including unused this compound and any contaminated materials, must be disposed of as hazardous waste.

  • Waste Collection:

    • Solid chemical waste, including contaminated gloves, absorbent towels, and lab coats, should be collected in a designated and properly labeled hazardous waste container.[4]

    • The original container of the chemical can be used for the disposal of the dry chemical, and it should be tagged with a hazardous waste label.[4]

  • Labeling and Storage of Waste:

    • All waste containers must be clearly labeled as "Hazardous Waste" and list the principal chemical constituents.[5]

    • Store waste containers in a designated, secure area away from incompatible materials.[4]

  • Disposal Procedure:

    • Solid chemical waste that is determined to be regulated hazardous waste must be disposed of through an authorized chemical waste program.[5]

    • Never dispose of this chemical down the drain or in regular trash.[5]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weighing and Transferring prep_hood->handle_weigh handle_reaction Use in Reaction handle_weigh->handle_reaction storage_seal Seal Container Tightly handle_reaction->storage_seal Store Unused Material disp_collect Collect Waste in Labeled Container handle_reaction->disp_collect Dispose of Contaminated Items storage_temp Store at Recommended Temperature storage_seal->storage_temp storage_temp->prep_ppe For Future Use disp_dispose Dispose via Hazardous Waste Program disp_collect->disp_dispose

Caption: Workflow for safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.